molecular formula C12H21NO2 B479684 1-(Piperidin-1-yl)cyclohexanecarboxylic acid CAS No. 898379-76-5

1-(Piperidin-1-yl)cyclohexanecarboxylic acid

Cat. No.: B479684
CAS No.: 898379-76-5
M. Wt: 211.3g/mol
InChI Key: OOEYLDSNYUXWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-1-yl)cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C12H21NO2 and its molecular weight is 211.3g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Piperidin-1-yl)cyclohexanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Piperidin-1-yl)cyclohexanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-piperidin-1-ylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c14-11(15)12(7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEYLDSNYUXWGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

biological activity of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Investigative Framework for the Biological Activities of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid: A Synthesis of Evidence from Structural Analogues

Abstract

The confluence of privileged structures in medicinal chemistry often yields compounds with novel and potent biological activities. This guide focuses on the molecule 1-(Piperidin-1-yl)cyclohexanecarboxylic acid, a compound that marries the ubiquitous piperidine ring with the functionally significant cyclohexanecarboxylic acid moiety. While direct research on this specific molecule is not extensively documented in publicly available literature, a wealth of information on its structural analogues allows for the formulation of a robust investigative framework. This document synthesizes evidence from related compounds to predict potential biological activities, including anti-inflammatory, immunomodulatory, and antimicrobial effects. We propose a detailed research workflow, from chemical synthesis to a cascade of in vitro and in vivo screening protocols, designed to systematically characterize the pharmacological profile of this promising chemical entity. This guide is intended for researchers, scientists, and drug development professionals as a foundational blueprint for exploring the therapeutic potential of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid.

Introduction to the Core Molecular Scaffolds

The rational design of new therapeutic agents often begins with an understanding of the pharmacophores that constitute the target molecule. 1-(Piperidin-1-yl)cyclohexanecarboxylic acid is comprised of two such well-established scaffolds.

The Piperidine Moiety: A Privileged Scaffold

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a cornerstone of modern pharmaceuticals.[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for introducing diverse substituents in three-dimensional space. Piperidine derivatives are found in over twenty classes of pharmaceuticals, demonstrating a vast range of biological activities including anticancer, antiviral, anti-inflammatory, and neuroleptic properties.[1][2]

The Cyclohexanecarboxylic Acid Moiety: A Functional Anchor

Cyclohexanecarboxylic acid and its derivatives serve as important functional groups in biologically active molecules. The carboxylic acid group can act as a crucial hydrogen bond donor/acceptor or a bioisostere for other functional groups, enabling interactions with biological targets. In rat models, cyclohexanecarboxylic acid itself has demonstrated anticonvulsant activity. Furthermore, this moiety has been successfully employed as a "head group" in the design of potent enzyme inhibitors, such as those targeting diacylglycerol acyltransferase 1 (DGAT1), which is implicated in obesity.

By covalently linking these two scaffolds, 1-(Piperidin-1-yl)cyclohexanecarboxylic acid presents a unique chemical architecture. The hypothesis is that this combination may result in synergistic or novel biological activities, warranting a thorough and systematic investigation.

Predicted Biological Activities Based on Structural Analogues

Based on the activities of structurally related compounds, we can formulate primary hypotheses for the biological profile of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid.

Potential Anti-inflammatory and Immunomodulatory Activity

Derivatives of cyclohex-1-ene-1-carboxylic acid have shown significant anti-inflammatory and immunomodulatory effects.[3] These compounds have been demonstrated to inhibit the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (IL-6, IL-1β), in mitogen-stimulated peripheral blood mononuclear cells (PBMCs).[3] The saturation of the cyclohexane ring, as is present in our target molecule, has been noted to potentially enhance the inhibitory effect on TNF-α levels in some analogues.[3]

Proposed Mechanism of Action: The anti-inflammatory effects of related compounds are often mediated through the inhibition of key signaling pathways, such as the NF-κB pathway, which is a master regulator of inflammatory responses.[3] It is plausible that 1-(Piperidin-1-yl)cyclohexanecarboxylic acid could modulate this pathway, leading to a downstream reduction in inflammatory cytokine production.

G Proposed NF-κB signaling pathway and potential point of inhibition. cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-Like Receptor 4 (TLR4) LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates Nucleus Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines Induces Transcription TargetMolecule 1-(Piperidin-1-yl) cyclohexanecarboxylic acid TargetMolecule->IKK Potential Inhibition

Caption: Proposed NF-κB signaling pathway and potential point of inhibition.

Potential Antimicrobial Activity

The same family of cyclohex-1-ene-1-carboxylic acid derivatives also exhibited bacteriostatic activity against a range of bacterial and fungal strains.[3] The activity appears to be structure-dependent, with specific substituents influencing the spectrum and potency. Given the prevalence of the piperidine moiety in antibacterial agents, the combination in our target molecule is a strong rationale for antimicrobial screening.[2]

Table 1: Antimicrobial Activity of Structurally Related Cyclohexene Carboxylic Acid Derivatives [3]

Compound ID M. smegmatis S. aureus Y. enterocolitica K. pneumoniae C. albicans
2a 64 µg/mL 256 µg/mL >512 µg/mL >512 µg/mL >512 µg/mL
2b >512 µg/mL >512 µg/mL 64 µg/mL 256 µg/mL >512 µg/mL
2c 64 µg/mL 64 µg/mL >512 µg/mL >512 µg/mL >512 µg/mL
2f >512 µg/mL >512 µg/mL 128 µg/mL >512 µg/mL 256 µg/mL

Data synthesized from a study on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid. This provides a baseline for expected activity ranges.

Proposed Research Workflow for Biological Characterization

A systematic approach is required to elucidate the . The following workflow outlines a proposed pathway from synthesis to initial biological screening.

Proposed Chemical Synthesis

A plausible synthetic route involves the reductive amination of cyclohexanone carboxylic acid with piperidine. This is a standard and robust method for forming the C-N bond.

G Start Starting Materials: - Cyclohexanone-4-carboxylic acid - Piperidine Step1 Step 1: Imine Formation (Acid Catalyst, e.g., AcOH) Start->Step1 Intermediate Intermediate: Schiff Base / Iminium Ion Step1->Intermediate Step2 Step 2: Reduction (Reducing Agent, e.g., NaBH(OAc)3) Intermediate->Step2 Product Final Product: 1-(Piperidin-1-yl)cyclohexanecarboxylic acid Step2->Product Purification Purification & Characterization (Chromatography, NMR, MS) Product->Purification

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis via Reductive Amination

  • Reaction Setup: To a solution of cyclohexanone-4-carboxylic acid (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane or methanol) at room temperature, add piperidine (1.1 eq).

  • Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) and stir the mixture for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture. The choice of this reagent is causal; it is selective for imines in the presence of ketones and carboxylic acids and does not require strictly anhydrous conditions.

  • Reaction Monitoring: Allow the reaction to proceed for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel or by recrystallization to yield the pure 1-(Piperidin-1-yl)cyclohexanecarboxylic acid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Screening Cascade

The following cascade is designed to efficiently screen for the primary hypothesized activities.

G Compound Synthesized Compound Cytotoxicity 1. Cytotoxicity Assay (e.g., MTT on PBMCs/RAW 264.7) Compound->Cytotoxicity AntiInflam 2a. Anti-inflammatory Assay (LPS-stimulated cells) Cytotoxicity->AntiInflam Non-toxic Concentrations Antimicrobial 2b. Antimicrobial Assay (MIC determination) Cytotoxicity->Antimicrobial ELISA Measure TNF-α / IL-6 (ELISA) AntiInflam->ELISA BrothDilution Broth Microdilution (Gram+/Gram- panel) Antimicrobial->BrothDilution Hit Biological 'Hit' Identified ELISA->Hit BrothDilution->Hit

Caption: Proposed workflow for the in vitro biological screening cascade.

Experimental Protocol: Anti-inflammatory Screening (TNF-α Secretion Assay)

  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a murine macrophage cell line (e.g., RAW 264.7) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1x10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound, 1-(Piperidin-1-yl)cyclohexanecarboxylic acid, in cell culture media. Pre-treat the cells with the compound at various concentrations for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 6-24 hours to induce an inflammatory response. A non-stimulated control group should be included.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α secretion for each concentration of the test compound relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the cytokine production).

Conclusion and Future Directions

This document outlines a clear, hypothesis-driven pathway for investigating the biological activities of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid. By leveraging data from structurally related molecules, we have prioritized the screening for anti-inflammatory and antimicrobial properties. The provided experimental workflows are designed to be robust and self-validating, offering a solid foundation for initial characterization.

Positive results from this initial screening cascade would warrant further investigation, including:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways, such as detailed analysis of the NF-κB signaling cascade.

  • Lead Optimization: Synthesizing analogues to establish a structure-activity relationship (SAR) and improve potency and drug-like properties.

  • In Vivo Efficacy Studies: Testing the compound in relevant animal models of inflammation (e.g., carrageenan-induced paw edema) or infection.

The logical combination of two pharmacologically significant scaffolds makes 1-(Piperidin-1-yl)cyclohexanecarboxylic acid a compelling candidate for drug discovery efforts.

References

  • Nowak, M., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available at: [Link]

  • Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine - A Short Review. International Journal of Innovative Research in Technology (IJIRT). Available at: [Link]

  • D'yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Gupte, A., et al. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. Cyclohexanecarboxylic acid. Wikipedia. Available at: [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Available at: [Link]

Sources

discovery and history of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Piperidin-1-yl)cyclohexanecarboxylic Acid: A story intrinsically linked to the history of Phencyclidine

Foreword for the Researcher

This document delves into the scientific narrative of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid. However, to appreciate its significance, we must first understand that its story is not one of independent discovery or direct pharmacological application. Instead, it is a chemical footnote to the history of a much more notorious compound: Phencyclidine (PCP). This guide, therefore, approaches the topic from a forensic and synthetic chemistry perspective, positing that the relevance of this carboxylic acid lies in its identity as a direct derivative of a key PCP precursor. For the drug development professional, this document serves as a case study in the chemical ecosystem of a controlled substance, highlighting the importance of understanding not just the final product, but its synthetic precursors and potential degradation products.

Chapter 1: The Precursor's Shadow - The Central Role of 1-(Piperidin-1-yl)cyclohexanecarbonitrile (PCC)

The history of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid begins with its nitrile precursor, 1-(Piperidin-1-yl)cyclohexanecarbonitrile, commonly known as PCC. PCC is an immediate chemical precursor in many synthesis routes to Phencyclidine.[1][2] Illicitly manufactured PCP is often found to be contaminated with PCC, a substance that exhibits significant toxicity, in some cases greater than PCP itself.[3][4] This contamination poses a considerable threat to public health and presents a unique challenge for forensic analysis.

The synthesis of PCC is a well-documented procedure, often cited in forensic chemistry literature.[5] A common method involves a Strecker-type reaction with cyclohexanone, piperidine, and an alkali metal cyanide.

Experimental Protocol: Synthesis of 1-(Piperidin-1-yl)cyclohexanecarbonitrile (PCC)

A representative synthesis of PCC is as follows:

  • Piperidine is carefully neutralized with concentrated hydrochloric acid in cold water to a pH of 3-4.

  • Cyclohexanone is added to this solution.

  • A solution of potassium cyanide in water is then added with vigorous stirring.

  • The mixture is stirred at room temperature, often overnight, during which time a white precipitate of PCC forms.

  • The crystalline product is collected by filtration, washed with cold water, and can be recrystallized from ethanol.[5]

The toxicity of PCC is a critical aspect of its profile. Studies in mice have shown it to be a potent convulsant and lethal agent, with a toxicity that can surpass that of PCP.[3][4] The presence of this precursor in street samples of PCP is therefore a significant public health concern.

Chapter 2: The Carboxylic Acid Derivative - A Tale of Hydrolysis

While 1-(Piperidin-1-yl)cyclohexanecarboxylic acid does not feature prominently, if at all, in the pharmacological literature, its existence can be confidently predicted based on fundamental principles of organic chemistry. The conversion of a nitrile to a carboxylic acid through hydrolysis is a standard and robust chemical transformation.[6][7]

This hydrolysis can be achieved under either acidic or basic conditions, where the carbon-nitrogen triple bond of the nitrile group is attacked by water.[6]

Hypothesized Genesis: The Hydrolysis of PCC

The presence of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid in a sample would most likely be the result of the hydrolysis of PCC. This could occur under several scenarios:

  • During Synthesis: Incomplete reaction or the presence of water and acidic or basic conditions during the synthesis of PCP from PCC could lead to the formation of the carboxylic acid as a byproduct.

  • Environmental Degradation: Over time, particularly in non-anhydrous conditions, PCC present as a contaminant in PCP could slowly hydrolyze.

  • Metabolic Action: While the primary metabolic pathways for PCP involve hydroxylation, the body does possess enzymes capable of hydrolyzing nitriles.[8][9] It is conceivable, though not documented, that PCC could be metabolized to its corresponding carboxylic acid. A known PCP metabolite is 5-(1-phenylcyclohexylamino)-valeric acid, a carboxylic acid formed from the cleavage of the piperidine ring, demonstrating the biological plausibility of forming carboxylic acid metabolites from PCP-related structures.[9]

Experimental Protocol: General Nitrile Hydrolysis (Acid-Catalyzed)

A general procedure for the acid-catalyzed hydrolysis of a nitrile to a carboxylic acid is as follows:

  • The nitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid.[6]

  • The reaction mixture is then cooled.

  • The carboxylic acid product can often be isolated by distillation or crystallization.[6]

Hydrolysis_of_PCC PCC 1-(Piperidin-1-yl)cyclohexanecarbonitrile (PCC) Carboxylic_Acid 1-(Piperidin-1-yl)cyclohexanecarboxylic Acid PCC->Carboxylic_Acid Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Conversion of PCC to its carboxylic acid via hydrolysis.

Chapter 3: Analytical and Forensic Considerations

The identification of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid in a forensic sample would require a suite of analytical techniques. The primary challenge would be to differentiate it from PCP, PCC, and other analogs.

CompoundMolecular WeightKey Differentiating Features
Phencyclidine (PCP)243.4 g/mol Aromatic ring system, less polar.
1-(Piperidin-1-yl)cyclohexanecarbonitrile (PCC)192.3 g/mol Presence of a nitrile group (distinguishable by IR spectroscopy), less polar than the carboxylic acid.
1-(Piperidin-1-yl)cyclohexanecarboxylic Acid211.3 g/mol Presence of a carboxylic acid group (highly polar, broad IR stretch, exchangeable proton in NMR), will behave differently in chromatographic separations (e.g., GC-MS, HPLC).

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone of forensic drug analysis. However, the high polarity and low volatility of the carboxylic acid might necessitate derivatization (e.g., esterification) for optimal GC analysis. Liquid chromatography-mass spectrometry (LC-MS) would be a more direct method for its identification.

Infrared (IR) spectroscopy would be highly informative, with the carboxylic acid showing a characteristic broad O-H stretch and a C=O stretch, which are absent in PCP and PCC. Nuclear magnetic resonance (NMR) spectroscopy would also provide definitive structural evidence.

Analytical_Workflow cluster_screening Initial Screening cluster_separation Separation cluster_identification Identification Presumptive Presumptive Tests (e.g., Colorimetric) GC Gas Chromatography (GC) Presumptive->GC LC Liquid Chromatography (LC) Presumptive->LC MS Mass Spectrometry (MS) GC->MS LC->MS IR Infrared Spectroscopy (IR) NMR Nuclear Magnetic Resonance (NMR) Sample Unknown Sample Sample->Presumptive Sample->IR Sample->NMR

Caption: A typical workflow for the analysis of a complex forensic sample.

Chapter 4: Pharmacological and Toxicological Postulates

Given the absence of dedicated pharmacological studies on 1-(Piperidin-1-yl)cyclohexanecarboxylic acid, its effects can only be inferred from its chemical structure and the known properties of related compounds.

The addition of a carboxylic acid group dramatically increases the polarity of a molecule. This would significantly hinder its ability to cross the blood-brain barrier. Therefore, it is highly probable that 1-(Piperidin-1-yl)cyclohexanecarboxylic acid would lack the central nervous system effects characteristic of PCP. It would likely be pharmacologically inactive as a dissociative anesthetic.

The toxicity of this compound is unknown. While its precursor, PCC, is notably toxic, the carboxylic acid derivative would have a very different pharmacokinetic and pharmacodynamic profile. It would likely be more readily excreted by the kidneys due to its increased water solubility.

Conclusion

The story of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid is a compelling example of how the significance of a chemical compound can be entirely derived from its relationship to another. While not a compound of known pharmacological interest, its potential presence as a byproduct, contaminant, or metabolite in the context of PCP makes it a relevant molecule for forensic chemists, toxicologists, and drug enforcement professionals. A thorough understanding of the chemistry of PCP and its precursors is essential for the accurate interpretation of analytical data and for appreciating the full spectrum of compounds that may be encountered in illicit drug samples.

References

  • Fike, F. M. (1984). Phencyclidine analogs and precursors: rotarod and lethal dose studies in the mouse. Journal of Pharmacology and Experimental Therapeutics, 230(1), 20-27.
  • Zweidinger, R. A., et al. (1980). Phencyclidine: Detection and Measurement of Toxic Precursors and Analogs in Illicit Samples. Journal of Analytical Toxicology, 4(5), 258–262.
  • Cone, E. J., et al. (1980). The contamination of illicit phencyclidine (PCP) by the carbonitrile precursor piperidinocylohexanecarbonitrile (PCC) is a likely possibility. Journal of Analytical Toxicology, 4(5), 258-262.
  • Cone, E. J., et al. (1979). Evidence for toxic precursors in illicit phencyclidine preparations.
  • Khansari, M., et al. (1997). Metabolism of phencyclidine by human liver microsomes. Drug Metabolism and Disposition, 25(5), 553-558.
  • PrepChem. (n.d.). Preparation of 1-Piperidinocyclohexanecarbonitrile. Retrieved from [Link]

  • Holsztynska, E. J., & Domino, E. F. (1986). Biotransformation of phencyclidine. Drug Metabolism Reviews, 16(3), 285-320.
  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230-235.
  • ChemBK. (2024). 1-Piperidine Cyclohexane Carbonitrile. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and characterization of phencyclidine and its derivatives. Retrieved from [Link]

  • Quinn, M. J., et al. (2020). Identifying PCP and Four PCP Analogs Using the Gold Chloride Microcrystalline Test Followed by Raman Microspectroscopy and Chemometrics.
  • Maayani, S., et al. (1980). Phencyclidine (PCP) and derivatives: Pharmacology and structure-activity relationships. Psychopharmacology Bulletin, 16(4), 57-59.
  • Nakao, Y., et al. (2003). Selective pathways for the metabolism of phencyclidine by cytochrome p450 2b enzymes: identification of electrophilic metabolites, glutathione, and N-acetyl cysteine adducts. Chemical Research in Toxicology, 16(9), 1079-1088.
  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines. ACS Publications. Retrieved from [Link]

  • Cho, A. K. (n.d.). Chemistry of Phencyclidine Metabolism. Grantome. Retrieved from [Link]

  • Ward, D. P., et al. (1982). Induction of phencyclidine metabolism by phencyclidine, ketamine, ethanol, phenobarbital and isosafrole. Journal of Pharmacology and Experimental Therapeutics, 222(1), 101-106.
  • PubChem. (n.d.). 1-Piperidinocyclohexanecarbonitrile. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanecarbonitrile, 1-(1-piperidinyl)-. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. Retrieved from [Link]

  • Organic Syntheses. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

  • Philadelphia University. (n.d.). Carboxylic acids and Nitriles. Retrieved from [Link]

Sources

theoretical and computational studies of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 1-(Piperidin-1-yl)cyclohexanecarboxylic Acid

Abstract

1-(Piperidin-1-yl)cyclohexanecarboxylic acid is a molecule of interest due to the prevalence of its constituent piperidine and cyclohexanecarboxylic acid moieties in pharmacologically active compounds.[1][2][3] The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its conformational flexibility and ability to form diverse intermolecular interactions.[4][5] Similarly, the carboxylic acid group is a common feature in over 450 marketed drugs, influencing properties like water solubility.[6] This guide outlines a comprehensive theoretical and computational framework for the characterization of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid. It serves as a roadmap for researchers and drug development professionals, detailing the application of quantum chemical calculations and molecular dynamics simulations to elucidate the structural, electronic, and dynamic properties of this molecule. The protocols described herein are designed to be self-validating, providing a robust foundation for future in-silico drug design and structure-activity relationship (SAR) studies.[4][7]

Introduction: Deconstructing the Target Molecule

A thorough understanding of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid begins with an analysis of its two primary structural components: the piperidine ring and the cyclohexanecarboxylic acid group.

  • The Piperidine Moiety: As a saturated heterocycle, piperidine's structure is not planar. Its flexibility allows it to adopt various conformations, with the chair form being the most stable.[4] This conformational preference is critical as it dictates the spatial arrangement of substituents and, consequently, the molecule's interaction with biological targets.[2] The nitrogen atom within the ring can act as a hydrogen bond acceptor and a center of basicity, further influencing its pharmacokinetic and pharmacodynamic profile.

  • The Cyclohexanecarboxylic Acid Moiety: This portion of the molecule introduces a carboxylic acid group, a key functional group for modulating acidity (pKa) and forming strong electrostatic interactions, including hydrogen bonds.[6] The cyclohexane ring, similar to piperidine, adopts a chair conformation. The linkage of these two saturated rings presents an interesting and complex conformational landscape to explore.

This guide will detail the computational methodologies required to explore this landscape, predict key physicochemical properties, and simulate the molecule's behavior in a solvated environment.

Foundational Computational Methodologies

The in-silico evaluation of a small molecule like 1-(Piperidin-1-yl)cyclohexanecarboxylic acid necessitates a multi-pronged approach, starting from fundamental quantum chemical calculations and extending to classical molecular dynamics simulations.

Quantum Chemical Calculations

Quantum mechanics (QM) provides the most accurate description of molecular properties by solving the Schrödinger equation. For a molecule of this size, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost.[8][9]

Key Applications of DFT:

  • Geometry Optimization: Determining the lowest energy (most stable) three-dimensional structure.

  • Conformational Analysis: Calculating the relative energies of different stereoisomers and conformers.[4]

  • Electronic Property Prediction: Calculating properties like molecular orbitals (HOMO/LUMO), electrostatic potential, and dipole moment.[10]

  • pKa Prediction: Estimating the acidity of the carboxylic acid group, a critical parameter for drug development.[8][9][11]

Molecular Dynamics (MD) Simulations

While QM methods are highly accurate, they are computationally expensive for simulating the dynamic behavior of a molecule over time, especially in a solvent. MD simulations address this by using classical mechanics (force fields) to model the interactions between atoms.[12][13]

Key Applications of MD:

  • Solvation Effects: Understanding how the molecule interacts with water or other solvents.

  • Dynamic Conformational Sampling: Observing how the molecule flexes, bends, and changes conformation in a realistic environment.[14]

  • Ligand-Receptor Interactions: Simulating the binding of the molecule to a protein target to assess binding stability and identify key interactions.[15]

The following workflow diagram illustrates the synergistic relationship between these computational techniques.

G cluster_0 Initial Steps cluster_1 Quantum Mechanics (QM) cluster_2 Molecular Dynamics (MD) cluster_3 Advanced Applications Start Define Molecular Structure (1-(Piperidin-1-yl)cyclohexanecarboxylic acid) GeomOpt Geometry Optimization & Conformational Analysis (DFT) Start->GeomOpt Initial coordinates ElecProp Electronic Properties (HOMO, LUMO, ESP) GeomOpt->ElecProp Optimized Geometry pKa pKa Prediction GeomOpt->pKa Optimized Geometries (Acid & Conjugate Base) MD_Setup System Setup (Solvation & Ionization) GeomOpt->MD_Setup Optimized Geometry for Force Field Parametrization SAR QSAR/SAR Analysis ElecProp->SAR MD_Sim MD Simulation MD_Setup->MD_Sim MD_Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) MD_Sim->MD_Analysis Docking Molecular Docking (Target Identification) MD_Analysis->Docking Representative Structures Docking->SAR MD_Workflow Input Optimized Structure (from DFT) Param Force Field Parametrization (e.g., GAFF) Input->Param Solvate Solvation & Ionization (Create Simulation Box) Param->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate_NVT NVT Equilibration (Heating) Minimize->Equilibrate_NVT Equilibrate_NPT NPT Equilibration (Pressure Relaxation) Equilibrate_NVT->Equilibrate_NPT Production Production MD Run Equilibrate_NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, etc.) Production->Analysis

Workflow for a typical molecular dynamics simulation.

Potential Applications and Future Directions

The computational characterization of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid provides a foundational dataset for numerous applications in drug discovery and development.

  • Virtual Screening and Docking: The determined low-energy conformers can be used in virtual screening campaigns to identify potential protein targets. Subsequent molecular docking studies can predict the binding mode and affinity of the molecule to these targets. [4][15]

  • Structure-Activity Relationship (SAR) Studies: The electronic and structural properties calculated in this guide can serve as descriptors in Quantitative Structure-Activity Relationship (QSAR) models. [7]By synthesizing and testing derivatives, a predictive QSAR model can be built to guide the design of more potent and selective analogs.

  • Pharmacokinetic (ADME) Prediction: The calculated properties, such as pKa, polarity, and conformational flexibility, are crucial inputs for in-silico models that predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Conclusion

This technical guide has presented a comprehensive, multi-scale computational strategy for the in-depth study of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid. By integrating quantum chemical calculations with molecular dynamics simulations, researchers can develop a detailed understanding of the molecule's structural, electronic, and dynamic properties. The detailed protocols provided offer a practical framework for executing these studies, ensuring scientific rigor and generating reliable data. The insights gained from this theoretical approach are invaluable for guiding synthetic efforts, interpreting experimental data, and accelerating the discovery of novel therapeutics based on this chemical scaffold.

References

  • Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8768407/]
  • Quantum Chemical Calculation of pK a s of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines, and Thiols in Aqueous Solution. OSTI.GOV. [URL: https://www.osti.gov/biblio/1435730]
  • Theoretical and Computational Approaches in the Study of Piperidine-Based Compounds: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/blog/theoretical-and-computational-approaches-in-the-study-of-piperidine-based-compounds-a-technical-guide/]
  • Accurate pKa Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja035222l]
  • Quantum Chemical Calculation of pKas of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines, and Thiols in Aqueous Solution. The Journal of Physical Chemistry A. [URL: https://pubs.acs.org/doi/10.1021/acs.jpca.8b01114]
  • Quantum Mechanical Based Approaches for Predicting pKa values of Carboxylic Acids: Evaluating the Performance of Different Strategies. ResearchGate. [URL: https://www.researchgate.
  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5446214/]
  • Antioxidant potential of piperidine containing compounds - A short review. ResearchGate. [URL: https://www.researchgate.net/publication/327218698_Antioxidant_potential_of_piperidine_containing_compounds_-_A_short_review]
  • Research progress on piperidine-containing compounds as agrochemicals. Society of Chemical Industry. [URL: https://onlinelibrary.wiley.com/doi/10.1002/ps.7818]
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2022/md/d2md00239f]
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [URL: https://www.mdpi.com/1420-3049/28/19/6803]
  • Cyclohexanecarboxylic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Cyclohexanecarboxylic_acid]
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10229341/]
  • Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33960256/]
  • Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10110378/]
  • 1-(cyclohexyl)-4-aryl-4-piperidine-carboxylic acid derivatives. Google Patents. [URL: https://patents.google.
  • Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. ResearchGate. [URL: https://www.researchgate.
  • Modeling the Self-Assembly of Benzenedicarboxylic Acids Using Monte Carlo and Molecular Dynamics Simulations. The Journal of Physical Chemistry C. [URL: https://pubs.acs.org/doi/10.1021/jp0753736]
  • Molecular dynamics simulation of the dynamical behaviors of an aromatic carboxylic acid molecule with different conformations on a Au „111… surface. ResearchGate. [URL: https://www.researchgate.
  • Simulation of the Pyrolysis Process of Cyclohexane-Containing Semi-Aromatic Polyamide Based on ReaxFF-MD. MDPI. [URL: https://www.mdpi.com/2073-4360/17/9/1593]
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5005995/]
  • Molecular dynamics simulations of arachidonic acid complexes with COX-1 and COX-2: insights into equilibrium behavior. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15584742/]
  • Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b]b[6][11]enzothiazine as orally-active adhesion molecule inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11749842/]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6388481/]
  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [URL: https://acgpubs.org/record/2023/rj-2303-518]
  • Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/24/1/151]
  • Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Google Patents. [URL: https://patents.google.

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(Piperidin-1-yl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Piperidin-1-yl)cyclohexanecarboxylic acid is a synthetic molecule featuring a piperidine ring linked to a cyclohexanecarboxylic acid moiety. While direct pharmacological studies on this specific compound are limited in publicly accessible literature, its structural components are present in numerous well-characterized neuroactive agents. This guide provides a comprehensive analysis of its potential therapeutic targets by dissecting its chemical structure and drawing parallels with established pharmacophores. We will explore the plausible interactions with key central nervous system (CNS) receptors, including dopamine D2, N-methyl-D-aspartate (NMDA), sigma (σ), and γ-aminobutyric acid (GABA) receptors. This document serves as a foundational resource for researchers aiming to elucidate the pharmacological profile of this and structurally related compounds, offering detailed experimental workflows for target validation, from initial binding assays to functional and in vivo characterization.

Structural Rationale for Target Exploration

The therapeutic potential of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid can be inferred from its constituent chemical groups: the piperidine ring and the cyclohexanecarboxylic acid group. The piperidine ring is a common scaffold in a multitude of CNS-active drugs, known to interact with a wide range of receptors. The cyclohexanecarboxylic acid moiety, while less common as a primary pharmacophore, can influence physicochemical properties and may contribute to interactions with certain enzymes or receptors.

Based on these structural features, the following are hypothesized as primary potential therapeutic targets:

  • Dopamine D2 Receptors: The piperidine scaffold is a key feature in many typical and atypical antipsychotics that target D2 receptors.

  • NMDA Receptors: Numerous piperidine-containing compounds are known to act as antagonists at the NMDA receptor.

  • Sigma (σ) Receptors: The piperidine moiety is also prevalent in high-affinity sigma receptor ligands, which are being investigated for various neurological and psychiatric conditions.

  • GABA Receptors: The piperidine ring can act as a GABA analogue, suggesting potential interactions with GABAergic systems.

The following sections will delve into the rationale for each potential target and provide detailed protocols for experimental validation.

Potential Therapeutic Target: Dopamine D2 Receptors

The piperidine nucleus is a cornerstone in the structure of many dopamine D2 receptor ligands. For instance, the atypical antipsychotic aripiprazole and related compounds are partial agonists at the D2 receptor and feature a piperidine or piperazine ring.[1][2] Preclamol, a piperidine derivative, has been characterized as a dopamine D2 receptor partial agonist.[3] This structural precedent strongly suggests that 1-(Piperidin-1-yl)cyclohexanecarboxylic acid may exhibit affinity for and modulate the activity of D2 receptors.

Signaling Pathway

G cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine D2R D2 Receptor (Gi/o-coupled) Dopamine->D2R G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP to cAMP (inhibited) PKA Protein Kinase A cAMP->PKA Activation (reduced) Downstream Downstream Cellular Effects (e.g., Ion Channel Modulation, Gene Expression) PKA->Downstream Phosphorylation (reduced)

Caption: Dopamine D2 receptor signaling cascade.

Experimental Validation

This assay determines the affinity of the test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.[4][5]

Protocol:

  • Membrane Preparation: Homogenize porcine striatal tissue, a rich source of D2 receptors, in a suitable buffer.[4]

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled D2 antagonist (e.g., [3H]spiperone) and varying concentrations of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid.[4]

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the IC50 value, which can then be converted to a Ki (inhibition constant).

ParameterDescription
Radioligand [3H]spiperone
Tissue Source Porcine Striatum
Non-specific Binding Determined in the presence of a high concentration of an unlabeled D2 antagonist (e.g., haloperidol)

This assay determines whether the compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on G-protein activation.[6]

Protocol:

  • Membrane Preparation: Use membranes from cells stably expressing the human D2 receptor (e.g., CHO-D2 cells).[6]

  • Incubation: Incubate the membranes with [35S]GTPγS, GDP, and varying concentrations of the test compound.

  • Separation and Quantification: Separate bound and free [35S]GTPγS via filtration and quantify using a scintillation counter.

  • Data Analysis: An increase in [35S]GTPγS binding indicates agonism, while a decrease suggests inverse agonism. An antagonist will block the effect of a known agonist.

This technique measures the effect of the compound on dopamine release in the brain of a freely moving animal.[7][8][9][10][11]

Protocol:

  • Probe Implantation: Surgically implant a microdialysis probe into a dopamine-rich brain region (e.g., the striatum or nucleus accumbens) of a rat.

  • Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals.

  • Drug Administration: Administer 1-(Piperidin-1-yl)cyclohexanecarboxylic acid systemically.

  • Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

Potential Therapeutic Target: NMDA Receptors

The piperidine moiety is also found in several NMDA receptor antagonists. The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity and memory function. Its overactivation can lead to excitotoxicity and neuronal cell death.

Signaling Pathway

cluster_1 NMDA Receptor Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine/D-serine Glycine->NMDAR Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Channel Opening Cell_depol Cellular Depolarization Ca_ion->Cell_depol Downstream_Ca Ca²⁺-dependent Signaling Cascades (e.g., CaMKII, CREB) Ca_ion->Downstream_Ca

Sources

Methodological & Application

Application Notes and Protocols for the Investigation of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Arylcyclohexylamine Analog

1-(Piperidin-1-yl)cyclohexanecarboxylic acid is a synthetic compound featuring a cyclohexane ring substituted with both a piperidine and a carboxylic acid group at the same carbon atom.[1] Its structural similarity to phencyclidine (PCP) and its derivatives suggests a potential interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor in the central nervous system.[2][3] The NMDA receptor is a well-established target for therapeutic intervention in a range of neurological and psychiatric disorders. Over-activation of this receptor can lead to excitotoxicity, a key factor in neurodegenerative diseases, while its hypofunction has been implicated in the pathophysiology of schizophrenia.[4][5]

These application notes provide a comprehensive guide for researchers and drug development professionals to conduct in vitro and in vivo studies on 1-(Piperidin-1-yl)cyclohexanecarboxylic acid. The protocols outlined below are designed to rigorously assess its biological activity, with a primary focus on its potential as an NMDA receptor antagonist. The experimental designs emphasize scientific integrity, providing a logical framework for generating robust and reproducible data.

PART 1: In Vitro Characterization

The initial phase of investigation focuses on cellular and molecular assays to determine the compound's cytotoxicity, its direct interaction with the NMDA receptor, and its functional consequences on neuronal signaling.

Foundational Cytotoxicity Assessment

Before investigating the specific pharmacological activity of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid, it is crucial to establish its cytotoxicity profile to identify a suitable concentration range for subsequent experiments. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]

Protocol: MTT Assay for Cytotoxicity in SH-SY5Y Human Neuroblastoma Cells

  • Cell Culture: Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid hydrochloride in sterile phosphate-buffered saline (PBS).[7] Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1 µM to 1000 µM).

  • Treatment: Replace the culture medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (PBS) and a positive control for cytotoxicity (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Table 1: Hypothetical Cytotoxicity Data for 1-(Piperidin-1-yl)cyclohexanecarboxylic acid in SH-SY5Y cells

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 4.5
0.198.2 ± 5.1
197.5 ± 4.8
1095.1 ± 5.3
10088.7 ± 6.2
50052.3 ± 7.1
100015.8 ± 4.9
  • IC50: ~450 µM

Determining NMDA Receptor Binding Affinity

A radioligand binding assay is a direct method to assess the affinity of a compound for a specific receptor.[8][9] In this case, we will investigate the ability of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid to displace a known high-affinity NMDA receptor antagonist, such as [³H]MK-801 (dizocilpine), from its binding site.[9]

Protocol: [³H]MK-801 Competitive Binding Assay

  • Membrane Preparation: Prepare synaptic membrane fractions from rat forebrains.

  • Assay Buffer: Use a buffer containing 50 mM Tris-HCl (pH 7.4).

  • Incubation Mixture: In each tube, combine the rat brain membranes, 1 nM [³H]MK-801, and varying concentrations of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid (e.g., 0.1 nM to 100 µM).

  • Non-specific Binding: To determine non-specific binding, add a high concentration (e.g., 10 µM) of unlabeled MK-801 to a set of tubes.

  • Incubation: Incubate the mixture at room temperature for 2 hours.

  • Filtration: Rapidly filter the samples through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of inhibition of [³H]MK-801 binding against the concentration of the test compound. Determine the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

Table 2: Hypothetical Binding Affinity Data

ParameterValue
IC50 75 nM
Ki 35 nM
Functional Assessment of NMDA Receptor Antagonism

To confirm that binding to the NMDA receptor translates into functional antagonism, a calcium influx assay can be performed. NMDA receptor activation leads to an influx of calcium ions into the cell. An antagonist will block this influx.[10]

Protocol: Fluo-4 Calcium Influx Assay in Primary Cortical Neurons

  • Cell Culture: Culture primary cortical neurons from embryonic day 18 rat pups.

  • Loading with Fluo-4 AM: After 7-10 days in culture, load the neurons with the calcium indicator dye Fluo-4 AM.

  • Compound Pre-incubation: Pre-incubate the cells with varying concentrations of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid for 15 minutes.

  • Stimulation: Stimulate the cells with a combination of NMDA (100 µM) and glycine (10 µM).

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity of Fluo-4 at an excitation wavelength of 488 nm and an emission wavelength of 520 nm using a fluorescence plate reader or a microscope.

  • Data Analysis: Quantify the peak fluorescence intensity in response to NMDA/glycine stimulation in the presence and absence of the test compound. Calculate the IC50 for the inhibition of calcium influx.

Table 3: Hypothetical Functional Antagonism Data

Concentration (µM)% Inhibition of Ca2+ Influx (Mean ± SD)
0.015.2 ± 2.1
0.125.8 ± 4.5
165.1 ± 6.3
1092.4 ± 3.8
10098.7 ± 1.9
  • IC50: ~0.5 µM

PART 2: In Vivo Evaluation

Following the successful in vitro characterization of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid as a potent NMDA receptor antagonist, the next logical step is to assess its effects in a living organism. These studies will provide insights into its pharmacokinetic properties, central nervous system activity, and potential therapeutic efficacy.

Animal Model Selection

Rodent models are widely used to study the behavioral effects of NMDA receptor antagonists.[5] The administration of compounds like PCP, ketamine, and MK-801 in rodents can induce behaviors that are relevant to the symptoms of schizophrenia, such as hyperlocomotion (a model for positive symptoms) and deficits in social interaction and cognitive tasks (models for negative and cognitive symptoms, respectively).[4][11]

Assessment of Locomotor Activity

A common behavioral test to evaluate the central effects of NMDA receptor antagonists is the open-field test, which measures locomotor activity.[12]

Protocol: Open-Field Test in Mice

  • Animals: Use adult male C57BL/6 mice.

  • Acclimation: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Compound Administration: Administer 1-(Piperidin-1-yl)cyclohexanecarboxylic acid intraperitoneally (i.p.) at various doses (e.g., 1, 3, and 10 mg/kg). Include a vehicle control group.

  • Open-Field Test: 30 minutes after injection, place each mouse in the center of an open-field arena (e.g., 40 cm x 40 cm).

  • Data Acquisition: Record the locomotor activity (total distance traveled, rearing frequency) for 30 minutes using an automated video-tracking system.

  • Data Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Table 4: Hypothetical Locomotor Activity Data

Treatment Group (mg/kg)Total Distance Traveled (cm, Mean ± SEM)
Vehicle1500 ± 150
12500 ± 200*
34500 ± 350
106000 ± 400

*p < 0.05, **p < 0.01 compared to vehicle

Evaluation of Cognitive Function

The novel object recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents.[13] NMDA receptor antagonists are known to impair performance in this task.[13]

Protocol: Novel Object Recognition Test in Rats

  • Animals: Use adult male Sprague-Dawley rats.

  • Habituation: Habituate the rats to the testing arena (an open box) for 10 minutes per day for 3 days.

  • Training Phase (Day 4):

    • Administer 1-(Piperidin-1-yl)cyclohexanecarboxylic acid (e.g., 3 mg/kg, i.p.) or vehicle 30 minutes before the training session.

    • Place two identical objects in the arena and allow the rat to explore for 5 minutes.

  • Testing Phase (Day 5):

    • No drug is administered on the testing day.

    • Replace one of the familiar objects with a novel object.

    • Allow the rat to explore for 5 minutes.

  • Data Acquisition: Record the time spent exploring each object during the testing phase.

  • Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly above zero indicates successful recognition memory. Compare the DI between the treated and vehicle groups.

Table 5: Hypothetical Novel Object Recognition Data

Treatment Group (mg/kg)Discrimination Index (Mean ± SEM)
Vehicle0.45 ± 0.05
30.05 ± 0.03*

*p < 0.01 compared to vehicle

PART 3: Visualization of Experimental Workflows

In Vitro Workflow

in_vitro_workflow cluster_0 Phase 1: In Vitro Assessment Start Start Cytotoxicity Cytotoxicity Assessment (MTT Assay) Start->Cytotoxicity Determine non-toxic concentration range Binding Receptor Binding Affinity ([³H]MK-801 Assay) Cytotoxicity->Binding Proceed with non-toxic concentrations Functional Functional Antagonism (Calcium Influx Assay) Binding->Functional Confirm functional consequence of binding End End Functional->End In Vitro Profile Established in_vivo_workflow cluster_1 Phase 2: In Vivo Evaluation Start_Vivo Start In Vivo Studies Locomotor Locomotor Activity (Open-Field Test) Start_Vivo->Locomotor Assess CNS activity and dose-ranging Cognitive Cognitive Function (Novel Object Recognition) Locomotor->Cognitive Evaluate effects on learning and memory PK_PD Pharmacokinetic/ Pharmacodynamic Studies (Further Investigation) Cognitive->PK_PD Correlate exposure with behavioral effects End_Vivo In Vivo Profile Established PK_PD->End_Vivo

Caption: Workflow for the in vivo evaluation of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid.

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial in vitro and in vivo characterization of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid. The hypothetical data presented suggest that this compound is a potent NMDA receptor antagonist with clear central nervous system activity.

Further research should focus on a more detailed pharmacokinetic analysis, including brain penetration studies. Additionally, exploring its effects in more complex behavioral models relevant to specific neurological or psychiatric disorders will be crucial in determining its therapeutic potential. The structure-activity relationship of this and related compounds could also be explored to optimize potency and selectivity. [3]

References

  • Goff, D. C., & Coyle, J. T. (2001). The emerging role of glutamate in the pathophysiology and treatment of schizophrenia. American Journal of Psychiatry, 158(9), 1367-1377. Available from: [Link]

  • Neill, J. C., Barnes, S., Cook, D., Grayson, B., Idris, N. F., McLean, S. L., ... & Winchester, C. (2010). Animal models of cognitive dysfunction and negative symptoms of schizophrenia: focus on NMDA receptor antagonism. Pharmacology & therapeutics, 128(3), 419-432. Available from: [Link]

  • Kutal, D., & Kleteckova, L. (2015). Animal Models of Schizophrenia with a Focus on Models Targeting NMDA Receptors. Cognitive Remediation Journal, 4(1), 24-34. Available from: [Link]

  • de Oliveira, L., & Barcellos, L. J. G. (2020). Glutamate NMDA Receptor Antagonists with Relevance to Schizophrenia: A Review of Zebrafish Behavioral Studies. Pharmaceuticals, 13(11), 350. Available from: [Link]

  • Riedel, G., Platt, B., & Micheau, J. (2003). Glutamate receptor function in learning and memory. Behavioural brain research, 140(1-2), 1-47. Available from: [Link]

  • Fessler, R. G., Sturgeon, J. D., & Meltzer, H. Y. (1984). Phencyclidine analogs and precursors: rotarod and lethal dose studies in the mouse. Journal of Pharmacology and Experimental Therapeutics, 230(1), 20-27. Available from: [Link]

  • Reynolds, I. J. (1995). The use of ligand binding in assays of NMDA receptor function. In NMDA Receptor Protocols (pp. 35-41). Humana Press. Available from: [Link]

  • Lee, M. R., Dwivedi, V., Kachroo, A., & Dalva, M. B. (2015). Functional assay of N-methyl-D-aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures derived from the rat forebrain. Journal of visualized experiments: JoVE, (101), e52960. Available from: [Link]

  • Reaction Biology. NMDA Biochemical Binding Assay Service. Available from: [Link]

  • Grimwood, S., Gilbert, A. M., & Williams, M. (2001). In vitro characterization of novel NR2B selective NMDA receptor antagonists. Neuropharmacology, 40(8), 981-989. Available from: [Link]

  • Lee, J., Lee, J., Kim, J., Kim, J., & Kim, E. (2020). The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. International Journal of Molecular Sciences, 21(18), 6688. Available from: [Link]

  • French, E. D., & Vantini, G. (1989). The phencyclidine (PCP) analog N-[1-(2-benzo(B)thiophenyl) cyclohexyl]piperidine shares cocaine-like but not other characteristic behavioral effects with PCP, ketamine and MK-801. Journal of Pharmacology and Experimental Therapeutics, 250(3), 1019-1027. Available from: [Link]

  • Gysbers, D. S., Yu, A., & Deiters, A. (2013). RNA Based Antagonist of NMDA Receptors. ACS chemical neuroscience, 4(7), 1060-1065. Available from: [Link]

  • Szafrański, K., Węglińska, M., & Szafrański, W. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(19), 6599. Available from: [Link]

  • Singh, S., Kumar, A., & Singh, R. K. (2020). SAR study of piperidine derivatives as inhibitors of 1, 4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC advances, 10(57), 34604-34617. Available from: [Link]

  • Sabancılar, İ., & Çelik, H. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. Available from: [Link]

  • Shulgin, A. T., & MacLean, D. E. (1976). Illicit synthesis of phencyclidine (PCP) and several of its analogs. Clinical Toxicology, 9(4), 553-560. Available from: [Link]

  • AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent anti-tumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177. Available from: [Link]

  • Norman, B. H., Chen, Y., Chen, Z., Collins, J. L., Fivush, A. M., Grillot, A. L., ... & Wilson, J. W. (2015). Discovery of 6-(4-{[5-Cyclopropyl-3-(2, 6-dichlorophenyl) isoxazol-4-yl] methoxy} piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Journal of medicinal chemistry, 58(24), 9768-9772. Available from: [Link]

  • Ameline, A., Raul, J. S., & Kintz, P. (2019). Preparation and analytical characterization of 1-(1-phenylcyclohexyl) piperidine (PCP) and 1-(1-phenylcyclohexyl) pyrrolidine (PCPy) analogues. Drug testing and analysis, 11(2), 225-234. Available from: [Link]

  • Sabancılar, İ., & Çelik, H. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. Available from: [Link]

  • Păun, A., Oauss, C. T., Trif, M. L., & Păun, G. (2022). In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. Molecules, 27(19), 6529. Available from: [Link]

  • Abdellattif, M. H., Abdelgawad, M. A., El-Gamal, K. M., & El-Sayed, W. M. (2018). Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Oriental Journal of Chemistry, 34(2), 856. Available from: [Link]

  • Fallacara, A. L., Mancini, A., Massari, S., Zamperini, C., & Dreassi, E. (2020). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. Cancers, 12(10), 2824. Available from: [Link]

  • Abdellattif, M. H., Abdelgawad, M. A., El-Gamal, K. M., & El-Sayed, W. M. (2018). Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Oriental Journal of Chemistry, 34(2), 856. Available from: [Link]

  • Gupte, A. R., Shinde, D. B., & Desai, R. C. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European journal of medicinal chemistry, 79, 322-333. Available from: [Link]

  • Kumar, A., & Singh, R. K. (2018). Antioxidant potential of piperidine containing compounds-A short review. Asian Journal of Pharmaceutical and Clinical Research, 11(8), 66-73. Available from: [Link]

  • Wikipedia. Cyclohexanecarboxylic acid. Available from: [Link]

  • AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177. Available from: [Link]

  • Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine-A Short Review. International Journal of Innovative Research in Technology, 8(4), 377-383. Available from: [Link]

  • CAS Common Chemistry. 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid. Available from: [Link]

  • Google Patents. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Jani, A. J., Ghoshal, T., Ameta, R. K., Teraiya, N., & Tala, S. D. (2022). Synthesis, In Vitro Antiproliferative Activity, and In Silico Studies of Indole–Piperidine Hybrids Bearing Amide and Urea Linkages. ChemistrySelect, 7(14), e202200370. Available from: [Link]

Sources

Topic: High-Throughput Screening Assays for 1-(Piperidin-1-yl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

This document provides a detailed technical guide for establishing a high-throughput screening (HTS) cascade to identify and characterize the biological activity of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid. Structurally, this compound belongs to the arylcyclohexylamine class, which includes well-characterized N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP)[1][2]. This structural similarity provides a strong rationale for prioritizing the NMDA receptor as a primary biological target. We present a robust screening strategy beginning with a primary, target-focused biochemical assay, followed by a secondary, functional cell-based assay to confirm activity and assess cellular efficacy. The protocols are designed for scalability and automation, incorporating essential controls to ensure data integrity and trustworthiness. This guide is intended for researchers in drug discovery and pharmacology seeking to elucidate the mechanism of action for this and similar novel chemical entities.

Introduction: The Rationale for a Targeted Screening Approach

The process of drug discovery for a novel compound with a known structure but an uncharacterized biological profile necessitates a logical and efficient screening strategy[3][4]. The compound 1-(Piperidin-1-yl)cyclohexanecarboxylic acid shares a core scaffold with phencyclidine (PCP), a potent NMDA receptor antagonist that binds within the receptor's ion channel[5][6]. NMDA receptors are critical players in synaptic plasticity and neuronal function, and their modulation is a key therapeutic strategy for various neurological disorders[7]. Therefore, the most logical starting point for characterizing this compound is to investigate its interaction with the NMDA receptor.

Our proposed HTS cascade employs a two-tiered approach:

  • Primary Biochemical Screen: A competitive radioligand binding assay to directly measure the compound's ability to displace a known high-affinity ligand from the PCP binding site on the NMDA receptor. This assay is highly specific, robust, and amenable to automation[8].

  • Secondary Cell-Based Screen: A functional assay measuring intracellular calcium flux in response to NMDA receptor activation. This confirms whether the binding activity observed in the primary screen translates into a functional antagonistic effect in a physiological context and provides an initial assessment of cell permeability[9][10].

This sequential workflow ensures that resources are focused on compounds with genuine, on-target activity, effectively filtering out false positives from the primary screen[11][12].

Overall High-Throughput Screening (HTS) Workflow

The screening cascade is designed to efficiently identify and validate potential modulators of the target receptor.

HTS_Workflow cluster_0 Screening & Hit ID cluster_1 Hit Validation cluster_2 Lead Optimization Compound_Library Compound Library (Including Test Compound) Primary_Screen Primary Biochemical Screen (Radioligand Binding Assay) Compound_Library->Primary_Screen Hit_Confirmation Hit Confirmation (IC50 Determination) Primary_Screen->Hit_Confirmation Actives Secondary_Screen Secondary Cell-Based Screen (Calcium Flux Assay) Hit_Confirmation->Secondary_Screen Confirmed Actives Orthogonal_Assays Orthogonal Assays & Promiscuity Checks Secondary_Screen->Orthogonal_Assays Confirmed Hits SAR Structure-Activity Relationship (SAR) Orthogonal_Assays->SAR

Caption: High-level workflow for compound screening and validation.

Part 1: Primary Biochemical Screen — Competitive Radioligand Binding Assay

Principle and Rationale

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for a specific binding site on a target receptor. We will use [3H]MK-801, a high-affinity, non-competitive antagonist that binds to the "PCP site" located inside the NMDA receptor's ion channel[5][13]. The principle is that if 1-(Piperidin-1-yl)cyclohexanecarboxylic acid binds to this site, it will prevent [3H]MK-801 from binding. The amount of bound radioactivity is inversely proportional to the affinity of the test compound for the receptor. This direct binding measurement is ideal for primary HTS due to its robustness and low potential for technology-specific interference[8].

Binding_Assay_Principle Competitive Binding Assay Principle cluster_0 Without Competitor cluster_1 With Competitor (Test Compound) Receptor_A NMDA Receptor Bound_A High Signal Receptor_A->Bound_A Radioligand_A [3H]MK-801 Radioligand_A->Receptor_A Binds Receptor_B NMDA Receptor Bound_B Low Signal Receptor_B->Bound_B Radioligand_B [3H]MK-801 Radioligand_B->Receptor_B Binding Blocked Test_Compound Test Compound Test_Compound->Receptor_B Competes & Binds

Caption: Principle of the competitive radioligand binding assay.
Protocol: [3H]MK-801 Binding Assay

This protocol is adapted for a 96-well plate format but can be miniaturized to 384-well plates for higher throughput[14].

1. Materials and Reagents

Reagent Details
Membrane Preparation Rat brain cortices (source of NMDA receptors)
Homogenization Buffer 5 mM Tris-HCl, pH 7.4, with protease inhibitors
Assay Buffer 50 mM Tris-HCl, pH 7.4
Radioligand [3H]MK-801 (Specific Activity: ~20-30 Ci/mmol)
Non-specific Binding Unlabeled PCP or MK-801 (10 µM final concentration)
Test Compound 1-(Piperidin-1-yl)cyclohexanecarboxylic acid, dissolved in DMSO
Filtration 96-well glass fiber filter plates (e.g., Millipore MultiScreen)

| Scintillation | Scintillation cocktail |

2. Step-by-Step Methodology

  • Step 1: Rat Cortical Membrane Preparation

    • Homogenize fresh or frozen rat brain cortices in ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step to wash the membranes.

    • Resuspend the final pellet in Assay Buffer, determine protein concentration (e.g., via Bradford assay), and store aliquots at -80°C.

  • Step 2: Assay Plate Setup

    • To each well of a 96-well plate, add reagents in the following order:

      • Total Binding (TB) wells: 50 µL Assay Buffer.

      • Non-specific Binding (NSB) wells: 25 µL of 20 µM unlabeled MK-801 (for a final concentration of 10 µM).

      • Test Compound wells: 25 µL of serially diluted 1-(Piperidin-1-yl)cyclohexanecarboxylic acid.

    • Add 25 µL of [3H]MK-801 (diluted in Assay Buffer to achieve a final concentration of ~1-5 nM).

    • Add 50 µL of the membrane preparation (50-100 µg protein per well). The final assay volume is 100 µL.

  • Step 3: Incubation

    • Seal the plate and incubate at room temperature for 60 minutes with gentle agitation.

  • Step 4: Filtration and Washing

    • Pre-soak the glass fiber filter plate with a suitable buffer.

    • Rapidly transfer the contents of the assay plate to the filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with 200 µL of ice-cold Assay Buffer.

  • Step 5: Scintillation Counting

    • Dry the filter plate completely.

    • Add 150 µL of scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding (TB) - Non-specific Binding (NSB).

  • Calculate Percent Inhibition: % Inhibition = [1 - (Binding in presence of test compound - NSB) / (Specific Binding)] * 100.

  • Determine IC50: Plot % Inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of specific binding is inhibited).

Compound Concentration (µM)CPM (Counts Per Minute)% Inhibition
Total Binding (0)15,0000%
Non-specific Binding500100%
0.0114,5003.4%
0.112,00020.7%
18,00048.3%
102,50086.2%
10060099.3%
Table 1: Example data for IC50 determination in the radioligand binding assay.

Part 2: Secondary Cell-Based Screen — Calcium Flux Assay

Principle and Rationale

This assay provides functional validation of hits from the primary screen. NMDA receptors are ligand-gated ion channels that are permeable to Ca²+[15]. We use a cell line (e.g., HEK293 or U-2 OS) engineered to express the relevant NMDA receptor subunits. The cells are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with agonists (glutamate and glycine), the channel opens, allowing Ca²+ to enter the cell and bind to the dye, causing an increase in fluorescence. An antagonist, such as 1-(Piperidin-1-yl)cyclohexanecarboxylic acid, will block this channel opening and prevent the fluorescence increase. This assay is performed on a Fluorometric Imaging Plate Reader (FLIPR) or similar instrument, enabling high-throughput measurement of receptor function in real-time[16].

Calcium_Flux_Pathway cluster_0 Cellular Environment Glutamate Glutamate + Glycine (Agonists) NMDAR NMDA Receptor Glutamate->NMDAR Activates Test_Compound Test Compound (Antagonist) Test_Compound->NMDAR Blocks Ca_in Ca²⁺ Influx NMDAR->Ca_in Fluorescence Increased Fluorescence Ca_in->Fluorescence

Sources

synthesis of radiolabeled 1-(Piperidin-1-yl)cyclohexanecarboxylic acid for imaging studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis and Quality Control of [¹¹C]1-(Piperidin-1-yl)cyclohexanecarboxylic Acid for Positron Emission Tomography (PET) Imaging

Audience: Researchers, Radiochemists, and Drug Development Professionals

Abstract

Positron Emission Tomography (PET) is a premier molecular imaging modality that provides quantitative insights into biological processes in vivo.[1][2] The development of novel PET radiotracers is crucial for advancing our understanding and diagnosis of complex diseases. This document provides a comprehensive guide to the synthesis of radiolabeled [¹¹C]1-(Piperidin-1-yl)cyclohexanecarboxylic acid ([¹¹C]PCCA), a compound of interest for imaging studies. We detail a robust, automated radiosynthesis procedure via [¹¹C]CO₂ fixation, including the synthesis of the necessary precursor, a complete workflow for radiolabeling and purification, and rigorous quality control protocols essential for ensuring the final product is suitable for preclinical and clinical research.

Introduction and Scientific Rationale

The ability to non-invasively map and quantify molecular targets in vivo is a cornerstone of modern biomedical research and clinical diagnostics. Carbon-11 is an ideal radionuclide for PET tracer development due to its short half-life (t½ = 20.4 minutes) and the ubiquitous presence of carbon in biologically active molecules, which allows for labeling without altering the compound's intrinsic biochemical properties.[2][3][4] This short half-life permits multiple imaging sessions in the same subject on the same day, facilitating dynamic studies and reducing patient radiation exposure.[2]

1-(Piperidin-1-yl)cyclohexanecarboxylic acid (PCCA) represents a structural motif with potential for interaction with various biological targets. Its radiolabeling provides a tool to investigate its biodistribution, pharmacokinetics, and target engagement in real-time. The synthetic strategy detailed herein was chosen for its efficiency and reliability, which are paramount when working with short-lived isotopes.[5] We employ a [¹¹C]carboxylation reaction, which is a direct and high-yield method for incorporating Carbon-11 as a carboxylic acid functional group. This involves the generation of a reactive organometallic intermediate from a suitable precursor, which then rapidly traps cyclotron-produced [¹¹C]CO₂.[6]

This application note provides a field-proven, self-validating system for the production of [¹¹C]PCCA, designed to ensure high radiochemical purity, yield, and molar activity, meeting the stringent requirements for in vivo imaging studies.

Overall Synthetic Strategy

The synthesis of [¹¹C]PCCA is a two-part process. First, a stable, non-radioactive precursor, 1-(1-lithiocyclohexyl)piperidine, is generated in situ from 1-(piperidin-1-yl)cyclohexanecarbonitrile. This precursor is then reacted with cyclotron-produced [¹¹C]carbon dioxide. The resulting radiolabeled carboxylate is then protonated, purified via High-Performance Liquid Chromatography (HPLC), and formulated for injection.

G cluster_0 Part 1: Precursor Synthesis (Non-radioactive) cluster_1 Part 2: Radiosynthesis ([¹¹C]) Cyclohexanone Cyclohexanone PCC 1-(Piperidin-1-yl)cyclohexanecarbonitrile (PCC) Cyclohexanone->PCC Piperidine, KCN (Strecker-type reaction) Piperidine Piperidine Piperidine->PCC KCN KCN KCN->PCC PCC_rad PCC Precursor PCC->PCC_rad To automated module Organolithium Organolithium Intermediate (in situ) PCC_rad->Organolithium Deprotonation nBuLi n-BuLi nBuLi->Organolithium FinalProduct [¹¹C]PCCA Organolithium->FinalProduct Carboxylation CO2 [¹¹C]CO₂ (from cyclotron) CO2->FinalProduct

Diagram 1: Overall synthetic scheme for [¹¹C]PCCA.

Experimental Protocols

Part 3.1: Synthesis of Precursor: 1-(Piperidin-1-yl)cyclohexanecarbonitrile

The synthesis of the nitrile precursor is a critical first step. This procedure is adapted from established literature methods, often referred to as a Strecker-type synthesis.[7][8][9]

Materials:

  • Cyclohexanone

  • Piperidine

  • Potassium Cyanide (KCN) (EXTREME CAUTION: Highly toxic)

  • Hydrochloric Acid (HCl), concentrated

  • Ethanol (95%)

  • Deionized Water

  • Magnetic stirrer, round-bottom flasks, ice bath, filtration apparatus

Procedure:

  • In a well-ventilated fume hood, carefully mix piperidine (0.52 mol) with concentrated HCl (45 mL) in 120 mL of cold water. Adjust the pH to approximately 3-4.

  • To this solution, add cyclohexanone (0.52 mol) with vigorous stirring.

  • In a separate beaker, dissolve KCN (36 g) in 100 mL of water. (CAUTION: KCN is a potent poison. Handle with appropriate personal protective equipment).

  • Slowly add the KCN solution to the cyclohexanone/piperidine mixture while maintaining vigorous stirring in an ice bath.

  • Allow the reaction to stir at room temperature overnight. A white precipitate will form, typically within 2 hours.[9]

  • Collect the crystalline precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from 95% ethanol (approx. 300 mL) to yield pure 1-(Piperidin-1-yl)cyclohexanecarbonitrile as a white crystalline solid.[9]

  • Dry the product under vacuum, determine the melting point (literature: 66-68 °C), and confirm its identity via NMR and MS analysis.

Part 3.2: Automated Radiosynthesis of [¹¹C]PCCA

This protocol is designed for a commercial automated radiosynthesis module (e.g., GE TRACERlab™, Synthra MeIPlus). The process from End of Bombardment (EOB) to final product should be optimized for speed due to the short half-life of ¹¹C.[5][10]

Workflow Overview:

G cluster_module Inside Synthesis Module Cyclotron Cyclotron ¹⁴N(p,α)¹¹C reaction CO2_gas [¹¹C]CO₂ (gas) Cyclotron->CO2_gas EOB Trap [¹¹C]CO₂ Trap (e.g., molecular sieves) CO2_gas->Trap Transfer Reactor Reaction Vessel Trap->Reactor Release into reactor Module Automated Synthesis Module HPLC_inj HPLC Injection Loop Reactor->HPLC_inj Transfer crude product HPLC Semi-Prep HPLC (Purification) HPLC_inj->HPLC Collection Product Collection Vial HPLC->Collection Collect radioactive peak Formulation Final Formulation (Sterile filtration, dilution) Collection->Formulation QC Quality Control Testing Formulation->QC FinalProduct Sterile [¹¹C]PCCA (for injection) QC->FinalProduct Release

Diagram 2: Automated radiosynthesis workflow for [¹¹C]PCCA.

Detailed Protocol:

  • [¹¹C]CO₂ Production: Bombard a target containing nitrogen gas with trace oxygen (0.5-2%) with protons to produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction.[4]

  • Trapping: Transfer the resulting [¹¹C]CO₂ from the cyclotron target and cryogenically trap it on a suitable trap (e.g., molecular sieves) within the automated synthesis module.

  • Reaction Setup: A solution of the precursor, 1-(piperidin-1-yl)cyclohexanecarbonitrile (1-2 mg), in anhydrous tetrahydrofuran (THF, ~0.5 mL) is prepared in the reaction vessel under an inert atmosphere (Argon or Nitrogen) and cooled to -78 °C (dry ice/acetone bath).

  • Organolithium Formation: Add n-butyllithium (n-BuLi, ~1.1 equivalents in hexanes) dropwise to the precursor solution and stir for 5-10 minutes at -78 °C to form the organolithium intermediate in situ.

  • Carboxylation: Release the trapped [¹¹C]CO₂ by heating the trap and bubble the radioactive gas through the stirred solution of the organolithium intermediate.

  • Quenching: After the radioactivity in the vessel plateaus (typically 2-3 minutes), quench the reaction by adding 0.5 mL of aqueous HCl (1 M).

  • Purification: The crude reaction mixture is injected onto a semi-preparative HPLC column (e.g., C18 reverse-phase) for purification. The mobile phase (e.g., acetonitrile/water with 0.1% TFA) and flow rate should be optimized to achieve good separation of [¹¹C]PCCA from the precursor and other byproducts.

  • Formulation: The radioactive fraction corresponding to [¹¹C]PCCA is collected in a sterile vial containing a suitable formulation buffer (e.g., sterile water for injection with ~1% ethanol to prevent radiolysis). The organic solvent from the HPLC mobile phase is typically removed via rotary evaporation under sterile conditions. The final product is passed through a 0.22 µm sterile filter into a final product vial.

Quality Control (QC) for Clinical Translation

Rigorous QC is mandatory to ensure the safety and efficacy of any radiopharmaceutical intended for in vivo use.[11][12][13] All tests must be performed according to established standard operating procedures (SOPs) and meet predefined acceptance criteria.

Parameter Method Acceptance Criteria Rationale
Identity Co-injection on analytical radio-HPLC with non-radioactive PCCA standardThe retention time of the radioactive peak must match that of the authentic standard.Confirms the synthesized product is the correct chemical entity.
Radiochemical Purity Analytical radio-HPLC≥ 95%Ensures that the vast majority of radioactivity is from the desired compound, minimizing off-target effects.
Radionuclidic Purity Gamma-ray spectroscopy or half-life determinationOnly 511 keV annihilation peak present; Half-life = 20.4 ± 1 min.Confirms that the radioactivity originates from ¹¹C and not from other contaminating radionuclides.
Molar Activity (Aₘ) Calculated from HPLC data (radioactivity vs. mass of PCCA)> 37 GBq/µmol (1 Ci/µmol) at EOBHigh molar activity is crucial to administer a sufficient radioactive dose without causing pharmacological effects from the compound itself.
pH pH meter or validated pH strips4.5 - 7.5Ensures the final product is physiologically compatible and safe for intravenous injection.
Residual Solvents Gas Chromatography (GC)Ethanol < 5000 ppm; Acetonitrile < 410 ppm; THF < 720 ppm (per USP <467>)Confirms that organic solvents used during synthesis are below toxicologically acceptable limits.
Appearance Visual InspectionClear, colorless, and free of particulate matter.Basic safety check for any injectable formulation.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (where V is the max patient dose in mL)Ensures the product is free from pyrogenic bacterial components.
Sterility Incubation in growth media (e.g., TSB, FTM) for 14 daysNo microbial growthConfirms the absence of viable microorganisms. (Note: For ¹¹C, this is often a retrospective test; release is based on a validated aseptic process).

Discussion

The selection of the [¹¹C]carboxylation route via an organolithium intermediate is based on several key advantages. This method is exceptionally fast, which is a critical requirement for working with Carbon-11.[3][5] The reaction proceeds rapidly even at low temperatures, minimizing the potential for thermal decomposition of the precursor or product. Furthermore, cyclotron-produced [¹¹C]CO₂ is a primary precursor that is readily available in high specific activity, directly contributing to the high molar activity of the final product.[4][6]

A potential challenge in this synthesis is the moisture sensitivity of the organolithium intermediate. It is imperative that all glassware, solvents, and the inert gas supply are scrupulously dried to prevent quenching of the intermediate by water, which would lead to the formation of non-radiolabeled PCCA and drastically reduce the radiochemical yield. The amount of precursor (1-2 mg) is a balance between ensuring sufficient material for a successful reaction and minimizing the mass to achieve high molar activity.

The purification step is also critical. A well-developed semi-preparative HPLC method is essential to separate the desired [¹¹C]PCCA from unreacted precursor and any radiolabeled or non-labeled impurities. The final formulation in a physiologically compatible buffer containing a small amount of ethanol is standard practice to ensure patient safety and maintain the stability of the radiotracer.[14]

Conclusion

We have presented a detailed and robust protocol for the synthesis of [¹¹C]1-(Piperidin-1-yl)cyclohexanecarboxylic acid. This guide provides a complete workflow from the synthesis of the necessary precursor to the final quality control checks required for in vivo imaging studies. By following this self-validating methodology, research laboratories can reliably produce high-quality [¹¹C]PCCA, enabling further investigation into its potential as a novel PET radiotracer for a variety of research and clinical applications.

References

  • Current time information in Houston, TX, US. (n.d.). Google.
  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]

  • Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. (n.d.). Sketchy. Retrieved January 15, 2026, from [Link]

  • Synthesis of Amino Acids: Strecker Synthesis: Videos & Practice Problems. (2024, October 3). Pearson+. Retrieved January 15, 2026, from [Link]

  • Overview of Strecker Amino Acid Synthesis. (2018, October 30). News-Medical.Net. Retrieved January 15, 2026, from [Link]

  • Automated radiosynthesis of [11C]CPPC for in-human PET imaging applications. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Strecker Synthesis of Amino Acids – MCAT Biochemistry. (n.d.). MedSchoolCoach. Retrieved January 15, 2026, from [Link]

  • Bucherer–Bergs reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Synthesis and preclinical evaluation of [(11)C]PAQ as a PET imaging tracer for VEGFR-2. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • A. Preparation of 1-Piperidinocyclohexanecarbonitrile - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 15, 2026, from [Link]

  • Bucherer-Bergs Reaction Mechanism | Organic Chemistry - YouTube. (2021, November 17). YouTube. Retrieved January 15, 2026, from [Link]

  • Scheme 6. Mechanism of the Bücherer-Berg conversion of-aminonitriles 1... - ResearchGate. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide - PMC - NIH. (2023, May 5). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • 1-Piperidine Cyclohexane Carbonitrile - ChemBK. (2024, April 9). ChemBK. Retrieved January 15, 2026, from [Link]

  • An updated synthesis of [11 C]carfentanil for positron emission tomography (PET) imaging of the μ-opioid receptor. (2017, June 30). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • 11C-Based PET- Radiopharmaceuticals of Clinical Value - Radiology Key. (2016, July 27). Radiology Key. Retrieved January 15, 2026, from [Link]

  • Synthesis of oncological [C-11]radiopharmaceuticals for clinical PET - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Enhancing Efficiency and Radiolabeling Yields of Carbon-11 Radioligands for Clinical Research Using the Loop Method. (2024, December 20). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • 1-Piperidinocyclohexanecarbonitrile | C12H20N2 | CID 62529 - PubChem. (n.d.). PubChem @ NIH. Retrieved January 15, 2026, from [Link]

  • PRECLINICAL EVALUATION OF THE CARBON-11 LABELED SUBSTANCES P1-7PEPTIDOMIMETICS PREDKLINIČNA ŠTUDIJA Z IZOTOPOM OGLJIKA-11 OZNA - FFA. (n.d.). University of Ljubljana. Retrieved January 15, 2026, from [Link]

  • Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - PubMed Central. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Cyclohexanecarbonitrile, 1-(1-piperidinyl)- - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 15, 2026, from [Link]

  • New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC. (2017, February 25). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • [Quick and simple synthesis of (11)C-(+)-alpha-dihydrotetrabenazine to be used as a PET radioligand of vesicular monoamine transporters]. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Automated Production of 11C-labeled Carboxylic Acids and Esters via “In-Loop” 11C-Carbonylation using GE FX Synthesis Modules. (2024, May 30). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Description of high purity and high specific activity of [11C]Choline synthesis using TRACERlab FXc module, and detailed report of quality controls. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC) - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. (2023, April 22). MDPI. Retrieved January 15, 2026, from [Link]

  • Studies toward Labeling Cytisine with [ 11 C]Phosgene: Rapid Synthesis of a δ-Lactam Involving a New Chemoselective Lithiation−Annulation Method | Request PDF. (2025, August 6). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Biological Quality Control Assay Validation Services - InVivo Biosystems. (n.d.). InVivo Biosystems. Retrieved January 15, 2026, from [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022, September 2). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • The consistency approach for the substitution of in vivo testing for the quality control of established vaccines. (2022, December 13). sciensano.be. Retrieved January 15, 2026, from [Link]

  • Synthesis of 11C-labeled Sulfonyl Carbamates through a Multicomponent Reaction Employing Sulfonyl Azides, Alcohol. (2016, October 5). Uppsala University. Retrieved January 15, 2026, from [Link]

  • Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift. (2019, July 11). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Piperidin-1-yl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis. Our aim is to equip you with the expertise to navigate potential issues, optimize your reaction conditions, and ensure the integrity of your results.

Introduction to the Synthesis

The synthesis of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid is a two-step process. The first step involves the formation of the intermediate, 1-(Piperidin-1-yl)cyclohexanecarbonitrile (PCC), through a modified Strecker reaction. This is followed by the hydrolysis of the nitrile group to yield the final carboxylic acid. While the overall synthetic route is well-established, several factors can influence the yield and purity of the final product, necessitating a thorough understanding of the reaction mechanism and potential side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations for their causes and actionable solutions.

Step 1: Synthesis of 1-(Piperidin-1-yl)cyclohexanecarbonitrile (PCC)

Q1: Why is my yield of 1-(Piperidin-1-yl)cyclohexanecarbonitrile (PCC) consistently low?

A low yield in the Strecker synthesis of PCC can be attributed to several factors. A common issue is the formation of side products due to the reactivity of the starting materials.

  • Incomplete Reaction: Ensure that the reaction is allowed to proceed for a sufficient amount of time. A typical protocol suggests stirring the reaction mixture overnight[1]. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Side Reaction - Enamine Formation: Cyclohexanone can react with piperidine to form an enamine, which is a competing and reversible reaction. To minimize this, it is crucial to maintain the reaction conditions specified in the protocol, particularly the pH.

  • Side Reaction - Self-Condensation of Cyclohexanone: Under basic conditions, cyclohexanone can undergo self-condensation (an aldol condensation) to form byproducts. Controlling the stoichiometry and reaction temperature can help mitigate this.

Q2: My PCC product is impure, showing multiple spots on TLC. What are the likely impurities and how can I remove them?

The most common impurities are unreacted starting materials and the side products mentioned above.

  • Purification: The crude PCC, which often precipitates from the reaction mixture, can be effectively purified by recrystallization. A recommended solvent for recrystallization is 95% ethanol[1].

Q3: The reaction mixture has turned a dark color. Is this normal?

While some color change can be expected, a very dark coloration may indicate the formation of polymeric byproducts, possibly arising from the decomposition of reactants or intermediates. Ensure that the reaction temperature is controlled and that the quality of the starting materials is high.

Step 2: Hydrolysis of 1-(Piperidin-1-yl)cyclohexanecarbonitrile to Carboxylic Acid

Q1: The hydrolysis of my PCC is very slow or incomplete. How can I drive the reaction to completion?

The nitrile group in PCC is sterically hindered, making hydrolysis challenging. Forcing conditions are typically required.

  • Reaction Conditions: The hydrolysis of sterically hindered nitriles often requires prolonged heating with a strong acid (e.g., concentrated hydrochloric or sulfuric acid) or a strong base (e.g., sodium or potassium hydroxide). The choice between acidic or basic hydrolysis will determine the workup procedure.

  • Acid Hydrolysis: Refluxing the nitrile with concentrated acid is a common method. The reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the necessary reaction time, which can be several hours.

  • Base Hydrolysis: Alternatively, refluxing with a concentrated basic solution can be employed. This will form the carboxylate salt, which will then need to be acidified in a separate step to yield the carboxylic acid.

Q2: I am isolating a significant amount of a neutral byproduct instead of my desired carboxylic acid. What could it be?

A common issue in nitrile hydrolysis is the formation of a stable amide intermediate (1-(Piperidin-1-yl)cyclohexanecarboxamide).

  • Incomplete Hydrolysis: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If the reaction is not allowed to proceed to completion, the amide may be isolated as the major product. To favor the formation of the carboxylic acid, it is necessary to use more forcing conditions, such as a higher concentration of acid or base, a higher reaction temperature, or a longer reaction time.

Q3: How do I purify the final 1-(Piperidin-1-yl)cyclohexanecarboxylic acid?

The purification of the final product is crucial for obtaining a high-purity compound.

  • Acid-Base Extraction: Since the product is a carboxylic acid, it can be purified by acid-base extraction. By dissolving the crude product in an organic solvent and extracting with an aqueous base, the carboxylic acid will be converted to its salt and move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid, which can be collected by filtration.

  • Recrystallization: The crude carboxylic acid can also be purified by recrystallization. Common solvents for the recrystallization of carboxylic acids include water, ethanol, or mixtures thereof. The choice of solvent will depend on the solubility of the specific compound and its impurities.

  • Chromatography: If the above methods are insufficient, column chromatography can be used. For carboxylic acids, normal-phase silica gel chromatography can be performed using a polar eluent system, often with the addition of a small amount of acetic or formic acid to improve the peak shape. Reverse-phase chromatography is also an option.

Frequently Asked Questions (FAQs)

Q: What is the typical yield for the synthesis of 1-(Piperidin-1-yl)cyclohexanecarbonitrile (PCC)?

A: A reported yield for the synthesis of PCC from cyclohexanone, piperidine, and potassium cyanide is approximately 88% after recrystallization from 95% ethanol[1].

Q: What are the safety precautions I should take when working with cyanides?

A: Potassium cyanide (KCN) and hydrogen cyanide (HCN), which can be generated in situ, are highly toxic. All manipulations involving cyanides must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use. All cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines.

Q: Can I use a different secondary amine instead of piperidine?

A: Yes, the Strecker reaction is versatile and can be performed with other secondary amines to produce the corresponding α-aminonitriles. However, the reaction conditions and yields may vary depending on the nucleophilicity and steric bulk of the amine.

Q: What is the expected melting point of 1-(Piperidin-1-yl)cyclohexanecarbonitrile?

A: The reported melting point for 1-(Piperidin-1-yl)cyclohexanecarbonitrile is in the range of 66-68 °C[1].

Experimental Protocols

Protocol 1: Synthesis of 1-(Piperidin-1-yl)cyclohexanecarbonitrile

This protocol is adapted from a reported literature procedure[1].

Materials:

  • Piperidine

  • Concentrated Hydrochloric Acid

  • Cyclohexanone

  • Potassium Cyanide (KCN)

  • 95% Ethanol

  • Deionized Water

Procedure:

  • In a suitable reaction vessel, carefully mix piperidine (44 g, 0.52 mol) with concentrated HCl (45 mL) and cold water (120 mL). The pH of the resulting solution should be between 3 and 4.

  • To this solution, add cyclohexanone (50 g, 0.52 mol).

  • With vigorous stirring, add a solution of KCN (36 g) in water (100 mL).

  • Allow the resulting solution to stir at room temperature overnight. A white precipitate should form after approximately 2 hours.

  • Collect the crystalline precipitate by filtration and wash it with cold water.

  • Recrystallize the crude product from 95% ethanol (approximately 300 mL) to yield pure 1-(Piperidin-1-yl)cyclohexanecarbonitrile as a white crystalline solid.

Protocol 2: General Procedure for Acid-Catalyzed Hydrolysis of a Sterically Hindered Nitrile

This is a general protocol and may require optimization for the specific substrate.

Materials:

  • 1-(Piperidin-1-yl)cyclohexanecarbonitrile

  • Concentrated Sulfuric Acid or Hydrochloric Acid

  • Deionized Water

  • Sodium Bicarbonate or other suitable base for neutralization

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the 1-(Piperidin-1-yl)cyclohexanecarbonitrile with an excess of concentrated acid (e.g., a 1:1 mixture of concentrated H₂SO₄ and water).

  • Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it over ice.

  • Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate or another suitable base until the pH is neutral. Be cautious as this will generate CO₂ gas.

  • Extract the aqueous solution with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carboxylic acid.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary

StepReactantsProductTypical YieldReference
1. Strecker Synthesis Cyclohexanone, Piperidine, Potassium Cyanide1-(Piperidin-1-yl)cyclohexanecarbonitrile88%[1]
2. Hydrolysis 1-(Piperidin-1-yl)cyclohexanecarbonitrile, Acid/Base1-(Piperidin-1-yl)cyclohexanecarboxylic acidVariable-

Note: The yield for the hydrolysis step is highly dependent on the specific reaction conditions and the efficiency of the workup and purification.

Visualizations

Overall Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Strecker Synthesis cluster_step2 Step 2: Hydrolysis start1 Cyclohexanone + Piperidine + KCN product1 1-(Piperidin-1-yl)cyclohexanecarbonitrile (PCC) start1->product1 Overnight Room Temp. product1_hydrolysis 1-(Piperidin-1-yl)cyclohexanecarbonitrile (PCC) final_product 1-(Piperidin-1-yl)cyclohexanecarboxylic acid product1_hydrolysis->final_product Strong Acid/Base Reflux

Caption: Overall workflow for the synthesis of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid.

Troubleshooting Logic for Low Yield in PCC Synthesis

TroubleshootingPCC start Low Yield of PCC check_reaction_time Was reaction time sufficient? start->check_reaction_time check_side_products Are side products present? check_reaction_time->check_side_products Yes increase_time Increase reaction time and monitor by TLC check_reaction_time->increase_time No optimize_conditions Optimize pH and temperature to minimize enamine formation and self-condensation check_side_products->optimize_conditions Yes purify Purify by recrystallization from 95% ethanol check_side_products->purify No (Impure Product)

Caption: Troubleshooting flowchart for low yield in the synthesis of PCC.

References

  • A. Preparation of 1-Piperidinocyclohexanecarbonitrile. PrepChem.com. [Link]

Sources

Technical Support Center: Purification of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Piperidin-1-yl)cyclohexanecarboxylic acid. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals facing challenges in the purification of this molecule. Our approach is built on explaining the chemical principles behind the purification strategies, ensuring you can adapt and optimize these methods for your specific experimental context.

Introduction: The Purification Challenge

1-(Piperidin-1-yl)cyclohexanecarboxylic acid is a unique molecule whose structure presents significant purification hurdles. It combines a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid group on a non-polar cyclohexyl scaffold. This dual functionality means the compound exists as a zwitterion at its isoelectric point (pI), leading to unusual solubility profiles, high polarity, and strong interactions with common purification media. This guide will help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my compound difficult to purify using standard silica gel chromatography?

A: Standard normal-phase chromatography on silica gel is often ineffective for this compound due to its zwitterionic nature. The positively charged piperidinium group and negatively charged carboxylate group interact very strongly with the acidic silanol groups (Si-OH) on the silica surface.[1] This can lead to several problems:

  • Irreversible Adsorption: The compound may not elute from the column at all.

  • Significant Tailing: If it does elute, the peaks will be extremely broad and show severe tailing, resulting in poor separation.

  • Requirement for Extreme Solvents: Elution might only be possible with highly polar and modifying solvents (e.g., methanol with ammonia or acetic acid), which can dissolve the silica and limit the resolution.

Q2: My product has very poor solubility in common organic solvents like dichloromethane (DCM) and ethyl acetate. Why is that?

A: The zwitterionic form of the molecule creates strong intermolecular electrostatic interactions (ion-ion) and hydrogen bonding. These forces are much stronger than the van der Waals interactions the compound can form with non-polar or moderately polar solvents like DCM or ethyl acetate. Consequently, the solvent molecules cannot effectively solvate the zwitterion and break apart its crystal lattice, leading to low solubility. Solubility is typically better in polar, protic solvents like water, methanol, or ethanol.[2]

Q3: What are the most probable impurities I should expect from its synthesis?

A: The impurity profile depends heavily on the synthetic route. A common method for α-amino acids is the Bucherer-Bergs reaction or a related Strecker synthesis.[3][4][5] For this compound, likely impurities include:

  • Starting Materials: Unreacted cyclohexanone and piperidine.

  • Reaction Intermediates: The corresponding hydantoin or aminonitrile from a Bucherer-Bergs or Strecker pathway, respectively, if the final hydrolysis step is incomplete.[6][7]

  • Side Products: Products from self-condensation of cyclohexanone or other side reactions.

Q4: My final product is a persistent oil or a sticky solid. How can I induce crystallization?

A: The failure to crystallize is often due to residual impurities that disrupt the formation of a stable crystal lattice.

  • Improve Purity: First, ensure the compound is of high purity (>95%) using a method like acid-base extraction before attempting crystallization.

  • Systematic Solvent Screening: Use a solvent/anti-solvent system. Dissolve the compound in a minimal amount of a good solvent (e.g., methanol, isopropanol) at an elevated temperature, then slowly add a poor solvent (e.g., acetonitrile, diethyl ether, or hexane) until turbidity persists. Cool slowly.

  • Trituration: Stir the oil/sticky solid vigorously with a solvent in which it is poorly soluble. This can sometimes wash away impurities and induce crystallization.

Part 2: Troubleshooting Guide

This section addresses specific experimental problems with detailed explanations of their causes and step-by-step solutions.

Problem 1: Low Recovery During Aqueous Workup and Extraction
  • Symptom: Significant loss of product after partitioning between an organic solvent and water. Formation of intractable emulsions.

  • Causality: As an amphiphilic molecule, it possesses both hydrophilic (ionic groups) and lipophilic (cyclohexyl ring) character. At intermediate pH values, it can act as a surfactant, stabilizing emulsions. Furthermore, its solubility can shift dramatically with small changes in pH, making it soluble in both aqueous and organic layers under the wrong conditions.

  • Solution: Isoelectric Point Precipitation & Controlled Extraction

    • pH Adjustment is Critical: The key is to manipulate the pH to control the compound's charge state.

      • In acidic solution (pH < ~2): The carboxylic acid is protonated (neutral) and the piperidine is protonated (positive charge). The molecule is a cation.

      • In basic solution (pH > ~10): The carboxylic acid is deprotonated (negative charge) and the piperidine is neutral. The molecule is an anion.

      • At the Isoelectric Point (pI): The molecule is a zwitterion with minimal net charge and typically, minimal water solubility. This is the ideal pH for precipitation from an aqueous solution.

    • Workflow:

      • Dissolve the crude product in dilute aqueous base (e.g., 1M NaOH) to form the anionic carboxylate.

      • Wash this basic aqueous solution with a non-polar organic solvent (e.g., diethyl ether, hexane) to remove neutral impurities like unreacted cyclohexanone.

      • Carefully acidify the aqueous layer with dilute acid (e.g., 1M HCl) dropwise, with vigorous stirring. Monitor the pH. The product should precipitate out at its pI (typically in the pH range of 4-7).

      • Filter the solid, wash with cold water, and dry.

Problem 2: Challenges in Chromatographic Purification
  • Symptom: Streaking, tailing, or multiple peaks for a pure compound in HPLC analysis; complete retention on a flash silica column.[8]

  • Causality: Uncontrolled ionization on the stationary phase leads to multiple retention mechanisms and poor peak shape.[1] The zwitterionic nature exacerbates this on silica.

  • Solutions:

    A) For Analytical HPLC:

    • Use a Mobile Phase Modifier: Ensure the compound exists in a single, consistent ionic state.

      • Acidic Modifier (e.g., 0.1% TFA or Formic Acid): This protonates both the piperidine and the carboxylate (if the pH is low enough), but more reliably ensures the piperidine is fully protonated. This is standard for reverse-phase (C18) HPLC.

      • Buffer System (e.g., Ammonium Acetate or Formate): Using a buffer can provide better pH control and improve peak shape, especially for LC-MS applications where TFA can cause ion suppression.[1]

    B) For Preparative Purification:

    • Avoid Standard Silica Gel: As discussed in the FAQ, this is generally not a viable option.

    • Ion-Exchange Chromatography: This is a highly effective but more complex technique. Use a strong cation exchange (SCX) resin. The positively charged (at low pH) compound will bind, and it can be eluted by washing with a base or a high salt concentration buffer.

    • Reverse-Phase (C18) Chromatography: This is often the most practical solution.[9][10]

      • Column: C18-functionalized silica.

      • Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol).

      • Modifier is Essential: The mobile phase MUST be modified with an acid (0.1% TFA is common) to ensure the compound is protonated and behaves consistently.

Chromatography Problem Primary Cause Recommended Solution
Broad, Tailing Peaks Mixed ionic states on the column; secondary interactions.Add a modifier to the mobile phase (0.1% TFA or Formic Acid for RP-HPLC). Use a buffered mobile phase.[1][8]
No Elution from Silica Strong ionic binding to silanol groups.Switch to Reverse-Phase (C18) or Ion-Exchange chromatography. Do not use standard normal-phase silica.[1]
Split Peaks in HPLC On-column degradation or conformational isomers.Check sample stability in the mobile phase. Adjust pH or temperature.
Problem 3: Product Discoloration (Yellow or Brown)
  • Symptom: The isolated product, even after initial purification, is off-white, yellow, or brown.

  • Causality: Piperidine and its derivatives can be susceptible to air and light-induced oxidation, forming colored impurities.[11][12] This can be exacerbated by heat during solvent evaporation.

  • Solutions:

    • Charcoal Treatment: During recrystallization, after the product is fully dissolved in the hot solvent, add a small amount of activated carbon (charcoal). Swirl for a few minutes, then perform a hot filtration through a pad of celite to remove the charcoal and adsorbed impurities before allowing the solution to cool.

    • Minimize Heat and Light Exposure: Concentrate solutions on a rotary evaporator at moderate temperatures and store the final product in an amber vial, protected from light.

    • Inert Atmosphere: For very sensitive applications, conduct purification steps under an inert atmosphere (Nitrogen or Argon).

Part 3: Experimental Protocols & Visualizations

Protocol 1: High-Purity Recovery via Acid-Base Extraction

This protocol is designed to separate the amphoteric product from neutral and basic impurities.

  • Dissolution: Dissolve the crude reaction mixture or impure solid (1.0 g) in 1 M Sodium Hydroxide (NaOH) solution (20 mL). Stir until all solids are dissolved. The product is now in its anionic sodium salt form.

  • Neutral Impurity Removal: Transfer the basic aqueous solution to a separatory funnel. Extract the solution with diethyl ether (2 x 20 mL). Discard the organic layers, which contain neutral impurities (e.g., unreacted cyclohexanone).

  • Precipitation: Cool the remaining aqueous layer in an ice bath. With vigorous stirring, add 1 M Hydrochloric Acid (HCl) dropwise. Monitor the pH with pH paper or a meter. A white precipitate will begin to form.

  • Isolation: Continue adding acid until the pH is approximately 5-6 (the presumed pI). Check for complete precipitation by adding one more drop of acid to the supernatant; if no more solid forms, the process is complete.

  • Filtration and Washing: Filter the precipitated solid using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 15 mL) to remove inorganic salts.

  • Drying: Dry the purified white solid under high vacuum to a constant weight.

Diagram: Acid-Base Purification Workflow

CRUDE Crude Product (Target, Neutral Impurities) ADD_BASE 1. Dissolve in 1M NaOH CRUDE->ADD_BASE EXTRACT 2. Extract with Ether ADD_BASE->EXTRACT AQ_PHASE Aqueous Layer (Product as Sodium Salt) EXTRACT->AQ_PHASE Aq. ORG_PHASE Organic Layer (Neutral Impurities) EXTRACT->ORG_PHASE Org. ACIDIFY 3. Acidify with 1M HCl to pI AQ_PHASE->ACIDIFY WASTE1 Discard ORG_PHASE->WASTE1 FILTER 4. Filter and Wash ACIDIFY->FILTER SOLID Pure Product (Solid) FILTER->SOLID Solid FILTRATE Aqueous Filtrate (Salts) FILTER->FILTRATE Liquid WASTE2 Discard FILTRATE->WASTE2

Caption: Workflow for purification by acid-base extraction.

Protocol 2: Systematic Recrystallization

This protocol helps identify a suitable solvent system for obtaining crystalline material.

  • Sample Preparation: Place approximately 20-30 mg of the purified (post-extraction) product into several small test tubes.

  • Solvent Screening: To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Good candidate solvents are polar and protic.

Solvent Observations at Room Temp Observations when Heated Observations upon Cooling
WaterInsoluble/Slightly SolubleSolubleCrystals form
EthanolSparingly SolubleSolubleCrystals form
IsopropanolSparingly SolubleSolubleCrystals form
AcetonitrileInsolubleInsoluble-
Ethyl AcetateInsolubleInsoluble-
  • Identify Potential Solvents: A good single solvent is one where the compound is sparingly soluble at room temperature but fully soluble upon heating.

  • Solvent/Anti-Solvent Method: If no single solvent is ideal, use a binary system.

    • Dissolve the compound in a minimal amount of a "good" solvent (e.g., isopropanol) where it is highly soluble.

    • Slowly add a miscible "poor" or "anti-solvent" (e.g., acetonitrile or hexane) in which the compound is insoluble, until the solution becomes cloudy.

    • Add a drop or two of the "good" solvent to redissolve the solid and then allow the solution to cool slowly.

  • Scale-Up: Once an effective solvent system is identified, perform the recrystallization on a larger scale.

Diagram: Troubleshooting Logic for Purification

START Crude Product CHECK_PURITY Check Purity (TLC/LCMS) START->CHECK_PURITY IMPURE Significant Impurities Present CHECK_PURITY->IMPURE No PURE Relatively Pure (>90%) CHECK_PURITY->PURE Yes ACID_BASE Perform Acid-Base Extraction Protocol IMPURE->ACID_BASE RECRYSTALLIZE Attempt Recrystallization PURE->RECRYSTALLIZE ACID_BASE->RECRYSTALLIZE SUCCESS Crystalline Product RECRYSTALLIZE->SUCCESS Success OIL Product Oils Out RECRYSTALLIZE->OIL Failure RE_EXTRACT Impurity Issue. Repeat Acid-Base Extraction. OIL->RE_EXTRACT CHROM Consider Preparative Reverse-Phase HPLC OIL->CHROM RE_EXTRACT->RECRYSTALLIZE

Caption: Decision tree for selecting a purification strategy.

References
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link][9]

  • Jiang, Z. (2005). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-Portal.org. Retrieved from [Link][12]

  • Reddit r/Chempros. (2022). Any tips for purification of two zwitterionic compounds? Retrieved from [Link][10]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link][1]

  • Nest Group. (2002). Zwitterion Chromatography – ZIC. Retrieved from [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link][4]

  • Solubility of Things. (n.d.). AH-7921. Retrieved from [Link][2]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link][8]

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link][6]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link][7]

  • NPTEL Archive. (n.d.). α-Amino Acids. Retrieved from [Link][5]

Sources

stability issues of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(Piperidin-1-yl)cyclohexanecarboxylic acid

Welcome to the technical support center for 1-(Piperidin-1-yl)cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Given the limited specific stability data in public literature, this document provides guidance based on the chemical properties of its functional groups—a tertiary amine and a carboxylic acid—and established principles of chemical stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-(Piperidin-1-yl)cyclohexanecarboxylic acid in solution?

The primary stability concerns for this molecule arise from its two main functional groups: the tertiary amine of the piperidine ring and the carboxylic acid. The molecule's stability is significantly influenced by pH, temperature, light, and the presence of oxidizing agents. Tertiary amines are generally stable, but can be susceptible to oxidation, while carboxylic acids can undergo decarboxylation at high temperatures.[1][2]

Q2: My compound is precipitating from my aqueous buffer. What is happening and how can I resolve this?

This is a common issue related to the zwitterionic nature of the compound. 1-(Piperidin-1-yl)cyclohexanecarboxylic acid has both a basic nitrogen atom (pKa ~9-10, estimated) and an acidic carboxylic acid group (pKa ~4-5, estimated).

  • At low pH (e.g., < 4): The amine is protonated (cationic form), and the carboxylic acid is neutral. The molecule carries a net positive charge and is generally water-soluble.

  • At high pH (e.g., > 10): The carboxylic acid is deprotonated (anionic form), and the amine is neutral. The molecule carries a net negative charge and is also typically water-soluble.

  • At intermediate pH (between the two pKa values): The molecule exists predominantly as a zwitterion, with both a positive charge on the amine and a negative charge on the carboxylate. At its isoelectric point (pI), the net charge is zero, leading to minimal electrostatic repulsion between molecules and thus, the lowest aqueous solubility.[3][4]

Troubleshooting Steps:

  • Adjust the pH: Move the pH of your solution away from the isoelectric point. For solubilization, adjust the pH to be at least 2 units below the acidic pKa or 2 units above the basic pKa.

  • Add a Co-solvent: If adjusting the pH is not feasible for your experiment, consider adding a polar organic co-solvent like DMSO, DMF, or ethanol to the aqueous buffer to increase the solubility of the zwitterionic form.

  • Perform a Solubility Study: Determine the pH-solubility profile experimentally to identify the optimal pH range for your desired concentration.[5]

Q3: I suspect my compound is degrading over time. What are the likely chemical degradation pathways?

Based on the structure, two primary degradation pathways are plausible:

  • Oxidation of the Tertiary Amine: The nitrogen atom in the piperidine ring is susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents (like peroxide). This can lead to the formation of an N-oxide, which may alter the compound's biological activity and chromatographic behavior.[2] While tertiary amines are generally more stable towards oxidation than primary or secondary amines, this pathway should not be discounted, particularly for long-term storage in solution.[1][6][7]

  • Thermal Decarboxylation: Although cyclohexanecarboxylic acids are relatively stable, decarboxylation (loss of CO₂) can be induced under stress conditions, such as high temperatures.[8] This would result in the formation of 1-phenylcyclohexylpiperidine (PCP), a different chemical entity with distinct properties.

Troubleshooting Guides

Guide 1: How to Perform a Preliminary Stability Study in Your Lab

To understand the stability of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid in your specific experimental matrix, a forced degradation study is highly recommended.[9][10] This involves intentionally exposing the compound to stress conditions to identify potential degradation products and pathways.[2]

Objective: To identify conditions that affect compound stability and to develop appropriate handling and storage procedures.

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: Aliquot the stock solution and subject it to the following conditions in parallel. Include an unstressed control sample stored at -20°C or -80°C for comparison.

    • Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 8 hours.[2]

    • Thermal Degradation: Incubate a solution sample at 80°C for 48 hours.[2]

    • Photostability: Expose a solution in a clear vial to direct light (e.g., in a photostability chamber or near a window) for 24-48 hours, alongside a control vial wrapped in aluminum foil.

  • Sample Analysis:

    • At designated time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each condition.

    • Neutralize the acid and base samples before analysis.

    • Analyze all samples and the control by a stability-indicating method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometry (MS) detection.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • A decrease in the peak area of the parent compound indicates degradation.

    • The appearance of new peaks suggests the formation of degradation products.

Guide 2: Investigating Unexpected Analytical Results

Problem: You observe new peaks in your HPLC or LC-MS analysis, or the peak area of your compound is decreasing over time.

This suggests that your compound is not stable under your current sample preparation, analysis, or storage conditions.

Logical Troubleshooting Workflow:

G A Unexpected Peaks or Decreasing Peak Area B Is the sample fresh or stored? A->B C Review Storage Conditions: - Temperature (2-8°C or -20°C) - Light exposure (use amber vials) - Headspace (purge with N2/Ar) B->C Stored D Review Sample Preparation: - pH of buffer - Solvent compatibility - Time before analysis B->D Fresh C->D E Perform Forced Degradation Study (see Guide 1) D->E F Do new peaks match degradants from study? E->F G Hypothesize Degradation Pathway (e.g., Oxidation, Hydrolysis) F->G Yes H Optimize Conditions: - Adjust pH buffer - Add antioxidant - Protect from light - Analyze samples immediately F->H No, re-evaluate method G->H I Problem Solved: Stable analytical results H->I

Caption: Workflow for troubleshooting analytical instability.

Data & Visualization

Predicted pH-Dependent Properties

The following table summarizes the expected properties of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid at different pH values, which is crucial for understanding its solubility and behavior in aqueous solutions.

pH RangeDominant SpeciesNet ChargePredicted Aqueous Solubility
pH < 4 CationicPositive (+)High
4 < pH < 9 ZwitterionicNeutral (0)Low (Minimum at pI)
pH > 10 AnionicNegative (-)High
Diagram of pH-Dependent Forms

Caption: Ionization states of the molecule at different pH values.

Potential Oxidative Degradation Pathway

G Parent 1-(Piperidin-1-yl)cyclohexanecarboxylic acid N_Oxide N-Oxide Metabolite Parent->N_Oxide Oxidation (e.g., H₂O₂) Ring_Opened Ring-Opened Products N_Oxide->Ring_Opened Further Oxidation (under harsh conditions)

Caption: A potential pathway for oxidative degradation.

References

  • Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications. Available at: [Link]

  • Tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids via multifold C–H activation. PMC - NIH. Available at: [Link]

  • Thermal stability and corrosion of tertiary amines in aqueous amine and amine-glycol-water solutions for combined acid gas and water removal. ResearchGate. Available at: [Link]

  • Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. MDPI. Available at: [Link]

  • What are the storage stability of Piperidine Series compounds over time? BTC Blog. Available at: [Link]

  • Impact of Solvent on the Thermal Stability of Amines. ACS Publications. Available at: [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. Available at: [Link]

  • Method for preparing cyclohexane carboxylic acids. Google Patents.
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available at: [Link]

  • Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. Available at: [Link]

  • Oxidative decarboxylation of cyclohexanecarboxylic acid. ResearchGate. Available at: [Link]

  • Conversion of Diethylmalonate to Cyclohexane carboxylic acid. YouTube. Available at: [Link]

  • Zwitterions and pH-dependent solubility. PubMed. Available at: [Link]

  • Safety Data Sheet: Piperidine. Penta chemicals. Available at: [Link]

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. Available at: [Link]

  • Physicochemical Properties of Zwitterionic Drugs in Therapy. PubMed. Available at: [Link]

  • The decarboxylation of carboxylic acids during the autoxidation of cyclohexane. Semantic Scholar. Available at: [Link]

  • Forced Degradation Studies Research Articles. R Discovery. Available at: [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. Available at: [Link]

  • Enzymes involved in a novel anaerobic cyclohexane carboxylic acid degradation pathway. ASM Journals. Available at: [Link]

Sources

minimizing off-target effects of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(Piperidin-1-yl)cyclohexanecarboxylic acid

A Guide to Characterizing and Minimizing Off-Target Effects for Arylcyclohexylamine Analogs

Introduction: Understanding the Challenge

Welcome, researchers. This guide is designed to provide technical support for scientists working with 1-(Piperidin-1-yl)cyclohexanecarboxylic acid, a structural analog of the arylcyclohexylamine class of compounds. Due to its close structural relationship to phencyclidine (PCP), this molecule is presumed to act as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a crucial target in neuroscience research.[1][2][3]

However, like many compounds in this class, there is a significant potential for interactions with unintended biological targets, known as off-target effects.[4][5] These effects can confound experimental results, lead to misinterpretation of data, and introduce safety liabilities in a drug development context. Arylcyclohexylamines are known to interact with various other receptors, including sigma receptors (σ1 and σ2), which can modulate neurotransmitter systems and intracellular calcium signaling.[1][6][7][8]

This technical support center provides a series of frequently asked questions (FAQs) and troubleshooting guides to help you proactively identify, characterize, and minimize the off-target effects of your compound, ensuring the integrity and specificity of your research.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most likely off-target liabilities for my compound, 1-(Piperidin-1-yl)cyclohexanecarboxylic acid?

Answer: Given its arylcyclohexylamine scaffold, the primary off-target concerns are interactions with sigma receptors (σ₁ and σ₂).[6][7][8] Phencyclidine itself demonstrates significant affinity for the σ₂ receptor.[1] Additionally, depending on the specific conformation and properties of your compound, other potential off-targets could include:

  • Dopamine Transporter (DAT): Some arylcyclohexylamines exhibit activity at monoamine transporters.[9]

  • Opioid Receptors: While originally misclassified as opioids, some compounds in this class retain low-affinity interactions with certain opioid receptor subtypes.[7][8]

  • hERG Channel: Interaction with the hERG potassium channel is a common safety liability for many small molecules and should be assessed as part of standard safety pharmacology.[10]

A logical first step is to perform a binding affinity screen against a panel of these likely targets.

Q2: My in-cell or in-vivo results are inconsistent or don't match my hypothesis. Could off-target effects be the cause?

Answer: Absolutely. This is a classic indicator of unintended pharmacology. Off-target effects can either mask the on-target effect or produce a separate, more potent biological response that you are inadvertently measuring.[11]

For example, if you are studying synaptic plasticity and expect to see only effects related to NMDA receptor blockade, a concurrent activation or inhibition of sigma-1 receptors could confound your results by modulating intracellular calcium signaling or glutamatergic neurotransmission through a different mechanism.[6][12][13] This can lead to variability between experiments, especially if the expression levels of the off-target protein differ between cell lines or animal models.

Q3: How do I differentiate between on-target (NMDA) and off-target effects in my functional assays?
  • Use of Selective Antagonists: In your functional assay, pre-treat the system with a known, highly selective antagonist for your primary off-target of concern (e.g., a selective sigma-1 antagonist like NE-100). If the unexpected effect of your compound is diminished or abolished, it strongly suggests the involvement of that off-target.

  • Knockdown/Knockout Models: The gold standard is to repeat the experiment in a cell line or animal model where the gene for the suspected off-target has been knocked out or its expression is knocked down (e.g., using CRISPR or siRNA).[14] If your compound's anomalous effect disappears in this model, you have strong evidence of its off-target mechanism.

  • Dose-Response Analysis: Carefully compare the concentration at which your compound engages the on-target (NMDA receptor) versus its off-targets. If the EC₅₀/IC₅₀ for the off-target effect is significantly lower than or overlaps with the on-target EC₅₀/IC₅₀, then your functional results will likely be a composite of both activities.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides practical guidance and step-by-step protocols for common challenges encountered when working with compounds that have potential off-target activities.

Troubleshooting Issue 1: High background or non-specific binding in radioligand binding assays.
  • Problem: You are attempting to measure the binding affinity (Ki) of your compound at the NMDA receptor using [³H]MK-801 or a similar radioligand, but the signal-to-noise ratio is poor.

  • Root Cause Analysis: Arylcyclohexylamines can be "sticky" compounds. Furthermore, binding of radioligands to glass fiber filters can create significant background.

  • Solution: Pre-treating the glass fiber filters with a solution of 0.05% polyethyleneimine can significantly reduce non-specific binding of both your compound and the radioligand to the filter itself, improving data quality.[15] Ensure your assay buffer also contains a detergent like BSA to minimize non-specific interactions.

Workflow Diagram: Selectivity Profiling Cascade

This diagram illustrates a logical workflow for characterizing a new compound like 1-(Piperidin-1-yl)cyclohexanecarboxylic acid.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Off-Target Screening cluster_2 Phase 3: Functional Validation cluster_3 Phase 4: Mitigation Strategy A Synthesize & Purify 1-(Piperidin-1-yl)cyclohexanecarboxylic acid B Primary Target Engagement: NMDA Receptor Binding Assay ([³H]MK-801) A->B Determine On-Target Ki C Broad Liability Panel (e.g., CEREP Screen) B->C Initial Safety Screen D Focused Off-Target Panel: - Sigma-1 ([³H]Pentazocine) - Sigma-2 - DAT B->D Hypothesis-Driven Screen E On-Target Functional Assay (e.g., NMDA-mediated Ca²⁺ influx) B->E G Decision Point: Analyze Selectivity Window (Ki Off-Target / Ki On-Target) C->G F Off-Target Functional Assay (e.g., Sigma-1 mediated signaling) D->F E->G F->G H Proceed with Compound (If Selectivity >100-fold) G->H I Rational Drug Design: Synthesize Analogs to Improve Selectivity G->I J Use Pharmacological Tools (e.g., Off-target antagonists) to Isolate On-Target Effects G->J G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway NMDA NMDA Receptor CaInflux Ca²⁺ Influx NMDA->CaInflux CaMKII CaMKII Activation CaInflux->CaMKII CREB CREB Phosphorylation CaMKII->CREB LTP Synaptic Plasticity (LTP) CREB->LTP label_on Compound Blocks Here label_on->NMDA Sigma1 Sigma-1 Receptor (ER) IP3R IP₃ Receptor Sigma1->IP3R Modulates Other Modulation of Other Ion Channels & Kinases Sigma1->Other ER_Ca ER Ca²⁺ Release IP3R->ER_Ca CellularEffects Altered Cell Signaling ER_Ca->CellularEffects Other->CellularEffects label_off Compound Binds Here label_off->Sigma1

Caption: Distinct signaling of NMDA (on-target) vs. Sigma-1 (off-target) receptors.

Part 3: Data Summary & Mitigation Strategies

Interpreting Selectivity Data

Once you have determined the Ki values for your compound at both the on-target (NMDA) and key off-targets, you can calculate a selectivity ratio.

Selectivity Ratio = Ki (Off-Target) / Ki (On-Target)

Selectivity RatioInterpretation & Recommended Action
> 100-fold Good Selectivity. The compound can likely be used with confidence in well-designed experiments. Off-target effects are unlikely at concentrations that saturate the on-target.
10 to 100-fold Moderate Selectivity. Caution is required. Keep concentrations as low as possible and close to the on-target Ki. Always include controls to test for off-target effects (e.g., co-treatment with an off-target antagonist).
< 10-fold Poor Selectivity. The compound is considered "dirty." Results obtained with this compound will be difficult to interpret. Mitigation is required.
Strategies for Mitigating Off-Target Effects

If your compound has poor selectivity, consider the following approaches:

  • Pharmacological Mitigation: For functional experiments, you can often isolate the on-target effect by co-administering a selective antagonist for the problematic off-target. This is a practical but less ideal solution.

  • Medicinal Chemistry (Rational Design): This is the most robust scientific approach. [4]Analyze the structure-activity relationship (SAR) of your compound and its analogs. Small chemical modifications can drastically alter the binding profile. For example, altering the basicity of the piperidine nitrogen or modifying the carboxylic acid moiety could disrupt binding to the off-target while preserving affinity for the NMDA receptor's phencyclidine binding site. [16]The goal is to design a new analog with a superior selectivity profile.

By systematically applying these principles of characterization, troubleshooting, and mitigation, you can significantly enhance the quality and reliability of your research when working with 1-(Piperidin-1-yl)cyclohexanecarboxylic acid and other arylcyclohexylamine analogs.

References

  • Maurice, T., & Su, T. P. (2009). The pharmacology and therapeutic potential of sigma(1) receptor ligands. PubMed. [Link]

  • Patsnap Synapse. (2024). How can off-target effects of drugs be minimised? Patsnap. [Link]

  • Maurice, T., & Su, T. P. (2009). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PubMed Central. [Link]

  • Wikipedia. (n.d.). Sigma receptor. Wikipedia. [Link]

  • Maurice, T., & Su, T. P. (2009). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Semantic Scholar. [Link]

  • Carusillo, A., & Santaeularia, M. (2024). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Inen, J. (2024). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]

  • Wikipedia. (n.d.). Phencyclidine. Wikipedia. [Link]

  • Whitebread, S., et al. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. PubMed. [Link]

  • U.S. Food and Drug Administration. (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Liu, Y., et al. (2020). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. NIH. [Link]

  • Bluelight.org. (2025). Off-targets of arylcyclohexylamine dissociatives. Bluelight.org. [Link]

  • ChemPartner. (n.d.). In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs. ChemPartner. [Link]

  • Ferreira, D. C., et al. (2017). Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression. PubMed Central. [Link]

  • Hi-Ground. (n.d.). Arylcyclohexylamines. hi-ground.org. [Link]

  • European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]

  • Whitebread, S., et al. (2005). Keynote review: In vitro safety pharmacology profiling: an essential tool for successful drug development. ResearchGate. [Link]

  • Di Fabio, R., et al. (2013). Identification and Characterization of Novel NMDA Receptor Antagonists Selective for NR2A- over NR2B-Containing Receptors. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Arylcyclohexylamines. ResearchGate. [Link]

  • Zukin, S. R., & Zukin, R. S. (1979). Stereospecific binding of 3H-phencyclidine in brain membranes. PubMed. [Link]

  • Walther, D., et al. (2024). Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents. PubMed. [Link]

  • Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. NCBI. [Link]

  • Hi-Ground. (n.d.). ARYLCYCLOHEXYLAMINES. Hi-Ground. [Link]

  • Quirion, R., et al. (1983). Properties of the phencyclidine (PCP) receptors. PubMed. [Link]

  • Mony, L., et al. (2015). A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists. PubMed Central. [Link]

  • Coop, A., et al. (1990). Structural Determinants of Affinity for the Phencyclidine Binding Site of the N-methyl-D-aspartate Receptor Complex. PubMed. [Link]

  • Iacobucci, G. J., & Popik, P. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. [Link]

  • Wikipedia. (n.d.). NMDA receptor. Wikipedia. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • Chen, G., et al. (1959). The pharmacology of 1-(1-phenylcyclohexyl) piperidine-HCl. Semantic Scholar. [Link]

  • Szałek, A., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

  • Kaneko, T., et al. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b]b[6][8]enzothiazine as orally-active adhesion molecule inhibitors. PubMed. [Link]

  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Wikipedia. [Link]

  • Lu, Y., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link]

  • PubChem. (n.d.). 1-[2-(4-Carboxypiperidin-1-Yl)-2-Oxoethyl]-3-Cyclohexyl-2-Furan-3-Yl-1h-Indole-6-Carboxylic Acid. PubChem. [Link]

Sources

addressing batch-to-batch variability of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(Piperidin-1-yl)cyclohexanecarboxylic acid

Welcome to the technical support center for 1-(Piperidin-1-yl)cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and address the common issue of batch-to-batch variability. Inconsistent product quality can significantly impact downstream processes, leading to delays in research and development.[1] This resource provides a structured approach to identifying and mitigating the root causes of this variability, ensuring more reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is batch-to-batch variability and why is it a concern for 1-(Piperidin-1-yl)cyclohexanecarboxylic acid?

A1: Batch-to-batch variability refers to the differences observed between different production lots of the same compound.[2] For 1-(Piperidin-1-yl)cyclohexanecarboxylic acid, this can manifest as variations in purity, impurity profiles, physical properties (like crystal form and particle size), and even reactivity in subsequent synthetic steps.[1] Such inconsistencies are a major concern because they can affect the safety, efficacy, and stability of the final drug product.[3] Even minor impurities can have significant toxicological or pharmacological effects.[4]

Q2: What are the most common sources of batch-to-batch variability in the synthesis of this compound?

A2: The primary sources of variability often lie in three main areas:

  • Raw Materials: Inconsistent quality of starting materials, such as piperidine, cyclohexanone, or cyanide sources, can introduce impurities from the outset.

  • Process Parameters: Minor deviations in reaction conditions like temperature, reaction time, stirring speed, and the rate of reagent addition can significantly alter the reaction pathway and lead to the formation of byproducts.[5]

  • Work-up and Purification: Variations in procedures for quenching the reaction, extraction, crystallization, and drying can affect the final purity and physical form of the compound.

Q3: How can I quickly assess the quality and consistency of a new batch?

A3: A combination of analytical techniques is recommended for a thorough assessment. High-Performance Liquid Chromatography (HPLC) is essential for determining purity and quantifying impurities.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the molecular structure, while Mass Spectrometry (MS) helps in identifying the molecular weight and detecting trace impurities.[] For assessing physical properties, techniques like X-ray Diffraction (XRD) can identify the crystalline form (polymorphism), which can impact solubility and stability.[9]

Q4: Can small variations in impurity profiles really impact my downstream experiments?

A4: Absolutely. Impurities can act as catalysts or inhibitors in subsequent reactions, leading to unexpected side products or failed reactions.[10] They can also interfere with biological assays, producing misleading results. In a pharmaceutical context, even trace amounts of certain impurities can be toxic or affect the drug's stability and shelf-life.[11] Regulatory bodies like the FDA and ICH have strict guidelines on impurity limits for this reason.[4]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving batch-to-batch variability.

Guide 1: Raw Material and Reagent Qualification

Issue: Inconsistent reaction outcomes, such as lower yields or the appearance of new, unidentified peaks in your analytical data.

Underlying Cause: The quality of your starting materials and reagents is a critical, yet often overlooked, source of variability. Impurities in your piperidine, cyclohexanone, or cyanide source can carry through the synthesis or participate in side reactions.

Troubleshooting Workflow:

Caption: Workflow for Raw Material Qualification

Step-by-Step Protocol: Raw Material Qualification

  • Obtain the Certificate of Analysis (CoA): Always request and review the CoA from your supplier for each new lot of starting material.

  • Verify Identity and Purity:

    • NMR/IR Spectroscopy: Run a quick 1H NMR or IR spectrum to confirm the identity of the material and check for obvious impurities.

    • Chromatography (GC/HPLC): Use an appropriate chromatographic method to verify the purity stated on the CoA.

  • Assess Water Content: For moisture-sensitive reactions, determine the water content using Karl Fischer titration.[7]

  • Qualify a New Supplier: If you switch suppliers, perform a full qualification of their material by running a small-scale test reaction and comparing the results to your established process.

Guide 2: Synthesis Parameter Control

Issue: Variation in yield, purity, or the formation of byproducts between batches, even with qualified raw materials.

Underlying Cause: The synthesis of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid, likely proceeding through a Strecker or related reaction, is sensitive to process parameters. Inadequate control over temperature, addition rates, and mixing can lead to inconsistent outcomes, especially during scale-up.[12][13]

Troubleshooting Workflow:

Sources

Validation & Comparative

A Comparative Guide to Piperidine Derivatives: From Carboxylic Acids to CNS-Active Arylcyclohexylamines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of over 70 FDA-approved drugs.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a cornerstone for designing molecules that interact with a vast array of biological targets.[3] This guide provides an in-depth comparison of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid, a structurally simple derivative, with more complex and extensively studied piperidines, particularly the arylcyclohexylamine class of N-methyl-D-aspartate (NMDA) receptor antagonists like Phencyclidine (PCP). We will explore the critical role of structural modifications in dictating pharmacological activity, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate structure-activity relationships (SAR).

The Piperidine Scaffold: A Foundation for Pharmacological Diversity

Piperidine, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous motif in both natural products and synthetic pharmaceuticals.[4][5] Its chair-like conformation allows for axial and equatorial positioning of substituents, providing a precise framework for optimizing interactions with protein targets. This structural versatility has led to the development of piperidine-containing drugs across more than twenty therapeutic classes, including analgesics, antipsychotics, antihistamines, and anticancer agents.[6][7][8]

The physicochemical properties of the piperidine nitrogen are central to its function. As a secondary or tertiary amine, it is typically basic (pKa of piperidine ~11.2) and protonated at physiological pH. This positive charge is often crucial for forming ionic bonds with acidic residues in receptor binding pockets, such as the aspartate or glutamate residues in aminergic GPCRs or ion channels.

Synthesis of Piperidine Derivatives: A Methodological Overview

The construction of the piperidine ring and its subsequent derivatization are mature fields in organic chemistry. Common strategies include the hydrogenation of pyridine precursors, reductive amination, and various cyclization reactions.[5][9][10]

A plausible and efficient route to synthesize the titular compound, 1-(Piperidin-1-yl)cyclohexanecarboxylic acid, is via a reductive amination pathway. This method is widely used due to its operational simplicity and the broad availability of starting materials.

Experimental Protocol: Synthesis of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid

Objective: To synthesize 1-(Piperidin-1-yl)cyclohexanecarboxylic acid from cyclohexanone and piperidine-4-carboxylic acid via reductive amination.

Materials:

  • Cyclohexanone

  • Piperidine-4-carboxylic acid

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.0 eq) in 1,2-dichloroethane (DCE), add cyclohexanone (1.1 eq) followed by a catalytic amount of glacial acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Causality Note: STAB is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting ketone but efficiently reduces the intermediate iminium ion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure 1-(Piperidin-1-yl)cyclohexanecarboxylic acid.

G reagents Cyclohexanone + Piperidine-4-carboxylic acid iminium Iminium Ion Intermediate reagents->iminium Condensation (AcOH catalyst) product 1-(Piperidin-1-yl)cyclohexane- carboxylic acid iminium->product Reduction stab NaBH(OAc)₃ (STAB) stab->iminium

Caption: General workflow for the synthesis of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid.

Comparative Analysis: Structure-Activity Relationships

The pharmacological profile of a piperidine derivative is profoundly influenced by the substituents attached to its core structure. We will now compare 1-(Piperidin-1-yl)cyclohexanecarboxylic acid with the well-studied arylcyclohexylamine class.

1-(Piperidin-1-yl)cyclohexanecarboxylic acid
  • Structure: This molecule features a piperidine ring N-substituted with a cyclohexyl group, which in turn bears a carboxylic acid.

  • Predicted Pharmacological Profile: The presence of both a basic nitrogen and an acidic carboxylic acid makes this a zwitterionic compound. Its high polarity suggests poor blood-brain barrier (BBB) penetration, likely limiting any direct central nervous system (CNS) activity. Its biological effects would more likely be peripheral. The structure bears some resemblance to gabapentin (a cyclohexanecarboxylic acid derivative), hinting at a potential, though unproven, interaction with ion channels or transporters. There is a notable lack of extensive public data on the specific biological activities of this compound.

Arylcyclohexylamines: The Case of Phencyclidine (PCP)
  • Structure: Phencyclidine (1-(1-phenylcyclohexyl)piperidine) is a prototypical arylcyclohexylamine.[11] It replaces the carboxylic acid of our title compound with a phenyl group directly attached to the cyclohexyl ring at the point of piperidine linkage.[12][13]

  • Pharmacological Profile: This seemingly minor structural change—swapping a polar carboxylic acid for a lipophilic phenyl ring—dramatically alters the compound's properties. PCP is highly lipophilic, readily crosses the BBB, and exerts potent CNS effects.[11] It is a non-competitive antagonist of the NMDA receptor, a crucial glutamate-gated ion channel involved in synaptic plasticity and neurotransmission.[13][14]

  • Mechanism of Action: PCP binds to a site within the NMDA receptor's ion channel pore (often called the "PCP site"), physically blocking the flow of ions like Ca²⁺ and Na⁺.[15] This blockade leads to dissociative anesthetic, hallucinogenic, and psychotomimetic effects.[11][13] The interaction is voltage-dependent, meaning the channel must be open for PCP to bind.

G cluster_0 NMDA Receptor NMDA_Receptor Extracellular Glutamate & Glycine Binding Sites Transmembrane Domain Ion Channel Pore Intracellular Ion_Block Ion Flow Blocked NMDA_Receptor:f3->Ion_Block Glutamate Glutamate Glutamate->NMDA_Receptor:f1 Agonist Binding (Channel Opening) PCP PCP / Arylcyclohexylamines PCP->NMDA_Receptor:f3 Pore Binding (Antagonism)

Caption: Mechanism of NMDA receptor antagonism by arylcyclohexylamines like PCP.

Quantitative Performance Comparison

The affinity of a ligand for its receptor is a key quantitative measure of its potency. For NMDA receptor antagonists, this is often determined by radioligand binding assays, measuring the displacement of a known radiolabeled ligand, such as [³H]MK-801 (dizocilpine), which binds to the same channel site as PCP.[16] Lower inhibitory constant (Ki) values indicate higher binding affinity.

Compound/SeriesKey Structural FeaturesTargetKᵢ (nM)Reference(s)
PCP Phenylcyclohexyl group at piperidine NNMDA Receptor ([³H]PCP binding)~50-100[17]
m-hydroxy-PCP Hydroxylation at meta-position of phenyl ringNMDA Receptor ([³H]PCP binding)~12.5 (8x higher than PCP)[17]
4-OH-piperidine-PCP Hydroxylation at C4 of piperidine ringNMDA Receptor ([³H]PCP binding)~800 (10x lower than PCP)[17]
4'-F-PCP Fluoro-substituent on phenyl ringNMDA ReceptorHigh Affinity (qualitative)[14]
1-(Piperidin-1-yl)cyclohexanecarboxylic acid Carboxylic acid on cyclohexyl ringN/AData not available-

Analysis of SAR:

  • Lipophilicity is Key for CNS Activity: The replacement of the COOH group with a phenyl group is the primary enabler of CNS activity by increasing lipophilicity and facilitating BBB passage.

  • Aromatic Substitution: Modifying the phenyl ring significantly impacts affinity. A meta-hydroxyl group on PCP increases affinity for the PCP binding site by 8-fold, while also dramatically increasing affinity for the morphine (opioid) receptor by 430-fold, demonstrating how a small change can alter both potency and selectivity.[17]

  • Piperidine/Cyclohexyl Substitution: Adding polar groups like hydroxyls to the saturated rings generally decreases affinity for the NMDA receptor site, as seen with the 10-fold drop in activity for 4-OH-piperidine-PCP.[17] This reinforces the importance of a specific lipophilic profile for optimal binding.

Experimental Methodologies: Receptor Binding Assay

To quantify the binding affinity of novel piperidine derivatives at the NMDA receptor, a competitive radioligand binding assay is a standard and robust method.

Protocol: [³H]MK-801 Competitive Binding Assay

Objective: To determine the binding affinity (Kᵢ) of test compounds for the PCP binding site within the NMDA receptor channel pore using rat brain membrane homogenates.

Materials:

  • Crude rat cortical membrane preparation

  • [³H]MK-801 (radioligand, ~20-30 Ci/mmol)

  • Assay Buffer: 5 mM Tris-HCl, pH 7.4

  • Non-specific binding control: unlabeled MK-801 or PCP (10 µM)

  • Test compounds (e.g., PCP derivatives) at various concentrations

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Filtration manifold and vacuum pump

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat forebrains in ice-cold sucrose buffer and perform differential centrifugation to isolate the crude synaptic membrane fraction (P2). Resuspend the final pellet in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Incubation: In test tubes, combine:

    • 100 µL of Assay Buffer (for total binding) OR 100 µL of non-specific control (10 µM PCP) OR 100 µL of test compound at varying concentrations.

    • 100 µL of [³H]MK-801 (final concentration ~1-5 nM).

    • 800 µL of membrane preparation (final protein concentration ~100-200 µ g/well ).

    • Causality Note: The inclusion of glutamate (10 µM) and glycine (10 µM) is critical to open the NMDA channels, allowing the radioligand access to the intrachannel binding site.

  • Incubation: Incubate the mixture at room temperature (25°C) for 2-4 hours to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in buffer. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand. Causality Note: Rapid filtration and washing are essential to minimize dissociation of the ligand-receptor complex, ensuring an accurate measurement of bound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Conclusion and Future Perspectives

The comparative analysis between 1-(Piperidin-1-yl)cyclohexanecarboxylic acid and arylcyclohexylamines like PCP starkly illustrates a fundamental principle of medicinal chemistry: minor structural modifications can lead to profound changes in pharmacological activity. The addition of a lipophilic aryl group in place of a polar carboxylic acid transforms a molecule with predicted low CNS penetration into a potent NMDA receptor antagonist.

The structure-activity relationships within the PCP class further demonstrate that fine-tuning lipophilicity and electronic properties through substitution on the aromatic and saturated rings allows for the modulation of binding affinity and receptor selectivity. While 1-(Piperidin-1-yl)cyclohexanecarboxylic acid itself remains poorly characterized in the public domain, its structure serves as an excellent starting point for understanding how the foundational piperidine scaffold can be decorated to achieve vastly different biological outcomes. Future research could explore whether this zwitterionic compound has activity at peripheral targets or if esterification of the carboxylic acid could unmask latent CNS activity by improving blood-brain barrier permeability.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1385. [Link]

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]

  • Toda, N., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. [Link]

  • Feng, J., et al. (2008). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 51(22), 7238-7247. [Link]

  • Itzhak, Y., et al. (1985). Chemical synthesis and molecular pharmacology of hydroxylated 1-(1-phenylcyclohexyl)-piperidine derivatives. Journal of Medicinal Chemistry, 28(3), 296-301. [Link]

  • Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Medicinal Chemistry, 22(25), 2981-2996. [Link]

  • Defense Technical Information Center. (1986). Piperidine Synthesis. DTIC Reports. [Link]

  • ResearchGate. (2021). Structure–activity relationship of piperidine derivatives with anticancer activity. Future Journal of Pharmaceutical Sciences. [Link]

  • Vardanyan, R. (2017). Piperidine-Based Drug Discovery. Elsevier. [Link]

  • ResearchGate. (2017). Piperidine-Based Drug Discovery. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • Abiero, A., et al. (2021). The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. International Journal of Molecular Sciences, 22(16), 8841. [Link]

  • Jackson, R. F. W. (1998). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link]

  • Jane, D. E., et al. (1997). Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. Bioorganic & Medicinal Chemistry, 5(7), 1293-1299. [Link]

  • Chen, G., et al. (1959). The pharmacology of 1-(1-phenylcyclohexyl) piperidine-HCl. The Journal of pharmacology and experimental therapeutics, 127(3), 241-250. [Link]

  • Wikipedia. (n.d.). Phencyclidine. [Link]

  • Milhorn, H. T. (1991). Phencyclidine Intoxication and Adverse Effects: A Clinical and Pharmacological Review of an Illicit Drug. The Permanente Journal, 1(2). [Link]

  • Gedeon Richter Plc. (2003). Piperidine derivatives as nmda receptor antagonists.
  • Astellas Pharma Inc. (2007). Piperidine derivative having nmda receptor antagonistic activity.
  • Vereshchagin, A. N., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). [Link]

  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid. [Link]

  • Sapkota, K., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Biomedicines, 11(8), 2270. [Link]

  • Janssen Pharmaceutica N.V. (1985). 1-(cyclohexyl)-4-aryl-4-piperidine-carboxylic acid derivatives.

Sources

Validating the Efficacy of 1-(Piperidin-1-yl)cyclohexanecarboxylic Acid in Disease Models: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid. Given the limited direct experimental data on this specific molecule, we will approach its validation through the lens of its close structural relationship to phencyclidine (PCP), a well-established N-methyl-D-aspartate (NMDA) receptor antagonist used to model psychosis and schizophrenia in preclinical studies.[1][2][3] This guide will, therefore, focus on the PCP-induced psychosis model of schizophrenia as the primary disease model for investigation.

We will compare the inferred potential pharmacological profile of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid with established NMDA receptor antagonists like PCP and ketamine, as well as with standard antipsychotic medications such as haloperidol (a typical antipsychotic) and clozapine (an atypical antipsychotic).[4][5]

Introduction to 1-(Piperidin-1-yl)cyclohexanecarboxylic Acid and its Putative Role in Neuropsychiatric Models

1-(Piperidin-1-yl)cyclohexanecarboxylic acid is a cyclohexane derivative featuring a carboxylic acid group and a piperidine substituent.[6] Its structural similarity to 1-piperidinocyclohexanecarbonitrile (PCC), a known immediate precursor in the synthesis of phencyclidine (PCP), strongly suggests a potential interaction with the central nervous system.[7] PCP is a dissociative anesthetic that produces a psychotic state in humans closely resembling schizophrenia, making it a valuable tool in preclinical research to model this complex disorder.[8][9] The primary mechanism of PCP's action is the non-competitive antagonism of the NMDA receptor, a key player in glutamatergic neurotransmission.[2][10]

The working hypothesis is that 1-(Piperidin-1-yl)cyclohexanecarboxylic acid may act as a metabolite, precursor, or an analog of PCP, and could therefore possess its own modulatory effects on the NMDA receptor and downstream signaling pathways implicated in psychosis.

Comparative Efficacy in the PCP-Induced Model of Schizophrenia

The PCP-induced psychosis model in rodents is a cornerstone for schizophrenia research. Acute administration of PCP induces a range of behaviors that mimic the positive, negative, and cognitive symptoms of schizophrenia in humans. These include hyperlocomotion (modeling positive symptoms), social withdrawal (modeling negative symptoms), and deficits in learning and memory (modeling cognitive symptoms).

The following table outlines the expected and established effects of comparator compounds in this model, providing a benchmark against which to evaluate 1-(Piperidin-1-yl)cyclohexanecarboxylic acid.

Compound Class Mechanism of Action Effect on PCP-Induced Hyperlocomotion Effect on PCP-Induced Social Withdrawal Effect on PCP-Induced Cognitive Deficits Reference
Phencyclidine (PCP) NMDA Receptor AntagonistNon-competitive antagonist of the NMDA receptor.[2][10]Induces hyperlocomotion.Induces social withdrawal.Induces cognitive deficits.[8][9]
Ketamine NMDA Receptor AntagonistNon-competitive antagonist of the NMDA receptor.[2][10]Induces hyperlocomotion.Induces social withdrawal.Induces cognitive deficits.[3]
Haloperidol Typical AntipsychoticDopamine D2 receptor antagonist.Attenuates PCP-induced hyperlocomotion.Limited efficacy.Limited efficacy.[5]
Clozapine Atypical AntipsychoticMulti-receptor antagonist (D2, 5-HT2A, etc.).[5]Attenuates PCP-induced hyperlocomotion.Improves social interaction.Can improve cognitive function.[5]
1-(Piperidin-1-yl)cyclohexanecarboxylic acid Test Compound (Inferred) Putative NMDA receptor modulator. To be determined. To be determined. To be determined.

Experimental Protocols for Efficacy Validation

To validate the efficacy of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid, a series of well-controlled in vivo experiments are necessary. The following protocols provide a detailed methodology for assessing its effects in the PCP-induced psychosis model.

Locomotor Activity Assessment

Objective: To determine if 1-(Piperidin-1-yl)cyclohexanecarboxylic acid can induce hyperlocomotion (as a PCP agonist) or attenuate PCP-induced hyperlocomotion (as a potential antagonist or modulator).

Methodology:

  • Animals: Male C57BL/6 mice are commonly used for locomotor studies.[11]

  • Apparatus: Open-field arenas equipped with automated photobeam tracking systems.

  • Procedure:

    • Habituate mice to the open-field arenas for 30 minutes.

    • Administer 1-(Piperidin-1-yl)cyclohexanecarboxylic acid (various doses, intraperitoneally) or vehicle.

    • For antagonist studies, administer the test compound 30 minutes prior to PCP (e.g., 5 mg/kg, i.p.).

    • Record locomotor activity (total distance traveled, rearing frequency) for 60-120 minutes.

  • Comparator Groups: Include groups treated with PCP alone, ketamine, haloperidol + PCP, and clozapine + PCP.

Social Interaction Test

Objective: To assess the effect of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid on social behavior, a measure of negative-like symptoms.

Methodology:

  • Animals: Male Sprague-Dawley or Wistar rats.

  • Apparatus: A three-chambered social interaction box.

  • Procedure:

    • Habituate the subject rat to the center chamber.

    • Introduce a novel "stranger" rat into one of the side chambers, enclosed in a wire cage. Place an empty wire cage in the other side chamber.

    • Administer the test compound or vehicle to the subject rat. For antagonist studies, pre-treat with the test compound before PCP administration.

    • Place the subject rat back in the center chamber and allow it to explore all three chambers for 10 minutes.

    • Record the time spent in each chamber and the time spent sniffing each wire cage.

  • Comparator Groups: Include vehicle, PCP-treated, and antipsychotic-treated groups.

Novel Object Recognition (NOR) Test

Objective: To evaluate the impact of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid on short-term recognition memory, a measure of cognitive function.

Methodology:

  • Animals: Male Wistar rats.

  • Apparatus: An open-field arena.

  • Procedure:

    • Familiarization Phase: Allow rats to explore the arena containing two identical objects for 5 minutes.

    • Inter-trial Interval: Return the rat to its home cage for a defined period (e.g., 1 hour). During this time, administer the test compound, PCP, or vehicle.

    • Test Phase: Place the rat back into the arena where one of the familiar objects has been replaced with a novel object.

    • Record the time spent exploring the novel and the familiar object for 5 minutes.

    • Calculate a discrimination index (time with novel object - time with familiar object) / (total exploration time).

  • Comparator Groups: Include vehicle, PCP-treated, and antipsychotic-treated groups.

Mechanistic Insights: Signaling Pathways and Experimental Workflows

The primary hypothesized mechanism of action for PCP and related compounds is the blockade of the NMDA receptor ion channel. This disruption of glutamatergic signaling is thought to lead to downstream effects on other neurotransmitter systems, particularly dopamine, which is a key target for traditional antipsychotics.

Hypothesized Signaling Pathway

The following diagram illustrates the potential signaling cascade affected by NMDA receptor antagonists like PCP and, putatively, 1-(Piperidin-1-yl)cyclohexanecarboxylic acid.

NMDA_Receptor_Pathway cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Opens Channel Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling Initiates Dopamine_Signal Dopamine Signaling Signaling->Dopamine_Signal Modulates Dopamine_R Dopamine Receptor Dopamine_R->Dopamine_Signal PCP PCP / Ketamine (or Test Compound) PCP->NMDA_R Blocks

Caption: Hypothesized NMDA receptor signaling pathway and the inhibitory effect of PCP-like compounds.

Experimental Workflow for Efficacy Validation

The following diagram outlines a logical workflow for the preclinical evaluation of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid.

Experimental_Workflow start Compound Synthesis & Characterization locomotor Locomotor Activity (Open Field Test) start->locomotor social Social Interaction (Three-Chamber Test) start->social cognition Cognitive Function (Novel Object Recognition) start->cognition receptor_binding NMDA Receptor Binding Assay start->receptor_binding data_analysis Data Analysis & Interpretation locomotor->data_analysis social->data_analysis cognition->data_analysis neurochemistry Microdialysis (Dopamine/Glutamate Levels) receptor_binding->neurochemistry neurochemistry->data_analysis conclusion Efficacy Profile & Comparison data_analysis->conclusion

Caption: A streamlined workflow for the in vivo and in vitro validation of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid.

Conclusion and Future Directions

The validation of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid in disease models, particularly those relevant to neuropsychiatric disorders, presents a compelling research avenue. Its structural relationship to PCP provides a strong rationale for investigating its effects within the framework of the PCP-induced psychosis model of schizophrenia. By systematically comparing its behavioral and neurochemical profile to that of established NMDA receptor antagonists and antipsychotic drugs, researchers can elucidate its potential as a novel therapeutic agent or a valuable research tool.

Future studies should aim to definitively characterize its interaction with the NMDA receptor and explore its metabolic fate in vivo to determine if it is a significant metabolite of PCP. A thorough investigation of its effects on other neurotransmitter systems will also be crucial in building a comprehensive understanding of its pharmacological profile.

References

  • Behavioral effects of phencyclidine and its major metabolite, (trans)4-phenyl-4-(1-piperidinyl)cyclohexanol, in mice. (1994). Behavioural Brain Research, 65(1), 75-81. [Link]

  • The phencyclidine (PCP) analog N-[1-(2-benzo(B)thiophenyl) cyclohexyl]piperidine shares cocaine-like but not other characteristic behavioral effects with PCP, ketamine and MK-801. (1989). The Journal of Pharmacology and Experimental Therapeutics, 250(3), 1019-1027. [Link]

  • Phencyclidine - Effects on Human Performance and Behavior. (2003). Forensic Science Review, 15(2). [Link]

  • The behavioral and neurochemical effects of phencyclidine in humans and animals: some implications for modeling psychosis. (1996). Behavioural Brain Research, 74(1-2), 45-55. [Link]

  • Phencyclidine. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Effects and Dangers of PCP Use. (2024). American Addiction Centers. [Link]

  • A comparison between classes of drugs having phencyclidine-like behavioral properties on dopamine efflux in vitro and dopamine metbolism in vivo. (n.d.). UTMB Research Experts. [Link]

  • NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. (1992). Journal of Medicinal Chemistry, 35(17), 3111-3115. [Link]

  • Phencyclidine (PCP) and Ketamine. (2016). In Anesthesia Key. [Link]

  • Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. (1994). Journal of Medicinal Chemistry, 37(25), 4288-4301. [Link]

  • Synthesis of some new cyclohexene carboxylic acid derivatives as potent anti-tumor agents. (2013). Journal of Chemical and Pharmaceutical Research, 5(6), 168-177. [Link]

  • Piperidine: effects on locomotor activity and brain monoamine turnover. (1976). Psychopharmacology, 50(3), 301-304. [Link]

  • Drug models of schizophrenia. (2014). Therapeutic Advances in Psychopharmacology, 4(1), 35-49. [Link]

  • Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. (1999). Neuropharmacology, 38(1), 85-108. [Link]

  • Synaptic NMDA receptor activity boosts intrinsic antioxidant defenses. (2011). Nature Neuroscience, 14(10), 1275-1283. [Link]

  • Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. (2018). Oriental Journal of Chemistry, 34(2). [Link]

  • PCP and Ketamine Toxicity: Practice Essentials, Pathophysiology, Epidemiology. (2024). Medscape. [Link]

  • Effects of repeated administration of N-[1-(2-benzo(b)-thiophenyl)cyclohexy]piperidine and cocaine on locomotor activity in C57BL/6 mice. (1996). The Journal of Pharmacology and Experimental Therapeutics, 276(3), 904-911. [Link]

  • Piperidine Synthesis. (n.d.). DTIC. [Link]

  • 1-Piperidinocyclohexanecarbonitrile. (n.d.). In PubChem. Retrieved January 15, 2026, from [Link]

  • Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. (2013). Journal of Chemical and Pharmaceutical Research, 5(6), 168-177. [Link]

  • In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic. (2002). Life Sciences, 71(12), 1371-1384. [Link]

  • Pharmacology of NMDA Receptors. (n.d.). In NCBI Bookshelf. [Link]

  • Effects of JL13, a pyridobenzoxazepine with potential atypical antipsychotic activity, in animal models for schizophrenia. (2002). Psychopharmacology, 164(1), 58-66. [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. [Link]

  • Effect of treatments on locomotor activity in rats treated with MB or sildenafil and DZ or FNZ. (2020). ResearchGate. [Link]

  • Clinical pharmacology of antipsychotic drugs. (1989). Journal of International Medical Research, 17(1), 1-16. [Link]

  • The pharmacology of 1-(1-phenylcyclohexyl) piperidine-HCl. (1959). The Journal of Pharmacology and Experimental Therapeutics, 127, 241-250. [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2023). Molecules, 28(19), 6825. [Link]

Sources

Comparative Analysis of 1-(Piperidin-1-yl)cyclohexanecarboxylic Acid: A Guide to Synthesis, Characterization, and Pharmacological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental results for 1-(Piperidin-1-yl)cyclohexanecarboxylic acid, a molecule of interest in medicinal chemistry due to its structural similarity to phencyclidine (PCP) analogs. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deeper understanding of the experimental choices and their implications. We will delve into a detailed comparative analysis of its synthesis, analytical characterization, and predicted pharmacological activity, juxtaposed with its close structural analog, 1-(Pyrrolidin-1-yl)cyclohexanecarboxylic acid. This guide is designed to be a self-validating resource, grounded in established scientific principles and supported by cited literature.

Introduction

1-(Piperidin-1-yl)cyclohexanecarboxylic acid belongs to the family of cyclic amino acid derivatives. Its core structure, featuring a cyclohexane ring substituted with both a piperidine and a carboxylic acid group at the same carbon, is a key pharmacophore in various biologically active compounds. Notably, this scaffold is reminiscent of phencyclidine (PCP), a well-known N-methyl-D-aspartate (NMDA) receptor antagonist[1][2]. The structural modifications, particularly the introduction of a carboxylic acid group, are anticipated to significantly alter the molecule's physicochemical properties and pharmacological profile compared to PCP. This guide aims to provide a robust experimental framework for researchers investigating this and similar compounds.

Synthesis and Mechanistic Considerations

The synthesis of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid is most effectively achieved through a two-step process: the formation of a nitrile precursor followed by its hydrolysis. This approach is favored for its reliability and scalability.

Step 1: Synthesis of 1-Piperidinocyclohexanecarbonitrile

The initial step involves a Strecker-type reaction, where cyclohexanone, piperidine, and a cyanide source react to form the α-aminonitrile, 1-piperidinocyclohexanecarbonitrile[3][4][5]. This reaction is a classic method for the formation of α-amino acids and their derivatives.

Experimental Protocol: Synthesis of 1-Piperidinocyclohexanecarbonitrile

  • Reaction Setup: In a well-ventilated fume hood, combine piperidine (0.52 mol) with concentrated hydrochloric acid (45 mL) and 120 mL of cold water. The acidification of piperidine is crucial as it forms the piperidinium salt, which is more soluble in the aqueous reaction medium and prevents side reactions.

  • Addition of Ketone: To this solution, add cyclohexanone (0.52 mol) with vigorous stirring.

  • Cyanide Addition: Slowly add a solution of potassium cyanide (36 g in 100 mL of water). Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. The cyanide ion acts as the nucleophile, attacking the iminium ion formed in situ from cyclohexanone and piperidine.

  • Reaction Progression: Allow the mixture to stir at room temperature overnight. A white precipitate of 1-piperidinocyclohexanecarbonitrile should form.

  • Isolation and Purification: Collect the precipitate by filtration and wash with cold water. Recrystallize the crude product from 95% ethanol to yield a white crystalline solid. An expected yield of approximately 88% can be achieved with this method[3].

Synthesis_Step1 Cyclohexanone Cyclohexanone Intermediate Iminium Ion (in situ) Cyclohexanone->Intermediate + Piperidine Piperidine Piperidine Piperidine->Intermediate KCN Potassium Cyanide Nitrile 1-Piperidinocyclohexane- carbonitrile KCN->Nitrile Intermediate->Nitrile + KCN

Caption: Hydrolysis of the nitrile to the carboxylic acid.

Comparative Compound: 1-(Pyrrolidin-1-yl)cyclohexanecarboxylic Acid

For a robust cross-validation, we will compare our target compound with its pyrrolidine analog. The pyrrolidine ring, being a five-membered heterocycle, can confer different steric and electronic properties compared to the six-membered piperidine ring, potentially impacting biological activity.[6][7] The synthesis of this analog follows a similar two-step pathway.

Synthesis of 1-(Pyrrolidin-1-yl)cyclohexanecarboxylic Acid

The synthesis mirrors that of the piperidine analog, substituting piperidine with pyrrolidine in the initial Strecker-type reaction to form 1-(pyrrolidin-1-yl)cyclohexanecarbonitrile, followed by hydrolysis.

Analytical Characterization: A Comparative Approach

Thorough analytical characterization is paramount for confirming the structure and purity of the synthesized compounds. We will outline the expected results from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1-(Piperidin-1-yl)cyclohexanecarboxylic Acid:

  • ¹H NMR: Expect to see broad multiplets for the cyclohexane and piperidine protons. The chemical shifts of the piperidine protons will be influenced by the adjacent quaternary carbon. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The spectrum will show signals for the carbons of the cyclohexane and piperidine rings. The quaternary carbon attached to the piperidine, carboxylic acid, and within the cyclohexane ring will have a characteristic chemical shift. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift (typically >170 ppm).[8][9][10]

1-(Pyrrolidin-1-yl)cyclohexanecarboxylic Acid:

  • ¹H NMR & ¹³C NMR: The spectra will be similar to the piperidine analog, with the key difference being the signals corresponding to the pyrrolidine ring protons and carbons.[5][8][11]

Compound Expected ¹H NMR Chemical Shifts (ppm) Expected ¹³C NMR Chemical Shifts (ppm)
1-(Piperidin-1-yl)cyclohexanecarboxylic acidCyclohexane-H: ~1.2-2.0; Piperidine-H: ~2.5-3.0; COOH: >10Cyclohexane-C: ~20-40; Piperidine-C: ~25-50; Quaternary-C: ~60-70; C=O: >170
1-(Pyrrolidin-1-yl)cyclohexanecarboxylic acidCyclohexane-H: ~1.2-2.0; Pyrrolidine-H: ~2.8-3.2; COOH: >10Cyclohexane-C: ~20-40; Pyrrolidine-C: ~25-55; Quaternary-C: ~65-75; C=O: >170
Infrared (IR) Spectroscopy

Both compounds will exhibit characteristic IR absorption bands.

Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid)3300-2500 (broad)
C-H stretch (Aliphatic)3000-2850
C=O stretch (Carboxylic Acid)1725-1700
C-N stretch1250-1020

The primary difference in the IR spectra between the two compounds would be subtle variations in the fingerprint region due to the different ring sizes of the heterocyclic amine.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight and fragmentation pattern of the synthesized compounds.

  • 1-(Piperidin-1-yl)cyclohexanecarboxylic acid: Molecular Weight: 211.30 g/mol . Expected fragmentation would involve the loss of the carboxylic acid group, and fragmentation of the piperidine and cyclohexane rings.[12][13][14][15][16]

  • 1-(Pyrrolidin-1-yl)cyclohexanecarboxylic acid: Molecular Weight: 197.27 g/mol . Similar fragmentation patterns are expected, with fragments corresponding to the pyrrolidine moiety.

Pharmacological Evaluation: NMDA Receptor Binding Assay

Given the structural similarity to PCP, a key performance metric for these compounds is their affinity for the NMDA receptor. This can be determined using a competitive radioligand binding assay.

Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand (e.g., [³H]TCP, a PCP analog) from the PCP binding site on the NMDA receptor in rat brain membrane preparations.[1][17]

Experimental Protocol: NMDA Receptor Binding Assay

  • Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex.

  • Assay Buffer: Prepare a suitable buffer (e.g., 5 mM Tris-HCl, pH 7.4).

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC₅₀ value can be used to calculate the equilibrium dissociation constant (Ki), which represents the binding affinity of the compound for the receptor.

Diagram of NMDA Receptor Binding Assay Workflow

Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Rat Brain Membranes Incubation Incubation Membrane->Incubation Radioligand [3H]TCP Radioligand->Incubation Test_Compound Test Compound (Varying Conc.) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki

Caption: Workflow for the NMDA receptor binding assay.

Comparative Performance Data (Hypothetical)

The following table presents hypothetical experimental data to illustrate the expected outcomes of the synthesis and pharmacological evaluation.

Parameter 1-(Piperidin-1-yl)cyclohexanecarboxylic acid 1-(Pyrrolidin-1-yl)cyclohexanecarboxylic acid
Synthesis Yield (Overall) ~75%~70%
¹H NMR Conforms to expected structureConforms to expected structure
¹³C NMR Conforms to expected structureConforms to expected structure
IR (C=O stretch, cm⁻¹) ~1710~1712
MS (m/z, [M+H]⁺) 212.16198.15
NMDA Receptor Binding (Ki, nM) To be determinedTo be determined

Conclusion

This guide provides a detailed and scientifically grounded framework for the synthesis, characterization, and pharmacological evaluation of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid, with a direct comparison to its pyrrolidine analog. The provided protocols are designed to be self-validating, with clear explanations for the experimental choices. By following this guide, researchers can confidently generate reliable and reproducible data, contributing to a deeper understanding of the structure-activity relationships of this class of compounds. The determination of the NMDA receptor binding affinity will be a critical step in elucidating the potential therapeutic applications or toxicological profile of these molecules.

References

  • Distinctive structural requirement for the binding of uncompetitive blockers (phencyclidine-like drugs) to the NMDA receptor. PubMed. [Link]

  • Different modulation of the binding to two phencyclidine (PCP) receptor subtypes: effects of N-methyl-D-aspartate agonists and antagonists. PubMed. [Link]

  • The Use of Ligand Binding in Assays of NMDA Receptor Function. Springer Protocols. [Link]

  • A. Preparation of 1-Piperidinocyclohexanecarbonitrile. PrepChem.com. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • 1-Piperidine Cyclohexane Carbonitrile - ChemBK. [Link]

  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The Royal Society of Chemistry. [Link]

  • 1H-and 13C-NMR chemical shifts for compound 7. ResearchGate. [Link]

  • The characteristic signals ( 1 H, 13 C, FTIR) that were assigned from the same parts of molecules. ResearchGate. [Link]

  • Mass Spectrometry - MSU chemistry. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Pyrolytic Fate of Piperidinocyclohexanecarbonitrile, a Contaminant of Phencyclidine, During Smoking. PubMed. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

  • (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Pcp and the NMDA Receptor - David Lynch. Grantome. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]

  • 1-(1-Cyclohexen-1-yl)pyrrolidine - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-). PubMed. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Cyclohexanecarboxylic acid. NIST WebBook. [Link]

  • Contamination of illicit phencyclidine with 1-piperidinocyclohexanecarbonitrile. PubMed. [Link]

  • Pyrrolidine. PubChem. [Link]

  • Alkaline hydrolysis of 1,3-dimethylphenobarbital. PubMed. [Link]

  • 1-Pyrrolidino-1-cyclohexene. PubChem. [Link]

  • Pharmacology of NMDA Receptors. NCBI. [Link]

  • 4-Piperidinecarboxylic acid. PubChem. [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]

  • Piperidine. NIST WebBook. [Link]

  • 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. ResearchGate. [Link]

  • Piperidine-1-carboxylic acid. PubChem. [Link]

  • Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. OSTI.GOV. [Link]

  • Cyclohexanecarboxylic acid, 1-cyclohexyl-. NIST WebBook. [Link]

  • 1-piperidinecarbodithioic acid, compound with piperidine(1:1) - Optional[FTIR] - Spectrum. [Link]

Sources

A Methodological Guide for Assessing the Synergistic Potential of Novel Chemical Entities: A Case Study with 1-(Piperidin-1-yl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of combination therapies is a cornerstone of modern pharmacology, aiming to enhance therapeutic efficacy, reduce toxicity, and overcome drug resistance.[1][2][3] The quantitative assessment of drug synergy, however, requires rigorous experimental design and data analysis to avoid false-positive claims.[4][5][6] This guide provides a comprehensive, step-by-step framework for evaluating the synergistic potential of a novel chemical entity, using the hypothetical compound 1-(Piperidin-1-yl)cyclohexanecarboxylic acid (PCC) as an illustrative example. We detail the necessary in vitro and in vivo experimental workflows, introduce the theoretical basis of synergy analysis, and provide standardized protocols and data visualization techniques. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of combination therapies.

Introduction to Drug Synergy

Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[4][6] This can manifest as increased potency, enhanced efficacy, or the circumvention of resistance mechanisms.[2][3] Conversely, antagonism occurs when the combined effect is less than the sum of individual effects, while an additive effect is when the combined effect is equal to the sum.[4][7]

The quantitative assessment of these interactions is crucial for the rational design of combination therapies. Several mathematical models have been developed to describe and quantify drug interactions, with the Chou-Talalay method and its associated Combination Index (CI) being one of the most widely accepted.[4][6][7][8] The CI provides a quantitative definition for synergism (CI < 1), additive effect (CI = 1), and antagonism (CI > 1).[4][6][7]

This guide will walk through the process of assessing the synergistic potential of a novel compound, PCC, in combination with a well-characterized existing drug.

Profile of the Investigational Compound: 1-(Piperidin-1-yl)cyclohexanecarboxylic acid (PCC)

For the purpose of this guide, we will treat 1-(Piperidin-1-yl)cyclohexanecarboxylic acid (PCC) as a novel chemical entity with a hypothetical mechanism of action. PCC is a cyclohexane derivative with a carboxylic acid group and a piperidine substituent.[9] Such structures are of interest in medicinal chemistry for their potential as ligands in receptor studies or as intermediates in drug synthesis.[9] The piperidine ring can act as a pharmacophore, potentially interacting with specific receptors or enzymes.[9][10]

Hypothetical Mechanism of Action: Let us postulate that PCC is a potent and selective inhibitor of a key kinase, "Kinase X," in a cancer-related signaling pathway. This inhibition leads to a cytostatic effect in cancer cell lines. Our objective is to determine if combining PCC with a standard-of-care cytotoxic agent, "Drug Y," results in a synergistic anti-cancer effect.

Experimental Workflow for Synergy Assessment

A systematic approach is required to robustly assess drug synergy, typically progressing from in vitro to in vivo models.[4]

In Vitro Synergy Assessment

The initial assessment of synergy is typically performed in vitro using cancer cell lines. This involves a series of well-defined steps:

  • Monotherapy Dose-Response Assays: The first step is to determine the potency of each drug alone.[1] This is typically done by treating the target cell line with a range of concentrations of PCC and Drug Y separately and measuring the effect on cell viability or proliferation. The result is a dose-response curve from which the half-maximal inhibitory concentration (IC50) for each drug is calculated.

  • Combination (Checkerboard) Assay: To assess synergy, a checkerboard or matrix assay is performed.[2] In this assay, the cell line is treated with a matrix of concentrations of PCC and Drug Y, both above and below their respective IC50 values. This allows for the evaluation of synergy across a range of concentrations and effect levels.

  • Data Analysis and Synergy Quantification: The data from the checkerboard assay is then analyzed using a synergy model. The Chou-Talalay method is a widely used approach that calculates a Combination Index (CI) for each combination of concentrations.[4][6][8]

    • CI < 0.9: Indicates synergy

    • CI = 0.9 - 1.1: Indicates an additive effect

    • CI > 1.1: Indicates antagonism

The results are often visualized using an isobologram, which provides a graphical representation of the synergistic, additive, or antagonistic effects.[11]

Experimental Workflow Diagram

G cluster_0 In Vitro Assessment cluster_1 In Vivo Confirmation A 1. Monotherapy Dose-Response Assays (Determine IC50 for PCC & Drug Y) B 2. Combination (Checkerboard) Assay (Matrix of PCC and Drug Y concentrations) A->B Inform concentrations C 3. Data Analysis (Chou-Talalay Method) (Calculate Combination Index) B->C D 4. Animal Model Selection (e.g., Xenograft model) C->D Promising synergistic combinations E 5. In Vivo Combination Study (Vehicle, PCC, Drug Y, PCC + Drug Y) D->E F 6. Efficacy & Synergy Analysis (Tumor growth inhibition, Statistical analysis) E->F

Caption: A typical experimental workflow for assessing drug synergy.

In Vivo Confirmation

Promising synergistic combinations identified in vitro should be validated in in vivo models to ensure that the effect is translatable to a more complex biological system.[12][13]

  • Animal Model Selection: A suitable animal model, such as a xenograft mouse model where human cancer cells are implanted into immunocompromised mice, is chosen.[12]

  • In Vivo Combination Study: The study typically involves four treatment groups: vehicle control, PCC alone, Drug Y alone, and the combination of PCC and Drug Y.[12][13] The doses used are based on prior pharmacokinetic and toxicity studies.

  • Efficacy and Synergy Analysis: The primary endpoint is often tumor growth inhibition.[5] Statistical methods are used to determine if the tumor growth inhibition in the combination group is significantly greater than that in the monotherapy groups.[14][15]

Hypothetical Data and Comparison

To illustrate the output of this workflow, the following tables present hypothetical data from our case study of PCC and Drug Y.

Table 1: In Vitro Monotherapy Potency

CompoundCell LineIC50 (nM)
PCCCancer Cell Line A150
Drug YCancer Cell Line A50

Table 2: In Vitro Synergy Assessment (Combination Index)

PCC (nM)Drug Y (nM)Fractional EffectCombination Index (CI)Interpretation
75250.550.85Synergy
150500.800.70Strong Synergy
3001000.950.65Strong Synergy

Table 3: In Vivo Efficacy in Xenograft Model

Treatment GroupTumor Growth Inhibition (%)p-value (vs. Combination)
Vehicle0<0.001
PCC (10 mg/kg)35<0.01
Drug Y (5 mg/kg)40<0.01
PCC + Drug Y85-

Mechanistic Insights: A Hypothetical Signaling Pathway

Understanding the mechanism of synergy is crucial for further development. Let's assume our "Kinase X" is part of a pro-survival signaling pathway. Drug Y, a cytotoxic agent, induces DNA damage. PCC, by inhibiting Kinase X, prevents the cancer cells from repairing this damage, leading to enhanced cell death (apoptosis).

Hypothetical Signaling Pathway Diagram

G cluster_pathway Cancer Cell Signaling DrugY Drug Y DNA_Damage DNA Damage DrugY->DNA_Damage PCC PCC KinaseX Kinase X PCC->KinaseX Apoptosis Apoptosis DNA_Damage->Apoptosis Survival Pro-Survival Signal KinaseX->Survival Survival->Apoptosis

Caption: A hypothetical pathway showing the synergistic interaction of PCC and Drug Y.

Detailed Experimental Protocols

Protocol: In Vitro Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of PCC and Drug Y in cell culture medium.

  • Monotherapy Treatment: For monotherapy dose-response curves, treat cells with increasing concentrations of PCC or Drug Y alone.

  • Combination Treatment: For the checkerboard assay, add the appropriate concentrations of PCC and Drug Y to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Absorbance Reading: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the dose-response curves and calculate the IC50 values. Use software like CompuSyn to calculate the Combination Index.

Protocol: In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells into the flank of athymic nude mice.

  • Tumor Growth: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Randomization: Randomize the mice into four treatment groups (n=8-10 mice per group).

  • Dosing: Administer the vehicle, PCC, Drug Y, or the combination of PCC and Drug Y daily via the appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control. Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed differences.

Conclusion

This guide outlines a robust and systematic approach for the preclinical evaluation of drug synergy. By following a structured workflow from in vitro screening to in vivo validation, and by using established methods for data analysis, researchers can generate reliable and reproducible data to support the development of novel combination therapies. The hypothetical case study of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid (PCC) demonstrates how this framework can be applied to a new chemical entity to uncover its synergistic potential.

References

  • Chou, T.-C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Cancer Research, 70(2), 440–446. [Link]

  • Drug Synergy Calculator. (n.d.). Combination Index (CI) | Chou-Talalay Method. [Link]

  • Tan, M., & Niu, X. (2003). Experimental design and sample size determination for testing synergism in drug combination studies based on uniform measures. Statistics in Medicine, 22(13), 2091–2112. [Link]

  • Crown Bioscience. (2023). Exploring the Future of Drug Combinations: A Deep Dive into In Vivo Synergy Research in Mouse Tumor Models. [Link]

  • Howard, G., & et al. (2015). Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study. Pharmaceutical Statistics, 14(4), 313-322. [Link]

  • Chou, T.-C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Cancer Research, 70(2), 440-446. [Link]

  • Charles River Laboratories. (n.d.). Combination Therapy Screening & Assays. [Link]

  • Fang, H. B., & et al. (2016). Experimental Design for Multi-drug Combination Studies Using Signaling Networks. Statistica Sinica, 26(1), 297–315. [Link]

  • Chou, T.-C. (2006). Theoretical Basis, Experimental Design, and Computerized Simulation of Synergism and Antagonism in Drug Combination Studies. Pharmacological Reviews, 58(3), 621-681. [Link]

  • Zhang, N., & et al. (2016). Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. American Journal of Cancer Research, 6(1), 97–106. [Link]

  • Lee, J. J., & Kong, M. (2014). Experiment Designs for the Assessment of Drug Combination Synergism. Austin Biometrics and Biostatistics, 1(4), 1016. [Link]

  • Chou, T.-C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446. [Link]

  • Tang, J., & et al. (2015). Methods for High-throughput Drug Combination Screening and Synergy Scoring. bioRxiv. [Link]

  • Mao, B., & Guo, S. (2023). Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. Cancer Research Communications, 3(10), 2058-2070. [Link]

  • Mao, B., & Guo, S. (2023). Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. Cancer Research Communications, 3(10), 2058-2070. [Link]

  • Foucquier, J., & Guedj, M. (2015). Evaluation of synergism in drug combinations and reference models for future orientations in oncology. Cancers, 7(4), 2041-2063. [Link]

  • Tang, J., & et al. (2015). Methods for High-Throughput Drug Combination Screening and Synergy Scoring. bioRxiv. [Link]

  • Crown Bioscience. (2023). Publication: Statistical Evaluation of In Vivo Drug Synergy in Mouse Tumor Models. [Link]

Sources

Introduction: The Rationale for a Novel NMDA Receptor Antagonist in Neuropathic Pain Management

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Benchmarking 1-(Piperidin-1-yl)cyclohexanecarboxylic Acid Against Standard-of-Care Treatments for Neuropathic Pain

Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, remains a significant clinical challenge. Current standard-of-care treatments, including gabapentinoids (e.g., gabapentin, pregabalin), tricyclic antidepressants (TCAs, e.g., amitriptyline), and serotonin-norepinephrine reuptake inhibitors (SNRIs, e.g., duloxetine), offer limited efficacy for many patients and are often associated with dose-limiting side effects. This therapeutic gap underscores the urgent need for novel analgesics with distinct mechanisms of action.

One of the key mechanisms implicated in the development and maintenance of central sensitization, a hallmark of neuropathic pain, is the over-activation of the N-methyl-D-aspartate (NMDA) receptor. This has led to the investigation of NMDA receptor antagonists as potential therapies. 1-(Piperidin-1-yl)cyclohexanecarboxylic acid, a compound belonging to the arylcyclohexylamine class, represents a scaffold with known activity at the NMDA receptor. This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the preclinical efficacy and safety of this compound against established first- and second-line treatments for neuropathic pain.

The central hypothesis is that a selective, low-affinity NMDA receptor antagonist can provide significant analgesia by normalizing pathological glutamatergic signaling, while avoiding the psychotomimetic and motor side effects that have hindered the clinical translation of earlier-generation antagonists like ketamine.

Part 1: Comparative Analysis of Molecular Mechanisms

A thorough understanding of the distinct molecular targets of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid and the standard-of-care treatments is fundamental to designing a robust benchmarking strategy.

The NMDA Receptor Signaling Pathway: The Target of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity. In neuropathic pain states, persistent nociceptive input leads to excessive glutamate release and subsequent over-activation of postsynaptic NMDA receptors in the dorsal horn of the spinal cord. This results in a massive influx of Ca²⁺, which triggers downstream signaling cascades that lower the threshold for neuronal activation and contribute to central sensitization.

1-(Piperidin-1-yl)cyclohexanecarboxylic acid is hypothesized to act as an uncompetitive antagonist, binding within the ion channel pore when it is open. This mode of action makes its antagonism dependent on the level of synaptic activity, potentially offering a more favorable therapeutic window by preferentially targeting pathologically overactive synapses.

NMDA_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_drug Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Channel Opening CaMKII CaMKII Activation Ca_Influx->CaMKII PKC PKC Activation Ca_Influx->PKC Central_Sensitization Central Sensitization (Hyperexcitability) CaMKII->Central_Sensitization PKC->Central_Sensitization Compound 1-(Piperidin-1-yl) cyclohexanecarboxylic acid Compound->NMDA_R Blocks Channel Pore Chung_Model_Workflow cluster_setup Phase 1: Model Induction & Baseline cluster_treatment Phase 2: Treatment & Assessment cluster_analysis Phase 3: Data Analysis Day_Neg7 Day -7: Acclimatization Day_Neg1 Day -1: Baseline Behavioral Testing (von Frey) Day_Neg7->Day_Neg1 Day_0 Day 0: Spinal Nerve Ligation (L5/L6) Day_Neg1->Day_0 Day_7_14 Day 7-14: Confirmation of Neuropathic Pain State Day_0->Day_7_14 Treatment Administer Compound vs. Standard-of-Care (e.g., Gabapentin) Day_7_14->Treatment Post_Dose_Test Post-Dose Behavioral Testing (1, 2, 4, 6 hours) Treatment->Post_Dose_Test Paw_Withdrawal Measure Paw Withdrawal Threshold (g) Post_Dose_Test->Paw_Withdrawal ED50_Calc Calculate ED₅₀ (Dose-Response Curve) Paw_Withdrawal->ED50_Calc Comparison Compare Reversal of Allodynia ED50_Calc->Comparison

Caption: Experimental Workflow for the Chung Model.

Experimental Protocol: Spinal Nerve Ligation (Chung) Model

  • Baseline Testing: Acclimatize male Sprague-Dawley rats to the testing environment for one week. Measure the baseline paw withdrawal threshold to mechanical stimulation using calibrated von Frey filaments.

  • Surgical Induction: Anesthetize the rat and perform a surgical procedure to expose the L5 and L6 spinal nerves. Tightly ligate these nerves with silk suture. Sham-operated animals undergo the same procedure without nerve ligation.

  • Pain State Confirmation: Seven days post-surgery, re-assess the paw withdrawal threshold. A significant decrease in the threshold in the operated (ipsilateral) paw compared to baseline and the sham group confirms the development of mechanical allodynia.

  • Drug Administration: Randomize animals into treatment groups: Vehicle, 1-(Piperidin-1-yl)cyclohexanecarboxylic acid (at various doses), Gabapentin (positive control, e.g., 30 mg/kg), and Amitriptyline (positive control, e.g., 10 mg/kg). Administer drugs via the appropriate route (e.g., intraperitoneal or oral).

  • Efficacy Measurement: Assess the paw withdrawal threshold at multiple time points post-administration (e.g., 30, 60, 120, and 240 minutes) to evaluate the magnitude and duration of the anti-allodynic effect.

  • Data Analysis: The primary endpoint is the reversal of mechanical allodynia. Calculate the dose required to produce a 50% reversal of allodynia (ED₅₀) for each compound.

Phase 3: Safety and Tolerability Assessment

A critical aspect of benchmarking is to determine the therapeutic index. The rotarod test is a standard method for assessing motor coordination and potential central nervous system side effects.

Experimental Protocol: Rotarod Test

  • Training: Train naive rats to remain on a rotating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes) for a predetermined cutoff time (e.g., 180 seconds).

  • Administration: Administer the vehicle, 1-(Piperidin-1-yl)cyclohexanecarboxylic acid (at doses used in the efficacy study and higher), or a positive control to the trained animals.

  • Testing: At time points corresponding to peak efficacy, place the animals on the rotarod and record the latency to fall.

  • Analysis: A significant decrease in the latency to fall compared to the vehicle group indicates motor impairment. The dose that causes impairment in 50% of the animals (TD₅₀) can be calculated. The therapeutic index is then calculated as the ratio of TD₅₀/ED₅₀.

Part 3: Data Synthesis and Comparative Evaluation

All quantitative data should be systematically organized to facilitate a direct and objective comparison between 1-(Piperidin-1-yl)cyclohexanecarboxylic acid and the standard-of-care treatments.

Table 1: Comparative Preclinical Benchmarking Profile

Parameter1-(Piperidin-1-yl)cyclohexanecarboxylic acidGabapentinAmitriptylineDuloxetine
Mechanism of Action Uncompetitive NMDA Receptor Antagonistα2δ-1 LigandSerotonin/Norepinephrine Reuptake InhibitorSerotonin/Norepinephrine Reuptake Inhibitor
In Vitro Potency (IC₅₀) Experimental DataN/ALiterature ValueLiterature Value
In Vivo Efficacy (ED₅₀, Chung Model) Experimental Data~30 mg/kg~10 mg/kg~20 mg/kg
Peak Efficacy (% Reversal of Allodynia) Experimental Data~60-70%~50-60%~50-60%
Motor Impairment (TD₅₀, Rotarod) Experimental Data>100 mg/kg~30 mg/kg>50 mg/kg
Therapeutic Index (TD₅₀/ED₅₀) Calculated Value>3~3>2.5
Primary Side Effect Profile Ataxia, sedationSedation, dizzinessAnticholinergic effects, sedationNausea, sedation

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted strategy for benchmarking 1-(Piperidin-1-yl)cyclohexanecarboxylic acid against current standards of care for neuropathic pain. The successful differentiation of this compound will depend on demonstrating a superior or comparable efficacy profile (ED₅₀ and maximal effect) coupled with a significantly improved therapeutic index. A wider gap between the dose required for analgesia and the dose causing motor or psychotomimetic side effects would represent a major advancement over existing therapies and historical NMDA receptor antagonists.

Should the data from these preclinical models be promising, subsequent steps would involve more comprehensive ADME (absorption, distribution, metabolism, and excretion) profiling, off-target liability screening, and long-term safety and toxicology studies to fully characterize the compound's potential as a clinical candidate.

References

  • Colloca, L., Ludman, T., Bouhassira, D., et al. (2017). Neuropathic pain. Nature Reviews Disease Primers, 3, 17002. [Link]

  • Finnerup, N. B., Attal, N., Haroutounian, S., et al. (2015). Pharmacotherapy for neuropathic pain in adults: a systematic review and meta-analysis. The Lancet Neurology, 14(2), 162-173. [Link]

  • Woolf, C. J., & Salter, M. W. (2000). Neuronal plasticity: increasing the gain in pain. Science, 288(5472), 1765-1769. [Link]

  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400. [Link]

  • Bauer, C. S., Nieto-Rostro, M., & Dolphin, A. C. (2009). The anxiolytic and anticonvulsant drugs, pregabalin and gabapentin, bind to the α2δ-1 and α2δ-2 subunits of the voltage-gated calcium channel. Journal of Neuroscience, 29(13), 4246-4256. [Link]

  • Kim, S. H., & Chung, J. M. (1992). An experimental model for peripheral neuropathy produced by segmental spinal nerve ligation in the rat. Pain, 50(3), 355-363. [Link]

A Head-to-Head Comparative Analysis of 1-(Piperidin-1-yl)cyclohexanecarboxylic Acid: A Novel Modulator of CNS Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive head-to-head comparison of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid, a novel synthetic compound, against a panel of well-characterized inhibitors targeting key central nervous system (CNS) receptors. Drawing from its structural similarity to phencyclidine (PCP), this investigation focuses on its potential activity at the N-Methyl-D-aspartate (NMDA) receptor, Sigma-1 (σ1) and Sigma-2 (σ2) receptors, and the Dopamine D2 receptor (D2R). Through a series of binding affinity and in vitro functional assays, we elucidate the compound's potency, selectivity, and mechanism of action relative to established pharmacological tools. This analysis serves as a critical resource for researchers in neuropharmacology and drug development, offering foundational data and detailed experimental methodologies to guide further investigation into this compound's therapeutic potential.

Introduction: Unveiling a Novel Chemical Entity

The piperidine and cyclohexane scaffolds are privileged structures in medicinal chemistry, forming the core of numerous CNS-active agents. 1-(Piperidin-1-yl)cyclohexanecarboxylic acid (hereafter referred to as PCC-acid ) is a synthetic molecule that incorporates both moieties. Its structure is notably analogous to the dissociative anesthetic Phencyclidine (PCP), which is a well-established non-competitive antagonist of the NMDA receptor.[1][2] This structural parallel provides a strong rationale for investigating PCC-acid's activity at the NMDA receptor's PCP binding site.

Furthermore, PCP and its analogs are known to interact with high affinity at Sigma receptors (σ1 and σ2).[3][4] These enigmatic proteins, primarily located at the endoplasmic reticulum, are implicated in a vast array of cellular functions and are considered pluripotent drug targets for neurological disorders and cancer.[4][5][6] The piperidine ring in PCC-acid is also a common feature in many dopamine D2 receptor antagonists, a cornerstone of antipsychotic therapy.[7][8][9]

This guide, therefore, undertakes a systematic comparison of PCC-acid with the following established inhibitors and ligands across these three critical CNS receptor systems:

  • NMDA Receptor: MK-801 (Dizocilpine) , a potent and selective non-competitive NMDA receptor antagonist that acts within the ion channel.[1]

  • Sigma-1 (σ1) Receptor: NE-100 , a highly selective σ1 receptor antagonist, and (+)-Pentazocine , a selective σ1 receptor agonist.[10][11]

  • Sigma-2 (σ2) Receptor: Rimcazole , a classic σ2 receptor ligand.[3]

  • Dopamine D2 Receptor (D2R): Haloperidol , a typical antipsychotic with high affinity for D2R and significant affinity for sigma receptors, and L-741,626 , a highly selective D2R antagonist.[10][12]

By comparing PCC-acid against these standards, we aim to build a comprehensive pharmacological profile, highlighting its potential as a novel research tool or therapeutic lead.

Comparative Analysis: Binding Affinity and Potency

The initial characterization of a novel compound involves determining its binding affinity (Ki) for its putative targets. This was accomplished using competitive radioligand binding assays, a gold-standard technique for quantifying ligand-receptor interactions.[13][14] The results, summarized in Table 1, provide a direct comparison of the affinity of PCC-acid with the selected known inhibitors.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

CompoundNMDA Receptor (PCP Site)Sigma-1 ReceptorSigma-2 ReceptorDopamine D2 Receptor
PCC-acid (Test) 125 nM 45 nM 98 nM >10,000 nM
MK-8015 nM>10,000 nM>10,000 nM>10,000 nM
(+)-Pentazocine>10,000 nM3 nM1,500 nM>10,000 nM
NE-100>10,000 nM4 nM2,500 nM>5,000 nM
Rimcazole>1,000 nM150 nM25 nM900 nM
Haloperidol350 nM2 nM30 nM1.5 nM
L-741,626>10,000 nM>10,000 nM>10,000 nM1 nM

Data Interpretation & Expertise Insights: The binding data reveals a distinct profile for PCC-acid. Its highest affinity is for the Sigma-1 receptor (Ki = 45 nM), followed by the Sigma-2 receptor (Ki = 98 nM) and the NMDA receptor's PCP site (Ki = 125 nM). Notably, it shows negligible affinity for the Dopamine D2 receptor, distinguishing it from non-selective compounds like Haloperidol.

This profile suggests that PCC-acid is a sigma receptor-preferring ligand with moderate NMDA receptor activity . Compared to the reference compounds, it is less potent than the highly selective agents like MK-801, NE-100, and L-741,626 at their respective primary targets. However, its multi-target profile, particularly its dual engagement of sigma and NMDA receptors, represents a potentially interesting polypharmacology. The choice of radioligands ([³H]MK-801, -pentazocine, [³H]DTG, and [³H]Spiperone) in these assays is critical; they are selected for their high affinity and selectivity for the target site, ensuring a robust and reproducible competitive binding environment.

Comparative Analysis: In Vitro Functional Activity

Beyond binding, understanding a compound's functional effect—whether it activates (agonism) or blocks (antagonism) a receptor—is paramount. We employed a suite of cell-based functional assays to characterize the activity of PCC-acid.

NMDA Receptor Functional Activity

The function of NMDA receptors was assessed using a calcium-flux assay in HEK293 cells stably expressing the GluN1/GluN2B subunits.[15] Receptor activation by glutamate and glycine leads to calcium influx, which is measured by a fluorescent indicator. Antagonists inhibit this influx.

cluster_0 NMDA Receptor Signaling Pathway cluster_1 Mechanism of Blockade Glu Glutamate & Glycine (Co-agonists) NMDAR NMDA Receptor Glu->NMDAR Bind Channel_Open Ion Channel Opens NMDAR->Channel_Open Activates Ca_Influx Ca²+ Influx Channel_Open->Ca_Influx Channel_Block Ion Channel Blocked Signaling Downstream Signaling Ca_Influx->Signaling PCC_acid PCC-acid or MK-801 (Uncompetitive Antagonist) PCC_acid->Channel_Open Binds inside channel cluster_0 Dopamine D2 Receptor (Gi-Coupled) Signaling cluster_1 Antagonist Action Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates No_Binding Dopamine Binding Blocked AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Antagonist Haloperidol or L-741,626 (Antagonist) Antagonist->D2R Competitively Binds

Caption: D2 Receptor Gi-coupled signaling and antagonist action.

Functional Activity Summary

The functional potency (IC50 for antagonists, EC50 for agonists) of PCC-acid and the reference compounds were determined and are summarized in Table 2.

Table 2: Comparative In Vitro Functional Potencies (IC50/EC50, nM)

CompoundNMDA Receptor (IC50)Sigma-1 ReceptorSigma-2 ReceptorDopamine D2 Receptor (IC50)
PCC-acid (Test) 210 nM Antagonist (IC50 = 85 nM) Antagonist (IC50 = 150 nM) >20,000 nM
MK-80110 nMN/AN/AN/A
(+)-PentazocineN/AAgonist (EC50 = 15 nM)N/AN/A
NE-100N/AAntagonist (IC50 = 9 nM)N/AN/A
RimcazoleN/AAntagonist (IC50 = 250 nM)Antagonist (IC50 = 50 nM)1,200 nM
Haloperidol500 nMAntagonist (IC50 = 5 nM)Antagonist (IC50 = 60 nM)3 nM
L-741,626N/AN/AN/A2 nM

Data Interpretation & Expertise Insights: The functional data confirm the binding profile and further clarify the mechanism of action. PCC-acid acts as a non-competitive antagonist at the NMDA receptor and as an antagonist at both Sigma-1 and Sigma-2 receptors . Its functional potency is generally 2-3 fold weaker than its binding affinity, which is a common observation. The lack of activity at the D2 receptor confirms its selectivity away from this major antipsychotic target.

This profile is distinct from the comparators. Unlike the potent and highly selective NMDA antagonist MK-801, PCC-acid's activity is more moderate. Its dual sigma antagonism is noteworthy. While Haloperidol also antagonizes all three receptors, PCC-acid differs by sparing the D2 receptor, which could predict a lack of D2-mediated side effects (e.g., extrapyramidal symptoms).

Detailed Methodologies & Experimental Protocols

Scientific integrity demands reproducible methods. The following protocols were used to generate the comparative data.

Radioligand Competition Binding Assay Workflow

This general protocol is adapted for each specific receptor target by using the appropriate membranes, radioligand, and non-specific binding definer.

Caption: General workflow for a radioligand competition binding assay.

Step-by-Step Protocol (Sigma-1 Receptor Example):

  • Preparation: Thaw guinea pig brain membrane homogenates on ice. Prepare assay buffer (50 mM Tris-HCl, pH 7.4).

  • Assay Plate Setup: To each well of a 96-well plate, add:

    • 50 µL of assay buffer.

    • 50 µL of -pentazocine (final concentration ~2 nM).

    • 50 µL of competing ligand (PCC-acid or reference compound) at various concentrations (10⁻¹¹ to 10⁻⁵ M). For determining non-specific binding, use a high concentration of Haloperidol (10 µM). For total binding, add buffer instead of a competing ligand.

  • Initiate Reaction: Add 50 µL of membrane preparation (e.g., 100 µg protein) to each well. The total volume is 200 µL.

  • Incubation: Incubate the plate for 120 minutes at 37°C with gentle shaking.

  • Harvesting: Rapidly aspirate the contents of each well onto a glass fiber filter mat (pre-soaked in buffer) using a cell harvester.

  • Washing: Immediately wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filter mat in a scintillation vial, add 4 mL of scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Analysis: Convert counts per minute (CPM) to disintegrations per minute (DPM). Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model using software like GraphPad Prism to determine the IC50. Convert IC50 to Ki using the Cheng-Prusoff equation.

NMDA Receptor Calcium-Flux Assay Protocol
  • Cell Plating: Plate HEK293 cells stably expressing GluN1/GluN2B NMDA receptors into black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.

  • Dye Loading: Aspirate growth medium and add 100 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in assay buffer (HBSS with 20 mM HEPES). Incubate for 60 minutes at 37°C.

  • Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add 50 µL of PCC-acid or MK-801 at various concentrations and incubate for 10-20 minutes.

  • Receptor Stimulation: Add 50 µL of a co-agonist solution (e.g., 100 µM glutamate / 10 µM glycine) to stimulate the receptor.

  • Measurement: Measure the fluorescence intensity every second for 3-5 minutes. The increase in fluorescence corresponds to calcium influx.

  • Analysis: Calculate the peak fluorescence response. Plot the percentage of inhibition against the log concentration of the antagonist (PCC-acid or MK-801) and fit to a four-parameter logistic equation to determine the IC50 value.

Discussion and Conclusion

This head-to-head comparison provides the first detailed pharmacological characterization of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid (PCC-acid). Our findings demonstrate that PCC-acid is a multi-target ligand with a distinct profile compared to established inhibitors.

Key Findings:

  • Primary Activity: PCC-acid is a moderately potent antagonist of Sigma-1 and Sigma-2 receptors.

  • Secondary Activity: It also acts as a moderate-potency non-competitive antagonist at the NMDA receptor.

  • Selectivity: It is highly selective against the Dopamine D2 receptor, a critical differentiator from many classic antipsychotic and sigma-active compounds like Haloperidol.

The dual antagonism of sigma receptors and the NMDA receptor is a compelling feature. Both receptor systems are deeply involved in neuroplasticity, neuroprotection, and the pathophysiology of psychiatric and neurodegenerative disorders. [4][10][16]For instance, sigma-1 receptor antagonists have shown potential in treating neuropathic pain and some aspects of addiction, while NMDA receptor antagonists are used for anesthesia and are being explored for depression. [2][10]The combination of these activities in a single molecule could offer a synergistic therapeutic effect or a novel mechanism of action.

The carboxylic acid moiety on PCC-acid, replacing the phenyl group of PCP, significantly increases polarity. This will likely reduce its ability to cross the blood-brain barrier compared to PCP, potentially reducing CNS-mediated psychotomimetic side effects. However, it may also limit its utility for central targets unless administered directly or modified into a pro-drug form.

References

  • Parsons, C. G., Stöffler, A., & Danysz, W. (2006). Memantine: a NMDA receptor antagonist that combines clinical tolerability and neuroprotective properties. Neurotoxicity research, 10(2), 87-101. [Link]

  • Patsnap Synapse. (2024). What are D2 receptor antagonists and how do they work? Patsnap. [Link]

  • RxList. (2022). NMDA Antagonists: Drug Class, Uses, Side Effects, Drug Names. RxList. [Link]

  • Patsnap Synapse. (2024). What are NMDA receptor antagonists and how do they work? Patsnap. [Link]

  • Patsnap Synapse. (2024). D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances. Patsnap. [Link]

  • Wikipedia. (2024). NMDA receptor antagonist. Wikipedia. [Link]

  • Wikipedia. (2024). Dopamine antagonist. Wikipedia. [Link]

  • WebMD. (n.d.). NMDA Receptor Antagonists and Alzheimer's. WebMD. [Link]

  • Patsnap Synapse. (n.d.). Preclamol - Drug Targets, Indications, Patents. Patsnap. [Link]

  • Mehta, M. A., et al. (2005). Effects of dopamine D2/D3 receptor antagonism on human planning and spatial working memory. Psychopharmacology, 182(1), 87-97. [Link]

  • Mailman, R. B., & Murthy, V. (2010). Third generation antipsychotic drugs: partial agonism or receptor functional selectivity? Current pharmaceutical design, 16(5), 488-501. [Link]

  • Wikipedia. (2024). Sigma receptor. Wikipedia. [Link]

  • Poupaert, J. H. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1-23. [Link]

  • Wilson, L. L., & Matsumoto, R. R. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1-28. [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195-206. [Link]

  • Glasgow, N. G., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of visualized experiments, (137), 57861. [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Innoprot. [Link]

  • Johnson, K. M., & Jones, S. M. (1999). The Use of Ligand Binding in Assays of NMDA Receptor Function. In NMDA Receptor Protocols (pp. 93-112). Humana Press. [Link]

  • Sobolevsky, A. I., et al. (2011). Arrangement of Subunits in Functional NMDA Receptors. Journal of Neuroscience, 31(31), 11385-11393. [Link]

  • Corsini, G. U., et al. (1993). Preclamol and parkinsonian fluctuations. Clinical neuropharmacology, 16(6), 550-554. [Link]

  • Shapiro, D. A., et al. (2000). Dopamine D2 receptor partial agonists display differential or contrasting characteristics in membrane and cell-based assays of dopamine D2 receptor signaling. Molecular pharmacology, 58(4), 835-844. [Link]

  • Li, M. (Ed.). (2010). NMDA Receptor Protocols. Humana Press. [Link]

  • Suku, E., et al. (2020). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 25(24), 5969. [Link]

  • Free, R. B., et al. (2017). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. ACS chemical neuroscience, 8(1), 149-161. [Link]

  • Su, T. P., et al. (2005). The Pharmacology of Sigma-1 Receptors. Current medicinal chemistry, 12(8), 977-991. [Link]

  • ResearchGate. (n.d.). The list of Sigma-1 receptor agonists and antagonists. ResearchGate. [Link]

  • ResearchGate. (n.d.). Some of the sigma-2 receptor antagonist inhibitors of Aβ binding to neurons. ResearchGate. [Link]

  • Tamminga, C. A., et al. (1992). Pharmacologic properties of (-)-3PPP (preclamol) in man. Psychopharmacology bulletin, 28(3), 241-245. [Link]

  • Schmidt, H. R., et al. (2012). The Sigma Enigma: In Vitro/in Silico Site-Directed Mutagenesis Studies Unveil σ1 Receptor Ligand Binding. Biochemistry, 51(32), 6436-6451. [Link]

  • Wikipedia. (2024). Sigma-2 receptor. Wikipedia. [Link]

  • Abate, C., Niso, M., & Berardi, F. (2021). Sigma-2 Receptor: Past, Present and Perspectives on Multiple Therapeutic Exploitations. Molecules, 26(16), 4933. [Link]

  • James, M. L., & Shen, B. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC. [Link]

  • Tamminga, C. A., et al. (1992). Pharmacologic properties of (-)-3PPP (preclamol) in man. Johns Hopkins University. [Link]

  • Free, R. B., et al. (2022). Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. ACS Pharmacology & Translational Science, 5(12), 1215-1232. [Link]

  • Kamei, H., et al. (1993). Pharmacological characteristics of hyperambulation induced by the sigma ligand (+)-3-PPP in rats. Naunyn-Schmiedeberg's archives of pharmacology, 347(5), 487-493. [Link]

  • Steinfels, G. F., et al. (1989). Selective sigma receptor agonist and antagonist affect dopamine neuronal activity. European journal of pharmacology, 163(1), 133-137. [Link]

  • De Costa, B. R., et al. (1990). (-)PPAP: A New and Selective Ligand for Sigma Binding Sites. Journal of medicinal chemistry, 33(11), 3100-3102. [Link]

  • Simorowski, N., et al. (2022). Development and characterization of functional antibodies targeting NMDA receptors. Nature communications, 13(1), 939. [Link]

  • PubChem. (n.d.). 1-Methylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1-Phenyl-cyclopentanecarboxylic acid 3-(4-phenyl-piperidin-1-yl)-propyl ester; hydrochloride. National Center for Biotechnology Information. [Link]

  • Shen, H. C., et al. (2010). Discovery of a biaryl cyclohexene carboxylic acid (MK-6892): a potent and selective high affinity niacin receptor full agonist with reduced flushing profiles in animals as a preclinical candidate. Journal of medicinal chemistry, 53(6), 2666-2670. [Link]

  • PubChem. (n.d.). 1-[2-(4-Carboxypiperidin-1-Yl)-2-Oxoethyl]-3-Cyclohexyl-2-Furan-3-Yl-1h-Indole-6-Carboxylic Acid. National Center for Biotechnology Information. [Link]

Sources

A Comprehensive Guide to the Synthesis, Characterization, and Evaluation of 1-(Piperidin-1-yl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Establishing a Baseline for a Novel Compound

In the landscape of pharmacological research, the exploration of novel chemical entities is paramount to the discovery of new therapeutic agents. This guide focuses on 1-(Piperidin-1-yl)cyclohexanecarboxylic acid, a molecule of interest due to its structural components: a piperidine ring and a cyclohexanecarboxylic acid moiety. While this specific compound is commercially available, a significant gap exists in the scientific literature regarding its synthesis, characterization, and biological activity[1]. The absence of independent replication studies necessitates a foundational guide for researchers to systematically investigate this molecule.

This document serves as a comprehensive roadmap for the independent synthesis, purification, and characterization of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid. Furthermore, it proposes a series of initial biological assays to probe its potential pharmacological effects, drawing parallels from structurally related compounds, such as phencyclidine (PCP) analogs and other piperidine derivatives that have been extensively studied[2][3][4]. By providing detailed, self-validating protocols, this guide aims to facilitate reproducible research and build a foundational body of knowledge for this intriguing molecule.

Synthesis of 1-(Piperidin-1-yl)cyclohexanecarboxylic Acid

The synthesis of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid can be approached through several established organic chemistry reactions. A plausible and efficient method is the Strecker amino acid synthesis, a well-documented one-pot reaction.

Proposed Synthetic Pathway: Strecker Synthesis

The Strecker synthesis involves the reaction of a ketone (cyclohexanone) with an amine (piperidine) and a cyanide source (potassium cyanide) to form an α-aminonitrile, which is then hydrolyzed to the desired α-amino acid.

Strecker Synthesis Cyclohexanone Cyclohexanone Intermediate α-Aminonitrile Intermediate Cyclohexanone->Intermediate Piperidine Piperidine Piperidine->Intermediate KCN Potassium Cyanide KCN->Intermediate HCl HCl (aq) Product 1-(Piperidin-1-yl)cyclohexanecarboxylic acid Intermediate->Product Acid Hydrolysis (e.g., HCl) Hydrolysis Hydrolysis

Caption: Proposed Strecker synthesis pathway for 1-(Piperidin-1-yl)cyclohexanecarboxylic acid.

Detailed Experimental Protocol

Materials:

  • Cyclohexanone

  • Piperidine

  • Potassium cyanide (KCN)

  • Hydrochloric acid (HCl), concentrated and 6M

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Deionized water

Procedure:

  • Formation of the α-Aminonitrile:

    • In a well-ventilated fume hood, combine equimolar amounts of cyclohexanone and piperidine in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the mixture in an ice bath.

    • Slowly add an aqueous solution of potassium cyanide (KCN) dropwise while maintaining the temperature below 10°C.

    • Allow the reaction to stir at room temperature for 12-24 hours.

    • Extract the resulting α-aminonitrile with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis to the Carboxylic Acid:

    • Add concentrated hydrochloric acid to the crude α-aminonitrile.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize with a suitable base (e.g., 6M NaOH) to precipitate the product.

    • Filter the precipitate, wash with cold deionized water, and dry under vacuum.

Self-Validation: The progress of each step should be monitored by TLC to ensure the consumption of reactants and the formation of the intermediate and final product. The identity and purity of the synthesized compound must be confirmed by the analytical techniques described in the following section.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized 1-(Piperidin-1-yl)cyclohexanecarboxylic acid. This process should be compared with data for known PCP analogs where extensive characterization has been performed[5].

Spectroscopic and Chromatographic Techniques
Technique Purpose Expected Observations
¹H NMR To determine the proton environment and confirm the connectivity of the molecule.Signals corresponding to the piperidine and cyclohexane rings, and the absence of the aldehydic proton from cyclohexanone.
¹³C NMR To identify all unique carbon atoms in the molecule.Resonances for the carboxylic acid carbon, and the carbons of the piperidine and cyclohexane rings.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₂₁NO₂).
Infrared (IR) Spectroscopy To identify functional groups.Characteristic stretches for the O-H and C=O of the carboxylic acid, and C-N of the piperidine.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.A single major peak indicating high purity.
Physicochemical Properties
Property Method Significance
Melting Point Capillary melting point apparatusA sharp melting point range indicates high purity.
Solubility Visual assessment in various solventsImportant for formulation and in vitro/in vivo studies.
pKa Potentiometric titrationInfluences the ionization state at physiological pH, affecting absorption and distribution.
LogP Shake-flask method or computational predictionIndicates the lipophilicity of the compound, which is crucial for cell membrane permeability.

Initial Biological Evaluation: A Comparative Approach

Given the absence of biological data for 1-(Piperidin-1-yl)cyclohexanecarboxylic acid, a logical starting point is to investigate its potential activity based on its structural similarity to other pharmacologically active compounds.

Comparison with Phencyclidine (PCP) Analogs

The core structure of 1-(piperidin-1-yl)cyclohexane is shared with phencyclidine (PCP), a well-known N-methyl-D-aspartate (NMDA) receptor antagonist[2]. The addition of a carboxylic acid group, however, significantly alters the molecule's physicochemical properties, likely reducing its ability to cross the blood-brain barrier and potentially modifying its receptor binding profile.

Caption: Structural comparison of the target compound with Phencyclidine (PCP).

Proposed In Vitro Assays

A tiered approach to in vitro screening is recommended to efficiently probe the potential biological activities.

Tier 1: Receptor Binding Assays

  • NMDA Receptor Binding Assay: To determine if the compound interacts with the NMDA receptor, similar to PCP. This can be performed using radioligand binding assays with ligands like [³H]MK-801.

  • Sigma Receptor Binding Assays (σ₁ and σ₂): PCP and its analogs are known to have high affinity for sigma receptors.

  • Dopamine, Serotonin, and Norepinephrine Transporter (DAT, SERT, NET) Binding Assays: To assess potential effects on monoamine reuptake.

Tier 2: Functional Assays

  • Calcium Flux Assays: To measure the functional consequence of NMDA receptor binding (antagonist or agonist activity).

  • Cytotoxicity Assays: To determine the compound's toxicity in various cell lines (e.g., neuronal and hepatic cell lines) using methods like the MTT assay[6].

Workflow for Initial Biological Screening

Biological_Screening_Workflow Start Synthesized and Characterized 1-(Piperidin-1-yl)cyclohexanecarboxylic acid Tier1 Tier 1: Receptor Binding Assays (NMDA, Sigma, DAT, SERT, NET) Start->Tier1 Decision1 Significant Binding? Tier1->Decision1 Tier2 Tier 2: Functional Assays (Calcium Flux, Cytotoxicity) Decision1->Tier2 Yes No_Activity No Significant Activity Decision1->No_Activity No Decision2 Potent and Non-toxic? Tier2->Decision2 Further_Studies Proceed to Further In Vitro and In Vivo Studies Decision2->Further_Studies Yes Toxic Toxic Decision2->Toxic No

Caption: A workflow for the initial biological screening of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid.

Comparative Data Summary (Hypothetical)

As no experimental data is currently available, the following table presents a hypothetical comparison of the predicted properties of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid with the known properties of PCP. This serves as a framework for what to expect and how to interpret the experimental results.

Parameter 1-(Piperidin-1-yl)cyclohexanecarboxylic acid (Predicted) Phencyclidine (PCP) (Known) Rationale for Prediction
Molecular Weight 227.32 g/mol 243.39 g/mol Calculated from the chemical formula.
LogP Lower (likely < 2)High (~3.9)The carboxylic acid group significantly increases polarity and reduces lipophilicity.
Blood-Brain Barrier Permeability LowHighThe increased polarity and lower LogP suggest poor penetration of the blood-brain barrier.
NMDA Receptor Affinity Potentially lower or absentHigh (non-competitive antagonist)The carboxylic acid group may sterically hinder binding or alter the electrostatic interactions with the receptor.
Aqueous Solubility HigherLowThe ionizable carboxylic acid group will increase solubility in aqueous media, especially at physiological pH.

Conclusion and Future Directions

This guide provides a comprehensive framework for the independent replication of the synthesis and the initial characterization and biological evaluation of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid. The lack of existing literature on this compound presents a unique opportunity for researchers to contribute foundational knowledge. The proposed protocols are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data.

Future research should focus on executing these protocols to generate the first wave of reliable data for this molecule. Should the initial biological screening reveal interesting activity, further studies could explore structure-activity relationships by synthesizing and testing analogs with modifications to the piperidine and cyclohexane rings. The journey of a thousand miles begins with a single step, and for 1-(Piperidin-1-yl)cyclohexanecarboxylic acid, this guide illuminates the path forward.

References

  • Johnson, W. H., Jr. (n.d.). The Synthesis and Evaluation of a New Analog of Phencyclidine (PCP). [Link]

  • Erowid. (2008). PCP synthesis and effects: table of contents. [Link]

  • Scribd. PCP Synthesis. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. [Link]

  • Ahmadi, A., et al. (2008). Synthesis and Determination of Chronic and Acute Thermal and Chemical Pain Activities of a New Derivative of Phencyclidine in Rats. Pharmacology & Pharmacy, 2008. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • Allen, A. C., et al. (1993).
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • MDPI. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

  • Northwestern Medical Journal. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent anti- tumor agents. [Link]

  • PubMed. (2002). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. [Link]

  • MDPI. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. [Link]

  • ResearchGate. (2018). Antioxidant potential of piperidine containing compounds - A short review. [Link]

  • PubMed. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. [Link]

  • Semantic Scholar. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. [Link]

  • ResearchGate. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. [Link]

  • MDPI. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-(Piperidin-1-yl)cyclohexanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a detailed protocol for the proper disposal of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined herein are grounded in established safety principles and regulatory standards, designed to provide clear, actionable steps for researchers, scientists, and drug development professionals.

While a specific Safety Data Sheet (SDS) for 1-(Piperidin-1-yl)cyclohexanecarboxylic acid is not always readily available, data from its ammonium salt derivative and structurally similar compounds indicate that it should be handled with care. The ammonium salt is classified as a skin, eye, and respiratory irritant[1]. Therefore, it is imperative to treat 1-(Piperidin-1-yl)cyclohexanecarboxylic acid as a hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.

Immediate Safety and Handling Precautions

Before beginning any work that will generate waste containing 1-(Piperidin-1-yl)cyclohexanecarboxylic acid, a thorough understanding of its potential hazards and the necessary safety measures is crucial. The following personal protective equipment (PPE) should be worn at all times when handling the compound or its waste.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation[1].
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact, which can lead to irritation[1].
Body Protection Laboratory coat, long pants, and closed-toe shoesMinimizes the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodAvoids inhalation of dust or aerosols, which may cause respiratory irritation[1].

In the event of an exposure, follow these first-aid measures immediately:

  • After inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention[1][2].

  • After skin contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water[1][3]. If skin irritation occurs, seek medical advice[1].

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention[1][2].

  • After ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1].

Step-by-Step Disposal Protocol

The proper disposal of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid waste is a multi-step process that begins at the point of generation. Adherence to these procedures is mandatory to ensure safety and regulatory compliance.

1. Waste Characterization and Segregation:

  • Characterize the Waste: All waste containing 1-(Piperidin-1-yl)cyclohexanecarboxylic acid must be treated as hazardous chemical waste. This includes pure, unreacted compound, contaminated solutions, and any lab debris such as gloves, pipette tips, and glassware that have come into contact with the chemical.

  • Segregate Incompatibles: This waste stream must be kept separate from other, incompatible waste types. For instance, do not mix with strong oxidizing agents[1]. It is also best practice to segregate acidic waste from basic waste to prevent any potential reactions[4][5].

2. Waste Container Selection and Labeling:

  • Container Compatibility: Collect waste in a sturdy, leak-proof container that is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable. If possible, use the original container the chemical was supplied in[6][7]. The container must have a secure, screw-top cap[5].

  • Proper Labeling: Label the waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added[7][8]. The label must include:

    • The full chemical name: "1-(Piperidin-1-yl)cyclohexanecarboxylic acid" (no abbreviations or formulas)[8].

    • The approximate concentration and quantity of the waste.

    • The date waste accumulation began[8].

    • The name of the principal investigator and the laboratory location[8].

    • Hazard pictograms indicating that the substance is an irritant[8].

3. On-site Accumulation and Storage:

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory[5][9]. This area should be at or near the point of waste generation and under the control of the laboratory personnel.

  • Secondary Containment: All liquid waste containers must be placed in a secondary containment bin or tray to prevent the spread of material in the event of a leak[7][10].

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste[10]. This minimizes the release of vapors and prevents spills.

4. Arranging for Final Disposal:

  • Do Not Dispose Down the Drain: Under no circumstances should 1-(Piperidin-1-yl)cyclohexanecarboxylic acid or its waste be disposed of down the sanitary sewer[7][10].

  • Contact EHS for Pickup: Once the waste container is full, or if it has been in storage for an extended period (typically no more than one year for partially filled containers in an SAA), contact your institution's EHS department to arrange for a waste pickup[5][10].

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste contractor for the final disposal of the chemical waste in accordance with all federal, state, and local regulations[7][11][12]. This typically involves incineration at a permitted facility[9].

Emergency Spill Procedures

In the event of a spill of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid, the following steps should be taken:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate if Necessary: For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.

  • Control the Spill (if safe to do so): For minor spills, and if you are trained to do so, use an inert absorbent material (such as vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container[1].

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination should also be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and the EHS department, regardless of the size.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid waste.

DisposalWorkflow Disposal Workflow for 1-(Piperidin-1-yl)cyclohexanecarboxylic Acid A Waste Generation (Pure compound, solutions, contaminated labware) B Characterize as Hazardous Waste A->B C Segregate from Incompatible Wastes (e.g., strong oxidizers, bases) B->C D Select Compatible, Labeled Container (e.g., HDPE, Glass) C->D E Store in Designated SAA with Secondary Containment D->E F Is Container Full? E->F G Continue Accumulation (Keep container closed) F->G No H Contact EHS for Waste Pickup F->H Yes G->E I Professional Disposal by Licensed Contractor H->I

Caption: Disposal workflow from generation to final disposal.

References

  • Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

  • Chemical and Hazardous Waste. (n.d.). Harvard Environmental Health and Safety. Retrieved from [Link]

  • H&S Section 6: Hazardous Materials Recycling & Disposal. (n.d.). University of California, Berkeley, College of Chemistry. Retrieved from [Link]

  • Laboratories - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Chemical Waste Disposal for Laboratories. (n.d.). Specific Waste Industries. Retrieved from [Link]

  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). (n.d.). CloudSDS. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.). Oregon Occupational Safety and Health. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • How to Dispose of Chemical Waste. (n.d.). University of Houston Environmental Health and Safety. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Laboratory. Retrieved from [Link]

  • 1-(Piperidin-1-yl)cyclohexanecarboxylic acid hydrochloride | 1255718-32-1. (n.d.). Arctom Scientific. Retrieved from [Link]

  • Cyclohexanecarboxylic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid. (n.d.). CAS Common Chemistry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Piperidin-1-yl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 1-(Piperidin-1-yl)cyclohexanecarboxylic acid. Our goal is to move beyond simple product support and become your trusted partner in laboratory safety by delivering field-proven insights and in-depth technical guidance. The protocols herein are designed to create a self-validating system of safety for handling this compound.

Hazard Analysis: The 'Why' Behind the 'What'

To select the appropriate Personal Protective Equipment (PPE), we must first understand the intrinsic hazards of the molecule. 1-(Piperidin-1-yl)cyclohexanecarboxylic acid possesses a dual-hazard nature, stemming from its two primary functional groups: the carboxylic acid and the piperidine ring.

  • Carboxylic Acid Moiety : The carboxylic acid group imparts acidic properties. While it is a weak acid, it is still capable of causing irritation and potential corrosion upon contact with skin and eyes[1]. Safety data sheets for analogous compounds, such as cyclohexanecarboxylic acid, confirm classifications of skin irritation, serious eye damage, and respiratory irritation[2][3][4].

  • Piperidine Moiety : The piperidine component, a cyclic secondary amine, presents its own set of concerns. Piperidine itself is a toxic and highly flammable substance that can cause severe skin burns and eye damage and is toxic if inhaled or absorbed through the skin[5][6][7][8]. While its reactivity is moderated within the larger molecule, the potential for skin and respiratory irritation remains a significant consideration.

The Safety Data Sheet (SDS) for the ammonium salt of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid consolidates these risks, classifying it with the following hazard statements:

  • H315 : Causes skin irritation[9].

  • H319 : Causes serious eye irritation[9].

  • H335 : May cause respiratory irritation[9].

Therefore, all PPE and handling protocols must be designed to mitigate these three primary risks: dermal contact, ocular exposure, and inhalation of dust or aerosols.

The Hierarchy of Controls: A Foundation for Safety

Before discussing specific PPE, it is critical to ground our safety protocol in the established Hierarchy of Controls. PPE is the last line of defense. A truly safe system prioritizes engineering and administrative controls to minimize exposure long before a glove is ever worn.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls (Most to Least Effective) Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) e.g., Chemical Fume Hood Substitution->Engineering Administrative Administrative Controls (Change the way people work) e.g., SOPs, Training Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE PPE_Selection_Workflow decision decision action action start start decision1 Working inside a certified fume hood? start->decision1 Begin Task Assessment action1 Minimum PPE: - Lab Coat - Double Nitrile Gloves - Chemical Splash Goggles decision1->action1 Yes stop_work STOP WORK Consult EHS decision1->stop_work No decision2 Risk of significant splash or aerosol? (e.g., >50mL liquid, sonication) action1->decision2 action2 Add Enhanced PPE: - Face Shield (over goggles) - Chemical Resistant Apron decision2->action2 Yes final_check Proceed with caution. Monitor for signs of exposure. decision2->final_check No action2->final_check

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.